Epothilone
Description
Propriétés
Formule moléculaire |
C26H39NO6S |
|---|---|
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
(1S,3S,7R,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22+,24-/m0/s1 |
Clé InChI |
HESCAJZNRMSMJG-DEEJXTFZSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C |
SMILES canonique |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |
Synonymes |
Epothilon Epothilone Epothilones |
Origine du produit |
United States |
Foundational & Exploratory
Epothilone's Core Mechanism of Action on Microtubules: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the core mechanism of action of epothilones on microtubules. Epothilones represent a class of microtubule-stabilizing agents that have shown significant promise as anticancer therapeutics. Their unique properties, including their potent activity in taxane-resistant cancer models, have driven extensive research into their precise molecular interactions and cellular consequences.
Binding Site and Interaction with Tubulin
Epothilones exert their biological effects by binding directly to the β-subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[1] This binding site is located on the interior surface of the microtubule, a region also targeted by paclitaxel.[2][3] Competitive binding assays have demonstrated that epothilones act as competitive inhibitors of [3H]paclitaxel binding, indicating that their binding sites are either the same or significantly overlap.[4][5]
While sharing a common binding pocket with taxanes, the specific molecular interactions of epothilones with β-tubulin are distinct.[2][6] High-resolution structural studies, including X-ray crystallography and electron crystallography, have revealed key amino acid residues within β-tubulin that are crucial for epothilone binding.[7][8][9] These interactions induce a conformational change in the tubulin dimer, promoting its polymerization and stabilization.[2][7] This unique binding mode is thought to contribute to the activity of epothilones against cancer cells that have developed resistance to taxanes through mutations in tubulin.[10][11]
Effects on Microtubule Dynamics and Cellular Consequences
The binding of epothilones to β-tubulin has profound effects on the dynamic instability of microtubules, a process essential for various cellular functions, particularly cell division.[4][12] Epothilones promote the polymerization of tubulin into microtubules, even in the absence of GTP, and stabilize the resulting polymers against depolymerization.[1][6] This hyperstabilization of microtubules disrupts the delicate balance between microtubule growth and shortening, which is critical for the formation and function of the mitotic spindle.[12][13]
The primary cellular consequence of this microtubule stabilization is the arrest of the cell cycle at the G2/M transition phase.[4][5][10] The inability of the cell to form a functional mitotic spindle and properly segregate chromosomes leads to the activation of the spindle assembly checkpoint, ultimately triggering apoptosis, or programmed cell death.[10][13] Notably, epothilones can induce apoptosis at concentrations that do not cause a complete mitotic block, suggesting additional cytotoxic mechanisms may be at play.[6]
Quantitative Analysis of this compound Activity
The potency of different this compound analogs has been extensively characterized using various in vitro and cell-based assays. The following tables summarize key quantitative data, providing a comparative overview of their activity.
| This compound Analog | Assay System | IC50 / EC50 / Kd | Reference |
| This compound A | Tubulin Polymerization (EC50) | 16 ± 0.4 µM | [7] |
| [3H]paclitaxel Binding Inhibition | 67 ± 1% inhibition at 20 µM | [2] | |
| This compound B | Tubulin Polymerization (EC50) | 5.7 ± 0.3 µM | [7] |
| [3H]paclitaxel Binding Inhibition | 82 ± 0% inhibition at 20 µM | [2] | |
| Mitotic Arrest in MCF7 cells (IC50) | 3.5 nM | [12] | |
| Ixabepilone (BMS-247550) | Various Tumor Cell Lines (IC50) | Low nanomolar range | [6] |
| This compound D (KOS-862) | Various Tumor Cell Lines (IC50) | Low nanomolar range | [6] |
Key Experimental Protocols
The study of this compound's mechanism of action relies on a set of well-established experimental protocols. Below are detailed methodologies for key assays.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules. The incorporation of a fluorescent reporter, such as DAPI, into the microtubules allows for the real-time monitoring of polymerization by measuring the increase in fluorescence.[14]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
Guanosine triphosphate (GTP)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
Test compounds (epothilones) and controls (e.g., paclitaxel, DMSO)
-
96-well microplate, fluorometer
Procedure:
-
Prepare a stock solution of purified tubulin (e.g., 4 mg/mL) in ice-cold TPB.
-
In a 96-well plate, add the test compounds at various concentrations. Include positive (paclitaxel) and negative (DMSO) controls.
-
Prepare a tubulin polymerization reaction mixture containing tubulin, GTP (1 mM), glycerol (e.g., 10%), and DAPI (e.g., 6.3 µM) in TPB.
-
Add the tubulin polymerization reaction mixture to the wells containing the test compounds.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) with excitation and emission wavelengths appropriate for DAPI.
-
Plot the fluorescence intensity versus time to obtain polymerization curves. The rate and extent of polymerization can be calculated from these curves.
[3H]Paclitaxel Binding Competition Assay
This assay determines the ability of a test compound to compete with radiolabeled paclitaxel for binding to microtubules. A reduction in the amount of bound [3H]paclitaxel in the presence of the test compound indicates binding to the same or an overlapping site.[2][4]
Materials:
-
Purified tubulin
-
Polymerization buffer
-
[3H]Paclitaxel (radiolabeled paclitaxel)
-
Unlabeled paclitaxel
-
Test compounds (epothilones)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Polymerize purified tubulin to form microtubules.
-
In reaction tubes, incubate the pre-formed microtubules with a fixed concentration of [3H]paclitaxel and varying concentrations of the test compound or unlabeled paclitaxel (for standard curve).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate the microtubule-bound [3H]paclitaxel from the unbound ligand.
-
Wash the filters with buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The percentage of inhibition of [3H]paclitaxel binding by the test compound is calculated and can be used to determine the IC50 value.
Visualizing the Mechanism and Pathways
Diagrams generated using the DOT language provide a clear visual representation of the complex biological processes involved in the this compound mechanism of action.
Caption: this compound's mechanism of action on microtubules.
Caption: Experimental workflow for a fluorescence-based tubulin polymerization assay.
Caption: Signaling pathways affected by an this compound analog.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterizing the this compound Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an this compound Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of this compound and Taxol Binding in Yeast Tubulin using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The binding mode of this compound A on alpha,beta-tubulin by electron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of microtubule dynamics by this compound B is associated with mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kjpp.net [kjpp.net]
The Discovery and Genesis of Epothilones from Sorangium cellulosum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epothilones, a class of 16-membered macrolide polyketides, represent a significant breakthrough in anti-cancer drug discovery. Originally isolated from the myxobacterium Sorangium cellulosum, these compounds have demonstrated potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to taxanes. Their unique mechanism of action, involving the stabilization of microtubules, has made them a compelling subject of research for novel oncology therapeutics. This technical guide provides an in-depth exploration of the discovery, origin, biosynthesis, and experimental protocols related to epothilones from Sorangium cellulosum. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Discovery and Origin
Initial Discovery
The discovery of epothilones is credited to the research group of Reichenbach and Höfle at the German Research Centre for Biotechnology (GBF, now the Helmholtz Centre for Infection Research) in the 1980s.[1] During a screening program for antifungal agents from myxobacteria, they isolated a strain of Sorangium cellulosum, designated So ce90, from a soil sample collected near the Zambezi River in South Africa.[1] Initial observations revealed that culture extracts of this strain exhibited antifungal activity, particularly against the zygomycete Mucor hiemalis.[1][2][3][4]
Identification of Cytotoxic Properties
Further investigation into the bioactive metabolites of S. cellulosum So ce90 led to the isolation and characterization of two major compounds, named epothilone A and this compound B.[1][2] Subsequent studies in the 1990s unveiled their potent cytotoxic effects against various eukaryotic cell lines.[1][2] This discovery shifted the research focus from their modest antifungal properties to their significant potential as anti-cancer agents. The structures of epothilones A and B were elucidated as 16-membered macrolides.[1][2] Later, their biosynthetic precursors, this compound C and this compound D, which lack the epoxide ring, were also identified.
Biosynthesis of Epothilones
The biosynthesis of epothilones in Sorangium cellulosum is a complex process orchestrated by a large, 56-kb biosynthetic gene cluster (BGC).[5] This cluster encodes a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) multienzyme complex.[5][6][7]
The this compound Biosynthetic Gene Cluster
The this compound BGC is comprised of several key genes, including epoA, epoB, epoC, epoD, epoE, and epoF, which encode the PKS and NRPS modules.[5] The biosynthesis is initiated with the loading of an acetate unit. The NRPS module is responsible for the incorporation of a cysteine residue, which is subsequently cyclized and oxidized to form the characteristic thiazole ring of the this compound core structure.[7] The polyketide chain is then extended through the sequential addition of acetate and propionate units by the PKS modules.
Key Biosynthetic Steps
The assembly of the this compound backbone follows a modular, assembly-line-like mechanism typical for PKS/NRPS systems. The final steps in the biosynthesis involve the cyclization of the linear polyketide-peptide intermediate to form the macrolactone ring of this compound C and D. Subsequently, a cytochrome P450 monooxygenase, encoded by the epoK gene, catalyzes the epoxidation of the C12-C13 double bond of this compound C and D to yield this compound A and B, respectively.[5]
Regulation of Biosynthesis
The expression of the this compound biosynthetic gene cluster is tightly regulated. A key negative transcriptional regulator, named Esi, has been identified.[8] Esi binds to an inverted repeat sequence within the promoter region of the this compound gene cluster, thereby down-regulating the transcription of the entire operon and consequently, the production of epothilones.[8][9]
Data Presentation
Fermentation Yields of Epothilones from Sorangium cellulosum
| Strain | Fermentation Conditions | This compound Titer (mg/L) | Reference |
| S. cellulosum SoF5-76 (mutant) | Optimized medium with potato starch, skim milk powder, glucose, soybean powder, MgSO4, CaCl2, EDTA-Fe3+, trace elements, and adsorber resin. | 108.67 (this compound B) | [8] |
| S. cellulosum So0157-2 | Optimized medium using response surface methodology. | 82.0 ± 3 (this compound B) | [10][11][12] |
| S. cellulosum So ce M4 (engineered) | Introduction of vgb and epoF genes. | Yield improved by 122.4 ± 0.7% | [12] |
| S. cellulosum ATCC15384 | Optimized fermentation conditions. | 9 (this compound B) | [13] |
Cytotoxicity of Epothilones against Various Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound A | T-24 | Bladder Carcinoma | 50 | [13] |
| This compound B | MCF-7 | Breast | 0.1 - 0.8 | [14] |
| This compound B | HCT | Colon | 0.1 - 0.8 | [14] |
| This compound B | HepG-2 | Hepatocellular Carcinoma | 0.1 - 0.8 | [14] |
| This compound B | Various | Lung, Ovarian, Prostate | 0.1 - 0.8 | [14] |
| Ixabepilone | Various | Breast, Colon, Lung | 1.4 - 45 | [2] |
Experimental Protocols
Fermentation of Sorangium cellulosum
Objective: To cultivate Sorangium cellulosum for the production of epothilones.
Materials:
-
Sorangium cellulosum strain (e.g., So ce90, So0157-2)
-
Seed medium (e.g., M26 medium)
-
Production medium (e.g., EPM medium or optimized GSM medium)[12]
-
Adsorber resin (e.g., Amberlite XAD-16)
-
Shaker incubator
-
Erlenmeyer flasks
Procedure:
-
Inoculum Preparation: Inoculate a suitable seed medium with a cryo-preserved stock of S. cellulosum. Incubate at 30°C with shaking at 200 rpm for 3-5 days.[12]
-
Production Culture: Transfer the seed culture to the production medium at a suitable inoculation ratio (e.g., 1-10% v/v). The production medium should contain an adsorber resin (e.g., 2% w/v) to capture the secreted epothilones.[3][4][12]
-
Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 7-14 days.[12]
Extraction and Isolation of Epothilones
Objective: To extract and isolate epothilones from the fermentation broth.
Materials:
-
Fermentation broth containing S. cellulosum and adsorber resin
-
Methanol
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Harvesting: At the end of the fermentation, harvest the adsorber resin from the culture broth by filtration or decantation.
-
Extraction: Wash the harvested resin with water to remove residual medium components. Extract the epothilones from the resin by stirring with methanol at room temperature for several hours.[12] Repeat the extraction process to ensure complete recovery.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of Epothilones
Objective: To purify individual epothilones from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Nylon-6-resin for column chromatography[11]
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Initial Purification: Subject the crude extract to column chromatography using a nylon-6-resin column followed by a silica gel column.[11] Elute with a gradient of solvents to separate the epothilones from other metabolites. Monitor the fractions by thin-layer chromatography (TLC).
-
HPLC Purification: Pool the fractions containing epothilones and further purify them using preparative HPLC with a C18 column. Use a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve baseline separation of epothilones A, B, C, and D.
Analytical Characterization
Objective: To confirm the identity and purity of the isolated epothilones.
Methods:
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified fractions on an analytical HPLC system to determine their purity.
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra to confirm the molecular weight and elemental composition of the epothilones.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the chemical structure and confirm the identity of the isolated compounds by comparing the data with published values.[10][14]
Visualizations
Caption: this compound Biosynthesis Pathway in Sorangium cellulosum.
Caption: Experimental Workflow for this compound Production and Analysis.
Caption: Regulation of this compound Biosynthesis by the Esi Repressor.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of the epothilones : a novel class of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epothilons A and B: antifungal and cytotoxic compounds from Sorangium cellulosum (Myxobacteria). Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Isolation and characterization of the this compound biosynthetic gene cluster from Sorangium cellulosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biosynthetic gene cluster for the microtubule-stabilizing agents epothilones A and B from Sorangium cellulosum So ce90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A bacterial negative transcription regulator binding on an inverted repeat in the promoter for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academicjournals.org [academicjournals.org]
- 13. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. NEIU Digital Commons - John S. Albazi Student Research and Creative Activities Symposium: Separation, Identification, and Quantification of this compound B using High Performance Liquid Chromatography Mass Spectrometry. [neiudc.neiu.edu]
- 16. Production and bioprocessing of this compound B from Aspergillus niger, an endophyte of Latania loddegesii, with a conceivable biosynthetic stability: anticancer, anti-wound healing activities and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Epothilone A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epothilones A and B are a class of 16-membered macrolide natural products that have garnered significant attention in oncology research due to their potent anti-cancer properties.[1] Originally isolated from the myxobacterium Sorangium cellulosum, these compounds exhibit a mechanism of action analogous to the widely used chemotherapeutic agent, paclitaxel.[1][2] This technical guide provides an in-depth overview of the biological activity of Epothilone A and B, with a focus on their molecular mechanism, cytotoxic effects, and the signaling pathways they modulate. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for this compound A and B is the stabilization of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell motility, and intracellular transport.[3][4]
1.1. Binding to β-Tubulin:
Epothilones bind to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[3][5] This binding occurs at or near the paclitaxel-binding site.[6][7] Although their chemical structures are distinct from taxanes, epothilones and taxanes share a common tertiary structure for tubulin binding.[7] The binding of epothilones to β-tubulin promotes the polymerization of tubulin into microtubules, even in the absence of GTP, and stabilizes existing microtubules by inhibiting their depolymerization.[3][8]
1.2. Disruption of Microtubule Dynamics:
The dynamic instability of microtubules, characterized by phases of growth and shrinkage, is crucial for the proper formation and function of the mitotic spindle during cell division.[9] By hyperstabilizing microtubules, this compound A and B suppress these dynamics, leading to the formation of non-functional, bundled microtubules.[3][6] This disruption of microtubule function is the primary trigger for the downstream cellular effects of epothilones.
Cellular Effects
The stabilization of microtubules by this compound A and B elicits a cascade of cellular events, culminating in cell death.
2.1. Cell Cycle Arrest:
The most prominent cellular effect of epothilones is the arrest of the cell cycle at the G2/M transition phase.[3][6][10] The aberrant, stabilized microtubules prevent the proper formation of the mitotic spindle, activating the spindle assembly checkpoint and halting cell cycle progression. This mitotic block ultimately leads to cytotoxicity.[3][6]
2.2. Induction of Apoptosis:
Prolonged mitotic arrest induced by epothilones triggers programmed cell death, or apoptosis.[4][8][11] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, depending on the cell type and the functional status of tumor suppressor genes like p53.[11] Key events in this compound-induced apoptosis include the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3, -8, and -9), and cleavage of poly (ADP-ribose) polymerase (PARP).[11][12]
2.3. Activity in Drug-Resistant Cancer Cells:
A significant advantage of epothilones over taxanes is their retained activity against cancer cells that have developed resistance to paclitaxel.[6][8][9] This includes cell lines that overexpress the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance (MDR), as epothilones are poor substrates for P-gp.[1][8] Furthermore, epothilones have shown efficacy in cancer cells with β-tubulin mutations that confer resistance to taxanes.[1][13]
Quantitative Data: Cytotoxic Activity
The cytotoxic potency of this compound A and B has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting biological or biochemical functions.
| Cell Line | Cancer Type | This compound A (IC50, nM) | This compound B (IC50, nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 2.0 | [11] |
| OVCAR-8 | Ovarian Carcinoma | 5.5 | 3.0 | [11] |
| NCI/ADR-RES | Adriamycin-Resistant Breast Cancer | 38 | 8.3 | [11] |
| RPMI 8226 | Multiple Myeloma | - | 37-68.6 | [14] |
| CAG | Multiple Myeloma | - | 37-68.6 | [14] |
| H929 | Multiple Myeloma | - | 37-68.6 | [14] |
| HepG-2 | Liver Carcinoma | - | 6.3 µM | [15] |
| HCT-116 | Colon Carcinoma | - | 7.4 µM | [15] |
| PC-3 | Prostate Cancer | - | 7.4 µM | [15] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Experimental Protocols
4.1. Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of compounds to promote the polymerization of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (porcine brain)
-
Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound A or B) and control (e.g., paclitaxel)
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader with 37°C incubation capability
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold Tubulin Polymerization Buffer.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add the fluorescent reporter dye according to the manufacturer's instructions.
-
Dispense the tubulin solution into the wells of a pre-warmed 96-well plate.
-
Add varying concentrations of the test compounds or control to the respective wells.
-
Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. An increase in fluorescence indicates tubulin polymerization.[16]
-
4.2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plate
-
Test compounds (this compound A or B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[15]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
-
4.3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound A or B)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
-
Visualizations
5.1. Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
5.2. Experimental Workflow for Evaluating this compound Activity
Caption: Experimental workflow for in vitro evaluation of this compound activity.
Conclusion
This compound A and B are potent microtubule-stabilizing agents with significant anti-cancer activity. Their ability to overcome common mechanisms of drug resistance, such as P-glycoprotein overexpression and tubulin mutations, makes them promising candidates for the treatment of various cancers, particularly those refractory to taxane-based therapies. The detailed understanding of their biological activity and the availability of robust experimental protocols are crucial for their continued investigation and development in the field of oncology.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Activity of epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery and development of the epothilones : a novel class of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. pnas.org [pnas.org]
- 15. This compound B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioprocessing of this compound B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Epothilones: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The epothilones, a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum, have emerged as a promising class of anticancer agents. Their potent cytotoxic activity, which rivals and in some cases surpasses that of the widely used taxanes, stems from their unique interaction with microtubules. This in-depth technical guide explores the critical structure-activity relationships (SAR) of epothilones, providing a comprehensive overview of how modifications to their intricate architecture influence their biological activity. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel epothilone-based therapeutics.
Mechanism of Action: Microtubule Stabilization and Beyond
Epothilones exert their primary cytotoxic effect by binding to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization.[1][2] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3] Unlike taxanes, certain epothilones have demonstrated efficacy against multidrug-resistant cancer cell lines, often due to their reduced susceptibility to efflux pumps like P-glycoprotein.[4]
Recent studies have also unveiled additional signaling pathways modulated by epothilones. Notably, some analogs have been shown to suppress the Rac1 GTPase signaling pathway, which is critically involved in cell motility, adhesion, and survival.[5][6] This multifaceted mechanism of action underscores the therapeutic potential of epothilones and provides additional avenues for drug development.
Core Structure-Activity Relationships
The this compound scaffold can be conceptually divided into several key regions where structural modifications have been extensively studied: the C12-C13 epoxide, the thiazole side chain at C15, the macrolactone core, and various positions on the macrocycle such as C6. Understanding the SAR at these positions is crucial for designing analogs with improved potency, selectivity, and pharmacokinetic properties.
The C12-C13 Region: Epoxide and Beyond
The epoxide at the C12-C13 position was initially considered essential for activity. However, subsequent research has shown that this moiety is not an absolute requirement.
-
This compound A vs. This compound B: this compound B, which possesses a methyl group at C12, is significantly more potent than this compound A, which has a proton at this position. This increased potency is attributed to a more favorable hydrophobic interaction within the tubulin binding pocket.[1]
-
Desoxyepothilones (Epothilones C and D): The replacement of the epoxide with a double bond, as seen in epothilones C and D (desoxyepothilones A and B, respectively), can retain or even enhance activity.[2][7] this compound D (KOS-862) has shown potent preclinical activity.[2]
-
Cyclopropyl Analogs: In stark contrast, replacement of the epoxide with a cyclopropyl group leads to a complete loss of activity, highlighting the specific electronic and steric requirements of this region for tubulin binding.[8]
-
Oxazoline Derivatives: Trans-fused 2-substituted-1,3-oxazoline moieties at the C12-C13 position have yielded analogs with potent antiproliferative activity, with the nature of the substituent at the 2-position of the oxazoline ring significantly influencing potency.[9]
The C15 Thiazole Side Chain: A Key Interaction Hub
The thiazole side chain is critical for anchoring the molecule into the tubulin binding site.
-
Heterocycle Modifications: Replacement of the thiazole ring with other heterocycles, such as oxazoles or pyridines, is generally well-tolerated and can lead to potent analogs.[7][10]
-
Side Chain Conformation: A co-planar arrangement of the thiazole ring with the C16-C18 double bond is believed to be important for the bioactive conformation.[10]
-
Substitutions on the Thiazole Ring: Modifications to the thiazole ring itself can impact activity. For instance, the synthesis of C15 thiazol-4-yl analogues of (E)-9,10-didehydrothis compound D resulted in compounds with maintained, albeit reduced, cytotoxicity.
The Macrolactone Core and Peripheral Substituents
Modifications to the macrolactone ring and its substituents have also been explored to fine-tune the activity and properties of epothilones.
-
Ring Size: Ring-expanded (18-membered) and ring-contracted (14-membered) macrolides have been isolated as minor metabolites, but generally exhibit reduced activity compared to the natural 16-membered ring.[7]
-
C6 Position: The C6 methyl group is solvent-exposed when bound to tubulin, suggesting that modifications at this position could be tolerated and used for attaching linkers for antibody-drug conjugates (ADCs) without significantly impacting potency.[11]
-
C3 Hydroxyl Group: The 3-OH group is not essential for the bioactive conformation, as 3-deoxy and 3-deoxy-2,3-didehydro-Epo A analogs adopt similar tubulin-bound conformations to the parent compound.[12]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro cytotoxicity (IC50) of key this compound analogs against various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific assay conditions used.
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| This compound A | - | Various | 1 - 10 | [13][14] |
| This compound B | C12-Methyl | Various | 0.1 - 2 | [13][15][16] |
| This compound D (dEpoB) | C12-C13 double bond, C12-Methyl | Various | 1 - 15 | [17] |
| Fludelone | 26-Trifluoro-(E)-9,10-dehydro-dEpoB | Multiple Myeloma | 1 - 15 | [17] |
| Ixabepilone | Lactam analog of Epo B | Various | ~1 | [4] |
Table 1: Cytotoxicity of Key this compound Analogs.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[19]
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[20]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[19] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][19] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[19] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules. This can be monitored by an increase in turbidity (light scattering) or by using a fluorescent reporter.[21][22][23]
A. Turbidity-Based Assay
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[22]
-
GTP solution (100 mM stock)
-
Glycerol
-
Test compounds
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin polymerization mix containing tubulin (e.g., 3 mg/mL final concentration) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[22]
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add a small volume (e.g., 10 µL) of 10x concentrated test compound dilutions.[22] Include positive (e.g., paclitaxel) and negative (vehicle) controls.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin polymerization mix (e.g., 90 µL) to each well.
-
Data Acquisition: Immediately place the plate in the 37°C spectrophotometer and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[21]
-
Data Analysis: Plot the change in absorbance over time. The rate and extent of polymerization can be determined and compared between different compound concentrations.
B. Fluorescence-Based Assay
This method offers higher sensitivity and uses a fluorescent reporter, such as DAPI, which preferentially binds to polymerized tubulin.
Materials:
-
Same as the turbidity-based assay, with the addition of:
-
DAPI (4',6-diamidino-2-phenylindole)
-
Black, opaque 96-well microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: Follow the same preparation as the turbidity-based assay, but add DAPI to the tubulin polymerization mix to a final concentration of approximately 10 µM.[21]
-
Assay Setup and Initiation: The setup and initiation are identical to the turbidity-based assay, but a black, opaque 96-well plate is used to minimize background fluorescence.
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) every 60 seconds for 60 minutes at 37°C.[21]
-
Data Analysis: The data analysis is analogous to the turbidity-based assay, using the change in fluorescence intensity over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by epothilones and a general workflow for SAR studies.
Caption: this compound's dual mechanism of action.
Caption: this compound-induced apoptotic signaling.
Caption: General workflow for this compound SAR studies.
Conclusion
The epothilones represent a rich scaffold for the development of novel anticancer therapeutics. A thorough understanding of their structure-activity relationships is paramount for the rational design of next-generation analogs with enhanced potency, improved safety profiles, and the ability to overcome drug resistance. The data and protocols presented in this guide offer a foundational resource for researchers in this exciting and rapidly evolving field. Continued exploration of the this compound pharmacophore, coupled with innovative synthetic strategies and a deeper understanding of their complex biological effects, will undoubtedly pave the way for new and more effective cancer treatments.
References
- 1. pnas.org [pnas.org]
- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Effects of a Novel this compound Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Effects of a Novel this compound Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New natural epothilones from Sorangium cellulosum, strains So ce90/B2 and So ce90/D13: isolation, structure elucidation, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological properties of C12,13-cyclopropyl-epothilone A and related epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of C12-C13-oxazoline derivatives of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.org [mdpi.org]
- 11. Synthesis and Evaluation of a Linkable Functional Group-Equipped Analogue of the Epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The binding mode of side chain- and C3-modified epothilones to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antitumor activity of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of antitumor effects of synthetic this compound analogs in human myeloma models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. benchchem.com [benchchem.com]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. researchgate.net [researchgate.net]
Preclinical Studies of Epothilone and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the preclinical research on epothilones, a promising class of antineoplastic agents. We will delve into their mechanism of action, summarize key efficacy and pharmacokinetic data from in vitro and in vivo studies, detail common experimental protocols, and visualize complex biological pathways and workflows.
Introduction: A New Frontier in Microtubule Stabilization
Discovered as metabolites of the soil myxobacterium Sorangium cellulosum, epothilones are a class of 16-membered macrolide compounds with potent anticancer properties.[1][2][3] Their mechanism of action is similar to that of taxanes, the gold standard in microtubule-stabilizing chemotherapy.[1][4][5] However, epothilones possess distinct advantages, including greater potency and, crucially, a reduced susceptibility to common tumor resistance mechanisms that often limit the efficacy of taxanes.[1][2][4]
Natural epothilones, particularly A and B, demonstrated significant in vitro activity, but their development was hampered by poor metabolic stability and unfavorable pharmacokinetics.[1] This led to the creation of a range of semi-synthetic and fully synthetic analogues designed to improve their pharmacological profiles.[1][3] Several of these analogues, including Ixabepilone, Patupilone (Epothilone B), Sagopilone, and Utidelone (this compound D), have undergone extensive preclinical and clinical evaluation, with Ixabepilone receiving FDA approval for the treatment of metastatic breast cancer.[2][6][7]
Mechanism of Action: Arresting the Cellular Engine
Epothilones exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubules, promoting their polymerization and preventing the dynamic instability—the cycle of assembly and disassembly—that is essential for proper function during cell division.[5][8][9]
The hyperstabilization of microtubules leads to several downstream consequences:
-
Mitotic Arrest: The mitotic spindle cannot form or function correctly, causing the cell cycle to halt at the G2/M transition phase.[5][8]
-
Apoptosis Induction: The prolonged cell cycle arrest triggers programmed cell death, or apoptosis, which is the primary mechanism of tumor cell killing.[1][9] This apoptotic cascade often involves the activation of caspases.[10]
A key advantage of epothilones is their ability to bypass common resistance mechanisms. They are poor substrates for the P-glycoprotein (P-gp) efflux pump, which often expels taxanes from cancer cells, and they retain activity against tumor cells with certain tubulin mutations that confer taxane resistance.[2][3][11][12]
Preclinical Efficacy Data
The antitumor activity of epothilones and their analogues has been extensively documented in a wide range of preclinical models.
In Vitro Cytotoxicity
This compound analogues have demonstrated potent cytotoxicity against numerous human cancer cell lines, often with IC50 (half-maximal inhibitory concentration) values in the low nanomolar to picomolar range.[4][7] Their efficacy is maintained or even enhanced in cell lines that have developed resistance to taxanes and other chemotherapeutic agents.[2][4]
| Analogue | Cancer Type | Cell Line | Key Feature | IC50 (nM) |
| Patupilone (Epo B) | Hepatocellular Carcinoma | SNU-449 | P-gp Overexpression | 1.14 |
| Ixabepilone | Colorectal Cancer | HCT116/VM46 | Paclitaxel-Resistant | ~2.9 |
| Ovarian Cancer | A2780Tax | Tubulin Mutation | ~2.9 | |
| Various | Panel of Lines | Broad Spectrum | 1.4 - 34.5 | |
| Fludelone (KOS-1584) | Multiple Myeloma | RPMI 8226 | - | 6.0 - 14.4 |
| dEpoB (KOS-862) | Multiple Myeloma | RPMI 8226 | - | 37.0 - 68.6 |
| Utidelone (UTD1) | Colorectal Cancer | RKO | - | ~75 |
| Colorectal Cancer | HCT116 | - | ~150 | |
| Sagopilone | Various | Panel of Lines | Broad Spectrum | Potent Activity |
Note: IC50 values can vary between studies due to different experimental conditions. Data compiled from sources.[2][10][11][13]
In Vivo Antitumor Activity
In vivo studies using human tumor xenografts in immunocompromised mice have confirmed the potent antitumor activity of epothilones. These analogues have shown the ability to inhibit tumor growth and, in some cases, cause complete tumor regression, even in models resistant to standard therapies.[1][14]
| Analogue | Tumor Model | Dose & Schedule | Efficacy Result |
| Ixabepilone | Pediatric Tumor Xenografts | 6.6 - 10 mg/kg (MTD) | Broad spectrum activity; induced regressions |
| Patupilone (Epo B) | Multiple Myeloma Xenograft | Not specified | Slowed tumor growth, prolonged survival |
| Fludelone (KOS-1584) | RPMI 8226 MM Xenograft | 20 mg/kg (5 doses) | Complete tumor disappearance, no relapse |
| Sagopilone | Various Resistant Models | Not specified | Superior preclinical activity and tolerability |
Data compiled from sources.[14][15][16][17]
Preclinical Pharmacokinetic Data
The development of this compound analogues has focused on improving their pharmacokinetic profiles to enhance in vivo efficacy and safety.
| Analogue | Species | Clearance | Volume of Distribution (Vss) | Oral Bioavailability | Plasma Protein Binding |
| BMS-310705 | Mouse | 152 ml/min/kg | 38 l/kg | 21% | Moderate |
| Rat | 39 ml/min/kg | 54 l/kg | 34% | Moderate | |
| Dog | 25.7 ml/min/kg | 4.7 l/kg | 40% | Moderate | |
| Ixabepilone | Mouse | Not specified | Not specified | Not applicable (IV) | Low |
Data compiled from sources.[1][18]
Key findings from pharmacokinetic studies include:
-
Ixabepilone was selected for development due to its superior characteristics, including high metabolic stability and low plasma protein binding, which are predictive of potent in vivo activity.[1]
-
BMS-310705 , a derivative of this compound B, is cleared rapidly and distributes extensively in preclinical species.[18] It demonstrated adequate oral bioavailability, suggesting potential for development as an oral anticancer drug.[18]
-
Patupilone has shown the unique ability to cross the blood-brain barrier, achieving tumor tissue concentrations 30 times higher than in plasma, making it a candidate for treating brain tumors.[2][19]
Experimental Protocols
Reproducible and standardized protocols are critical for evaluating the preclinical properties of drug candidates. Below are methodologies for key experiments cited in this compound research.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation by measuring metabolic activity.
-
Cell Seeding: Cancer cells are plated in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6-24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of the this compound analogue and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.
-
Formazan Crystal Formation: The plate is incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: A detergent reagent (e.g., 100 µL of DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is read on a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC50 value.
Tubulin Polymerization Assay
This assay directly measures a compound's ability to promote the polymerization of tubulin into microtubules.
-
Reaction Setup: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Compound Addition: The test compound (this compound analogue) is added to the tubulin solution at various concentrations.
-
Polymerization Monitoring: The mixture is placed in a temperature-controlled spectrophotometer. The increase in absorbance at 340 nm, which indicates microtubule formation, is monitored over time.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated with the this compound analogue for a specific duration.
-
Harvesting: Cells are harvested (e.g., by trypsinization) and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the membranes.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in each phase of the cell cycle, with G2/M arrest appearing as an accumulation of cells with 4N DNA content.
In Vivo Human Tumor Xenograft Studies
-
Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).[15][17]
-
Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.
-
Treatment: Mice are randomized into control and treatment groups. The this compound analogue is administered (e.g., intravenously or orally) according to a specific dose and schedule.[16][17]
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers). Animal body weight and overall health are also monitored as indicators of toxicity.
-
Efficacy Endpoints: Key endpoints include tumor growth inhibition, tumor regression, and prolongation of median survival time.[15]
Conclusion
The preclinical data for epothilones and their analogues paint a compelling picture of a powerful class of anticancer agents. Their unique mechanism of action, which mimics taxanes but circumvents key resistance pathways, gives them a significant advantage. Through medicinal chemistry efforts, analogues like ixabepilone have been developed with improved pharmacokinetic properties and potent in vivo activity, leading to successful clinical translation. Ongoing research continues to explore new analogues and combinations, promising to further expand the role of epothilones in the treatment of cancer, particularly for patients with resistant and difficult-to-treat malignancies.
References
- 1. Preclinical discovery of ixabepilone, a highly active antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development [mdpi.com]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones: a novel class of non-taxane microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Action of the this compound [chm.bris.ac.uk]
- 10. Investigation of antitumor effects of synthetic this compound analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Sagopilone (ZK-EPO): from a natural product to a fully synthetic clinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patupilone (this compound B) inhibits growth and survival of multiple myeloma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo evaluation of ixabepilone (BMS247550), a novel this compound B derivative, against pediatric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of antitumor effects of synthetic this compound analogs in human myeloma models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel this compound B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Patupilone (this compound B) for recurrent glioblastoma: clinical outcome and translational analysis of a single-institution phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Epothilones: A Technical Guide to a Novel Class of Microtubule-Stabilizing Antineoplastic Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epothilones represent a significant class of antineoplastic agents that have garnered substantial interest due to their potent cytotoxic activity, unique mechanism of action, and efficacy in drug-resistant cancers.[1][2][3][4] Originally isolated from the myxobacterium Sorangium cellulosum, these 16-membered macrolides function as microtubule-stabilizing agents, sharing a mechanistic paradigm with the widely used taxanes.[1][3][5] However, epothilones possess distinct structural features that confer a superior pharmacological profile, including activity against taxane-resistant tumors, greater water solubility, and a structure that is more amenable to chemical modification.[1][5][6] This guide provides an in-depth technical overview of the epothilones, focusing on their mechanism of action, structure-activity relationships, clinical data, relevant experimental protocols, and the signaling pathways governing their anticancer effects.
Mechanism of Action: Microtubule Hyperstabilization and Apoptotic Induction
The primary antineoplastic effect of epothilones is derived from their ability to disrupt microtubule dynamics, which are critical for the formation and function of the mitotic spindle during cell division.[4][7][8]
1.1. Interaction with β-Tubulin
Epothilones bind to the β-tubulin subunit of the α/β-tubulin heterodimer, the fundamental component of microtubules.[6] This binding occurs at or near the same site as paclitaxel, as evidenced by competitive inhibition of [3H]taxol binding.[8][9][10][11] Despite sharing a binding site, their interactions within the pocket are not identical, which may account for their activity against taxane-resistant cell lines with tubulin mutations.[8][11] Epothilone B, for instance, is a more potent inducer of tubulin polymerization than both this compound A and paclitaxel.[11] This interaction promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers against depolymerization, even under conditions that would normally favor disassembly (e.g., low temperature or presence of calcium).[1]
1.2. Cell Cycle Arrest and Apoptosis
The hyperstabilization of microtubules leads to a profound disruption of their dynamic instability.[7] This prevents the proper formation of the mitotic spindle, leading to a sustained blockage of the cell cycle at the G2/M transition phase.[3][9][10][12] Unable to complete mitosis, the cancer cells ultimately undergo programmed cell death, or apoptosis.[3][7][8][12]
The apoptotic cascade initiated by epothilones can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] The intrinsic pathway is frequently implicated, involving the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and the executioner caspase-3.[13][14] Some studies also show that this compound treatment can increase the expression of death receptors like DR4 and DR5, priming cells for apoptosis via the extrinsic pathway involving caspase-8 activation.[1][15]
Signaling Pathway Visualization
The following diagram illustrates the primary mechanism of action of epothilones, leading from microtubule binding to apoptosis.
Caption: this compound binds to β-tubulin, leading to G2/M arrest and apoptosis.
Structure-Activity Relationships (SAR)
The this compound scaffold has been extensively studied to understand the relationship between its chemical structure and biological activity. The molecule can be conceptually divided into regions where modifications significantly impact potency.[1]
-
C12-C13 Epoxide: While initially thought to be essential, the epoxide is not strictly required for activity. Deoxythis compound B (this compound D), which lacks the epoxide, remains a potent microtubule stabilizer.[1]
-
C12 Methyl Group: The presence of a methyl group at the C12 position, as in this compound B, generally confers greater potency than its absence, as in this compound A.[1]
-
C7 Hydroxyl Group: A hydroxyl group at the C7 position is considered critical for binding to tubulin and overall activity.[1][6] Its removal leads to a significant (over 100-fold) loss in potency.[6]
-
Thiazole Side Chain: The thiazole moiety at C15 is crucial for activity. Modifications to this aromatic ring system have been a key focus of synthetic efforts to improve pharmacological properties, leading to the development of analogs with enhanced potency.[16][17] For example, the introduction of a methylthio group can enhance potency.[16]
-
Lactone Ring: The 16-membered macrolactone core is a primary determinant of the molecule's conformation. However, it is susceptible to hydrolysis. The development of lactam analogs, such as ixabepilone (BMS-247550), where the lactone oxygen is replaced by a nitrogen atom, has led to improved metabolic stability and pharmacokinetic profiles.[3]
SAR Visualization
The following diagram illustrates the key structural features of the this compound core and their impact on antineoplastic activity.
References
- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones as lead structures for new anticancer drugs--pharmacology, fermentation, and structure-activity-relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of 7-Deoxy-Epothilone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of the this compound [chm.bris.ac.uk]
- 8. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Ixabepilone (Ixempra) | GIST Support International [gistsupport.org]
- 13. Apoptotic pathways of this compound BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. cib.csic.es [cib.csic.es]
- 17. Synthesis and biological evaluation of highly potent analogues of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Epothilone-Induced Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Stabilizing the Unstable for Therapeutic Gain
Epothilones are a class of 16-membered macrolide natural products that exhibit potent antitumor activity by targeting the fundamental cellular process of microtubule dynamics.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular functions, including the formation of the mitotic spindle during cell division.[3] The inherent dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their proper function. Epothilones exert their cytotoxic effects by binding to β-tubulin and stabilizing microtubules, thereby suppressing their dynamic nature.[3][4] This interference with microtubule function leads to the arrest of the cell cycle at the G2/M transition, ultimately inducing programmed cell death (apoptosis).[1][5]
Mechanism of Action: A Taxol-like Effect with Key Differences
Epothilones share a similar mechanism of action with the well-known anticancer drug paclitaxel (Taxol®), as they both promote tubulin polymerization and stabilize microtubules.[1] They are competitive inhibitors of [3H]paclitaxel binding to tubulin polymers, indicating that they bind to the same or an overlapping site on β-tubulin.[1] However, epothilones have demonstrated superior efficacy in certain paclitaxel-resistant cancer cell lines, particularly those with mutations in β-tubulin or those that overexpress the P-glycoprotein (P-gp) drug efflux pump.[1][2] This suggests subtle but significant differences in their binding interactions with tubulin.
The binding of epothilones induces a conformational change in the tubulin dimer, promoting lateral contacts between protofilaments and stabilizing the microtubule lattice.[6] This stabilization prevents the depolymerization of microtubules, even under conditions that would normally favor disassembly, such as low temperatures or the presence of calcium.[2]
Quantitative Data on Epothilone Activity
The biological activity of epothilones has been extensively characterized through various in vitro and cell-based assays. The following tables summarize key quantitative data for this compound A and B.
Table 1: In Vitro Activity of Epothilones
| Compound | Assay | Value | Reference |
| This compound A | Tubulin Polymerization (EC50) | 16 ± 0.4 µM | [4][6] |
| This compound B | Tubulin Polymerization (EC50) | 5.7 ± 0.3 µM | [4][6] |
| This compound A | [3H]paclitaxel Binding Inhibition (Ki) | 0.6 - 1.4 µM | [1] |
| This compound B | [3H]paclitaxel Binding Inhibition (Ki) | 0.4 - 0.7 µM | [1] |
| This compound B | Microtubule Stabilization (Ki) | 0.71 µM | [7] |
Table 2: Cytotoxicity (IC50) of Epothilones in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound A (nM) | This compound B (nM) | Paclitaxel (nM) | Reference |
| MCF-7 | Breast | 2.5 | - | - | [2] |
| OVCAR-8 | Ovarian | 5.5 | - | - | [2] |
| NCI/ADR-RES | Breast (Multidrug-Resistant) | 38 | - | - | [2] |
| T-24 | Bladder | - | 0.05 µM | - | [3] |
| FaDu | Head and Neck | - | - | - | [5] |
| A549 | Lung | - | - | - | [5] |
| Various | Breast, Lung, Colon, Prostate, Ovarian | - | 1.4 - 45 | Sub-nanomolar to low nanomolar | [8] |
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
Colchicine (negative control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[9]
-
Add serial dilutions of the this compound stock solution to the wells of a pre-chilled 96-well plate. Include wells for positive (paclitaxel) and negative (vehicle control, colchicine) controls.
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the absorbance at 340 nm every minute for 60-90 minutes.[10]
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The EC50 value is calculated as the concentration of this compound that induces 50% of the maximal polymerization rate.[4][6]
Immunofluorescence Microscopy of Microtubules
This method allows for the visualization of the effects of this compound on the microtubule network within cells.
Principle: Cells are treated with this compound, fixed, and then the microtubule network is stained using a specific primary antibody against tubulin and a fluorescently labeled secondary antibody.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α- or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a desired period (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with pre-warmed PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.[11]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[11]
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.[11]
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[11]
-
Wash the cells with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. This compound treatment is expected to induce the formation of microtubule bundles and asters.
Signaling Pathways and Cellular Fate
The stabilization of microtubules by this compound triggers a cascade of downstream signaling events that ultimately determine the fate of the cancer cell.
Apoptosis Induction
The primary mechanism of this compound-induced cell death is through the intrinsic (mitochondrial) pathway of apoptosis.[12][13] The sustained mitotic arrest caused by microtubule stabilization leads to the activation of the spindle assembly checkpoint, which in turn can trigger apoptosis.
This compound-induced intrinsic apoptosis pathway.
Studies have shown that treatment with an this compound B analog leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, while caspase-8 activity is not observed.[12]
Regulation of Rac1 Signaling
Recent evidence suggests that epothilones can also modulate signaling pathways beyond those directly linked to mitosis. A novel this compound analog, UTD2, has been shown to inhibit the Rac1 GTPase signaling pathway, which is crucial for cell motility, invasion, and survival.[14][15]
Proposed model of Rac1 signaling pathway affected by an this compound analog.[14]
This inhibition of the Rac1 pathway, which affects downstream effectors like PAK1, p38, and Akt, and reduces the activity of matrix metalloproteinase-2 (MMP-2), contributes to the anti-metastatic potential of epothilones.[14][15]
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the effects of this compound on tubulin polymerization and cellular functions.
General experimental workflow for characterizing this compound's effects.
This comprehensive approach, combining in vitro biochemical assays with cell-based functional and signaling studies, provides a detailed understanding of the mechanism of action of epothilones and their potential as anticancer therapeutics.
References
- 1. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of this compound B on cell cycle, metabolic activity, and apoptosis induction on human epithelial cancer cells-under special attention of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing the this compound Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an this compound Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptotic pathways of this compound BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multiple Effects of a Novel this compound Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple Effects of a Novel this compound Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Epothilone-Induced G2-M Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which epothilones, a class of potent microtubule-stabilizing agents, induce cell cycle arrest at the G2-M transition. It details the primary signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers investigating these effects.
Executive Summary
Epothilones are a class of 16-membered macrolides that exhibit a taxol-like mechanism of action by binding to β-tubulin and stabilizing microtubules.[1] This hyperstabilization disrupts the delicate dynamic instability required for proper mitotic spindle formation and function, a critical process for cell division.[1][2] Consequently, this disruption triggers the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that halts the cell cycle at the G2-M transition to prevent chromosomal missegregation.[3][4][5] The sustained arrest ultimately leads to apoptotic cell death in many cancer cell lines.[6][7] Notably, epothilones have demonstrated greater cytotoxicity than paclitaxel in various tumor cell lines and are effective against taxane-resistant cancers, making them a significant area of research in oncology.[6][8]
Core Mechanism of Action: From Microtubule Stabilization to Mitotic Arrest
The primary action of epothilones is their interaction with the tubulin polymer, the fundamental component of microtubules. Unlike other agents that cause depolymerization, epothilones promote the polymerization of tubulin into microtubules and stabilize the resulting structures against disassembly.[3][6][9]
This stabilization has profound consequences for the mitotic spindle. The normal functioning of the spindle relies on a process called "dynamic instability," the rapid growth and shrinkage of microtubules, which is essential for capturing chromosomes at their kinetochores and aligning them at the metaphase plate.[2] By suppressing this dynamic behavior, epothilones lead to the formation of dysfunctional, often multipolar or bundled spindles, which are incapable of correctly attaching to chromosomes.[10][11][12] This failure of proper microtubule-kinetochore attachment is the primary signal that activates the G2-M checkpoint.[2][5]
Signaling Pathways Governing G2-M Arrest
The arrest at the G2-M transition induced by epothilones is not a passive event but an active process mediated by complex signaling networks. The Spindle Assembly Checkpoint is the principal pathway, though other mechanisms, such as p53 activation, can contribute in a context-dependent manner.
The Spindle Assembly Checkpoint (SAC) Pathway
The SAC is a sophisticated cellular surveillance system that ensures the fidelity of chromosome segregation.[4][13] When kinetochores are not properly attached to spindle microtubules, the SAC is activated, generating a "wait anaphase" signal that prevents the cell from proceeding with division.[4]
The key steps are as follows:
-
Sensing and Recruitment: Dysfunctional spindles caused by epothilone-induced microtubule stabilization leave kinetochores unattached or improperly attached. This state recruits key SAC proteins, including Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-Related 1) , to the kinetochores.[14][15]
-
Inhibitor Complex Formation: At the unattached kinetochores, these proteins catalyze the formation of the Mitotic Checkpoint Complex (MCC) . The MCC is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C) , an E3 ubiquitin ligase essential for mitotic progression.[4][13]
-
APC/C Inhibition and Mitotic Protein Stabilization: The MCC binds to and sequesters Cdc20, an essential co-activator of the APC/C. This inhibition prevents the APC/C from targeting key mitotic proteins, such as Cyclin B1 and Securin , for degradation.[4][16]
-
Sustained Cdk1 Activity and G2-M Arrest: The accumulation of Cyclin B1 maintains the high activity of its partner, Cyclin-Dependent Kinase 1 (Cdk1, also known as Cdc2).[17][18] The Cyclin B1/Cdk1 complex is the master regulator that drives cells into and through mitosis. By preventing Cyclin B1 degradation, the SAC effectively locks the cell in a state of high Cdk1 activity, resulting in a prolonged arrest in mitosis (specifically, prometaphase).[11][17]
p53-Dependent Pathway
While the SAC is the primary driver of this compound-induced mitotic block, the tumor suppressor protein p53 can play a role, particularly at lower drug concentrations.[19]
-
p53 Activation: Certain this compound analogs can activate p53, enhancing its transcriptional activity.[19]
-
p21 Induction: Activated p53 promotes the transcription of the cyclin-dependent kinase inhibitor p21 .[19][20]
-
Cdk1 Inhibition: p21 can directly inhibit the activity of the Cyclin B1/Cdk1 complex.[21][22] This inhibition prevents the cell from entering mitosis, causing an arrest in the G2 phase.
It is important to note that at higher concentrations of epothilones, the potent SAC-mediated mitotic arrest becomes the dominant mechanism, often overriding the p53-p21 axis.[19]
Quantitative Data on this compound Activity
The following tables summarize quantitative data from various studies, illustrating the potency of epothilones in inhibiting cell growth and inducing G2-M arrest across different cancer cell lines.
Table 1: Cytotoxicity of Epothilones in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
|---|---|---|---|---|
| This compound A | Multiple | Various | Low nanomolar range | [6] |
| This compound B (Patupilone) | Multiple | Various | Low nanomolar range | [6][8] |
| Ixabepilone | HCT116/VM46 | Colorectal | ~2.9 | [9] |
| Ixabepilone | Pat-21 | Ovarian | ~2.9 | [9] |
| Ixabepilone | Pat-7 | Breast | ~2.9 | [9] |
| UTD1 | RKO | Colorectal | 0.38 µg/mL | [9][12] |
| UTD1 | HCT116 | Colorectal | 0.77 µg/mL |[9][12] |
Table 2: Induction of G2-M Phase Arrest by Epothilones
| Compound | Cell Line | Concentration | Time (h) | % Cells in G2-M | Citation(s) |
|---|---|---|---|---|---|
| This compound B | H460 | 20 nM | 4 | Significant increase | [10] |
| This compound B | Calu-6 | 20 nM | 8 | Significant increase | [10] |
| This compound B (Patupilone) | D341Med | 50-200 pM | Varies | Dose-dependent G2-M arrest | [23] |
| Erythraline* | SiHa | 50 µg/mL | 24 | 22% (vs. 7.25% control) | [24] |
| Luteolin* | LoVo | Varies | Varies | Dose-dependent G2-M arrest | [25] |
*Note: Erythraline and Luteolin are other natural products shown to induce G2-M arrest, included for comparative context.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of cell cycle effects. The following are standard protocols for investigating this compound-induced G2-M arrest.
Protocol 1: Cell Culture and Drug Treatment
This protocol outlines the basic steps for preparing and treating cell cultures for subsequent analysis.[26]
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa, A549) in appropriate culture vessels (e.g., 6-well plates for flow cytometry, 10-cm dishes for Western blotting). Allow cells to adhere and grow to 60-70% confluency in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare a stock solution of the this compound analog in a suitable solvent like DMSO. Perform serial dilutions in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all treatments, including the vehicle control, does not exceed 0.1% (v/v).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 4, 8, 12, 24 hours) before harvesting for analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[26][27]
-
Cell Harvesting: After treatment, detach adherent cells using trypsin-EDTA. Collect all cells (including those in the supernatant) by centrifugation at approximately 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to gate the single-cell population and generate a DNA content histogram. Quantify the percentage of cells in the G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Key Checkpoint Proteins
This protocol allows for the detection and semi-quantification of key proteins involved in the G2-M checkpoint, such as Cyclin B1, Cdk1, p53, and p21.[27][28]
-
Protein Extraction: After treatment, wash harvested cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay such as the BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE and Transfer: Load the denatured samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-Cyclin B1, anti-Cdk1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Conclusion
Epothilones effectively induce cell cycle arrest at the G2-M transition primarily by stabilizing microtubules, which leads to the formation of defective mitotic spindles. This structural failure activates the Spindle Assembly Checkpoint, inhibiting the APC/C and causing the accumulation of Cyclin B1. The resulting sustained high activity of the Cyclin B1/Cdk1 complex prevents mitotic exit, ultimately leading to apoptosis. This mechanism, coupled with their efficacy in taxane-resistant models, underscores the therapeutic potential of epothilones and provides a solid foundation for further research and drug development in oncology.
References
- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of the this compound [chm.bris.ac.uk]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound B on cell cycle, metabolic activity, and apoptosis induction on human epithelial cancer cells-under special attention of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epothilones: a novel class of non-taxane microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific β-Tubulin Isotypes Can Functionally Enhance or Diminish this compound B Sensitivity in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of microtubule dynamics by this compound B is associated with mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spindle assembly checkpoint activation and silencing at kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mad2 and BubR1 modulates tumourigenesis and paclitaxel response in MKN45 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Downregulation of Mad2 and BubR1 increase the malignant potential and nocodazole resistance by compromising spindle assembly checkpoint signaling pathway in cervical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The spindle assembly checkpoint and the spatial activation of Polo kinase determine the duration of cell division and prevent tumor formation | PLOS Genetics [journals.plos.org]
- 17. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 19. Concentration-dependent differential effects of an this compound analog on cell cycle and p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The microtubule stabilizer patupilone (this compound B) is a potent radiosensitizer in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Modulation of G2/M cell cycle arrest and apoptosis by luteolin in human colon cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
The Dawn of a New Anticancer Agent: Early Characterization of Epothilone's Cytotoxic Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-1990s, a new class of natural products, the epothilones, emerged from the myxobacterium Sorangium cellulosum, capturing the attention of the oncology research community.[1][2] Initial screenings revealed their potent cytotoxic activity against a range of eukaryotic cells, including human cancer cell lines.[2][3] This technical guide provides an in-depth overview of the seminal, early-stage research that characterized the cytotoxic properties of epothilones, laying the groundwork for their development as a novel class of anticancer agents. We will delve into their potent in vitro activity, the elucidation of their microtubule-stabilizing mechanism of action, and the initial understanding of the cellular pathways leading to apoptosis.
Data Presentation: In Vitro Cytotoxicity of Epothilones
The initial characterization of epothilones A and B swiftly established their potent cytotoxic effects across a spectrum of cancer cell lines. Notably, these early studies, particularly the work of Bollag et al. (1995) and Nicolaou et al., demonstrated that epothilones were not only potent but also effective against cell lines that had developed resistance to existing microtubule-targeting agents like paclitaxel.[4][5] The half-maximal inhibitory concentration (IC50) values from these foundational studies are summarized below.
| Cell Line | Cancer Type | Epothilone A (nM) | This compound B (nM) | Paclitaxel (nM) | Reference |
| 1A9 | Human Ovarian Carcinoma | 3.5 | 1.8 | 2.5 | [6] |
| 1A9/A8 | Human Ovarian Carcinoma (this compound-resistant) | - | 28.9 | - | [7] |
| 1A9/PTX10 | Human Ovarian Carcinoma (Paclitaxel-resistant) | - | 5.7 | - | [7] |
| 1A9/PTX22 | Human Ovarian Carcinoma (Paclitaxel-resistant) | - | 11.5 | - | [7] |
| KB-31 | Human Epidermoid Carcinoma | - | - | - | [6] |
| KB-8511 | Human Epidermoid Carcinoma (P-gp overexpressing) | - | - | - | [6] |
| MCF-7 | Human Breast Adenocarcinoma | 2.0 | 0.8 | 2.0 | [6] |
| NCI/ADR-RES | Human Ovarian Carcinoma (Multidrug-resistant) | - | - | >6600 | [6] |
| T-24 | Human Bladder Carcinoma | 50 | - | - | [8] |
| L929 | Mouse Fibroblast | - | - | - | [8] |
Core Mechanism of Action: Microtubule Stabilization
Early investigations into the mechanism of epothilones' cytotoxicity revealed a striking similarity to that of paclitaxel, yet with critical differences that underscored their therapeutic potential.
Experimental Workflow: Investigating Microtubule Interaction
Epothilones were found to induce the polymerization of tubulin into stable microtubules, even in the absence of GTP, a crucial component for physiological microtubule assembly.[4][6] This hyperstabilization disrupts the delicate dynamics of the microtubule cytoskeleton, which is essential for the formation and function of the mitotic spindle during cell division.
Furthermore, competitive binding assays with radiolabeled paclitaxel ([3H]paclitaxel) demonstrated that epothilones bind to the same or an overlapping site on β-tubulin as paclitaxel.[4][6] This shared binding site explains their similar biological effects. However, the higher potency of epothilones, particularly this compound B, in both tubulin polymerization and cytotoxicity assays, suggested a more efficient interaction with the tubulin target.[6]
Cellular Consequences of Microtubule Stabilization
The stabilization of microtubules by epothilones triggers a cascade of events within the cell, culminating in apoptosis.
Cell Cycle Arrest at the G2/M Transition
A hallmark of microtubule-targeting agents is their ability to interfere with the mitotic spindle, leading to an arrest of the cell cycle. Early flow cytometry studies consistently showed that treatment with epothilones resulted in a significant accumulation of cells in the G2/M phase of the cell cycle.[2][4] This arrest is a direct consequence of the inability of the hyperstabilized microtubules to form a functional mitotic spindle, thereby activating the spindle assembly checkpoint and preventing the cell from proceeding into anaphase.
Induction of Apoptosis: The Mitochondrial Pathway
The prolonged arrest in mitosis ultimately triggers programmed cell death, or apoptosis. Initial studies into the apoptotic pathway induced by epothilones pointed towards the intrinsic, or mitochondrial, pathway as the primary mechanism.
Evidence from these early studies indicated that this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol.[1][9] This event is a critical step in the intrinsic apoptotic pathway, as cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase.[9] Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]
The tumor suppressor protein p53 was also implicated in this compound-induced apoptosis, particularly in cells with wild-type p53.[3][10] Activation of p53 in response to mitotic arrest can contribute to the induction of apoptosis. Additionally, some early evidence suggested the involvement of the reactive oxygen species (ROS)/c-Jun N-terminal kinase (JNK) signaling pathway in mediating the apoptotic response.[9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early characterization of this compound's cytotoxic activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[11][12][13]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of epothilones in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules, often by measuring the increase in light scattering or fluorescence.[4][14]
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA).
-
Compound Addition: Add the desired concentration of this compound or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by adding GTP to a final concentration of 1 mM and transferring the mixture to a pre-warmed (37°C) cuvette in a spectrophotometer or a well in a fluorescence plate reader.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm (for light scattering) or the increase in fluorescence of a reporter dye (e.g., DAPI) over time.
-
Data Analysis: Plot the change in absorbance or fluorescence as a function of time to visualize the kinetics of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[15][16][17][18]
-
Cell Treatment and Harvesting: Treat cells with epothilones for a specified period (e.g., 24 hours). Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The early characterization of epothilones' cytotoxic activity was a pivotal moment in anticancer drug discovery. The foundational studies detailed in this guide not only established their potent efficacy, particularly against drug-resistant cancers, but also elucidated their unique mechanism of action as microtubule-stabilizing agents. The initial insights into the downstream cellular events, including G2/M arrest and the induction of apoptosis via the mitochondrial pathway, provided a solid framework for their further preclinical and clinical development. This body of work serves as a testament to the importance of natural product screening and detailed mechanistic studies in the ongoing quest for more effective cancer therapies.
References
- 1. Apoptotic pathways of this compound BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of the epothilones : a novel class of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration-dependent differential effects of an this compound analog on cell cycle and p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Biology of Epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cib.csic.es [cib.csic.es]
- 8. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. vet.cornell.edu [vet.cornell.edu]
In Vitro Antiproliferative Activity of Natural Epothilones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiproliferative activity of natural epothilones, a class of potent microtubule-stabilizing agents with significant potential in oncology.[1] Originally isolated from the myxobacterium Sorangium cellulosum, these macrolide compounds have demonstrated potent cytotoxic effects against a broad range of cancer cell lines, including those resistant to taxanes.[2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Antiproliferative Activity
The in vitro potency of natural epothilones, primarily Epothilone A and this compound B, is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. This compound B is generally more potent than this compound A and often surpasses the activity of paclitaxel by at least an order of magnitude.[4] The cytotoxic activity of these compounds has been evaluated across a wide variety of human cancer cell lines.
Table 1: Comparative in vitro Antiproliferative Activity (IC50) of Natural Epothilones
| This compound | Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| This compound A | Breast Cancer | Hs-578T | 3 | |
| Colon Cancer | HCT116 | 4.4 | [5] | |
| Epidermoid Carcinoma | KB-3-1 | 13-160 | [5] | |
| Cervical Cancer | HeLa | 13-160 | [5] | |
| This compound B | Breast Cancer | MCF-7 | 11.91 | |
| Colon Cancer | HCT-116 | 7.34 | ||
| Prostate Cancer | PC-3 | 7.6 | ||
| Liver Cancer | HepG2 | 6.32 | ||
| Epidermoid Carcinoma | KB-3-1 | 0.19 | ||
| Taxane-Resistant Colon Cancer | SW620AD-300 | 0.3 | [2] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
Mechanism of Action
Epothilones exert their antiproliferative effects through a mechanism similar to taxanes, but with distinct advantages, including activity against taxane-resistant tumors.[2][6] The primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis.[6][7]
2.1. Microtubule Stabilization and Cell Cycle Arrest
Epothilones bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[1][6] This hyperstabilization of microtubules disrupts their dynamic nature, which is essential for the proper formation and function of the mitotic spindle during cell division.[6] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, unable to complete mitosis.[7]
2.2. Induction of Apoptosis
Prolonged G2/M arrest triggers the intrinsic, or mitochondrial-mediated, pathway of apoptosis.[8] This process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. This compound-induced apoptosis is often associated with the activation of caspase-3 and caspase-9.[7][9]
2.3. Signaling Pathways
The apoptotic cascade initiated by epothilones can involve various signaling pathways. The mitochondrial-mediated pathway is a key component. Additionally, studies have implicated the PI3K/Akt/mTOR signaling pathway in the cellular response to epothilones, with its inhibition potentially enhancing the apoptotic effects.[10]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Standardized experimental protocols are crucial for the reproducible evaluation of the in vitro antiproliferative activity of epothilones.
3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[13]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of the natural this compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).[7]
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[13]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
3.2. Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.[15]
-
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[15]
-
Procedure:
-
Treat cells with the this compound at a concentration around its IC25 or IC50 for a specific duration (e.g., 24 or 48 hours).[7]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[16]
-
Wash the cells and resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
3.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cells with the this compound for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.[16]
-
Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Analyze the cells by flow cytometry. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Caption: General experimental workflow for in vitro studies.
Conclusion
Natural epothilones, particularly this compound B, exhibit potent in vitro antiproliferative activity against a wide spectrum of cancer cell lines. Their mechanism of action, centered on microtubule stabilization, leads to G2/M cell cycle arrest and the induction of apoptosis. This makes them a compelling class of compounds for further investigation and development in oncology. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of their anticancer properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Microtubule-Binding Affinity, and Antiproliferative Activity of New this compound Analogs and of an EGFR-Targeted this compound-Peptide Conjugate | MDPI [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. Bioprocessing of this compound B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Epothilone B: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of Epothilone B, a potent microtubule-stabilizing agent with significant potential in cancer therapy. Two seminal and distinct synthetic strategies, developed by the research groups of K.C. Nicolaou and Samuel J. Danishefsky, are presented, offering a comprehensive guide for the laboratory-scale synthesis of this important natural product.
This compound B, a 16-membered macrolide originally isolated from the myxobacterium Sorangium cellulosum, has garnered considerable attention due to its ability to induce tubulin polymerization and stabilize microtubules, a mechanism of action similar to that of paclitaxel.[1] Notably, this compound B has demonstrated greater efficacy against certain cancer cell lines, including those resistant to paclitaxel.[1] The chemical complexity and significant therapeutic potential of this compound B have made its total synthesis a major focus of synthetic organic chemistry.[2][3]
This document outlines two successful and widely recognized approaches to the total synthesis of this compound B. The Nicolaou synthesis features a macrolactonization-based ring closure, while the Danishefsky synthesis employs a ring-closing metathesis (RCM) strategy. Both routes are convergent and stereocontrolled, offering valuable insights into the construction of this complex architecture.
Key Synthetic Strategies at a Glance
The following diagrams illustrate the overall logic of the two featured synthetic routes.
Quantitative Data Summary
The following tables provide a summary of the yields for the key transformations in both the Nicolaou and Danishefsky syntheses of this compound B. This allows for a direct comparison of the efficiency of the two routes.
Table 1: Key Reaction Yields in the Nicolaou Total Synthesis of this compound B [2]
| Step | Reaction Type | Product | Yield (%) |
| Synthesis of Aldehyde Fragment | Asymmetric Aldol Addition | C1-C12 Aldehyde | 75 |
| Synthesis of Thiazole Fragment | Hantzsch Thiazole Synthesis | C13-C17 Ylide | 85 |
| Fragment Coupling (Wittig) | Wittig Reaction | Seco-Acid | 65 |
| Macrolactonization | Yamaguchi Esterification | Macrolactone | 70 |
| Final Epoxidation | Epoxidation | This compound B | 80 |
| Overall Yield (from fragments) | - | This compound B | ~18 |
Table 2: Key Reaction Yields in the Danishefsky Total Synthesis of this compound B [3]
| Step | Reaction Type | Product | Yield (%) |
| Synthesis of C1-C10 Ketone | Asymmetric Allylation | C1-C10 Ketone | 88 |
| Synthesis of C11-C17 Alcohol | Brown Allylation | C11-C17 Alcohol | 92 |
| Fragment Coupling (Esterification) | Esterification | RCM Precursor | 95 |
| Ring-Closing Metathesis | Olefin Metathesis | Dehydro-Epothilone D | 85 |
| Final Epoxidation | Epoxidation | This compound B | 82 |
| Overall Yield (from fragments) | - | This compound B | ~60 |
Experimental Protocols
The following are detailed protocols for key steps in the total synthesis of this compound B, adapted from the publications of the Nicolaou and Danishefsky research groups.
Protocol 1: Nicolaou's Macrolactonization Approach - Key Steps[2]
A. Fragment Coupling via Wittig Reaction
This protocol describes the coupling of the C1-C12 aldehyde fragment with the C13-C17 thiazole-containing phosphonium ylide.
-
Reagents and Materials:
-
C13-C17 Phosphonium Salt (1.5 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF (1.4 equiv)
-
C1-C12 Aldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
-
-
Procedure:
-
To a solution of the C13-C17 phosphonium salt in anhydrous THF at -78 °C under an argon atmosphere, add KHMDS dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of the C1-C12 aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to 0 °C and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled seco-acid.
-
B. Yamaguchi Macrolactonization
This protocol details the ring closure of the seco-acid to form the 16-membered macrolactone.
-
Reagents and Materials:
-
Seco-Acid (1.0 equiv)
-
2,4,6-Trichlorobenzoyl chloride (1.2 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Toluene
-
Argon atmosphere
-
-
Procedure:
-
To a solution of the seco-acid in anhydrous toluene at room temperature under an argon atmosphere, add triethylamine followed by 2,4,6-trichlorobenzoyl chloride.
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene and heat to reflux.
-
Add the activated ester solution dropwise via a syringe pump to the refluxing DMAP solution over a period of 6 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.
-
Protocol 2: Danishefsky's Ring-Closing Metathesis Approach - Key Steps[3]
A. Fragment Coupling via Esterification
This protocol describes the esterification of the C1-C10 carboxylic acid fragment with the C11-C17 alcohol fragment.
-
Reagents and Materials:
-
C1-C10 Carboxylic Acid (1.0 equiv)
-
C11-C17 Alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon atmosphere
-
-
Procedure:
-
To a solution of the C1-C10 carboxylic acid, C11-C17 alcohol, and DMAP in anhydrous DCM at 0 °C under an argon atmosphere, add a solution of DCC in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the esterified RCM precursor.
-
B. Ring-Closing Metathesis
This protocol details the macrocyclization of the diene precursor using a Grubbs catalyst.
-
Reagents and Materials:
-
RCM Precursor (diene) (1.0 equiv)
-
Grubbs' Second Generation Catalyst (0.05 equiv)
-
Anhydrous, degassed Toluene
-
Argon atmosphere
-
-
Procedure:
-
Dissolve the RCM precursor in anhydrous, degassed toluene under an argon atmosphere.
-
Add Grubbs' second-generation catalyst to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the dehydro-epothilone D macrocycle.
-
Concluding Remarks
The total syntheses of this compound B by the Nicolaou and Danishefsky groups represent landmark achievements in organic chemistry. These routes not only provided access to this important anticancer agent for further biological evaluation but also showcased the power and versatility of modern synthetic methodologies. The macrolactonization and ring-closing metathesis strategies detailed herein offer robust and adaptable platforms for the synthesis of this compound B and its analogues, paving the way for the development of new and improved therapeutic agents. Researchers undertaking these syntheses should pay close attention to the anhydrous and inert atmosphere conditions required for many of the key steps to ensure optimal yields and reproducibility.
References
Application Notes and Protocols: Isolation and Purification of Epothilone B from Sorangium cellulosum Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epothilone B, a 16-membered macrolide produced by the myxobacterium Sorangium cellulosum, is a potent microtubule-stabilizing agent with significant potential in oncology. Its mechanism of action is similar to paclitaxel, but it has shown efficacy against paclitaxel-resistant cancer cell lines. This document provides a detailed protocol for the isolation and purification of this compound B from a fermentation broth, ensuring high purity and yield. The protocol covers fermentation, initial extraction using adsorbent resin, and a multi-step chromatographic purification process.
Introduction
Epothilones are a class of natural products that promote tubulin polymerization and stabilize microtubules, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis.[1][2] This activity makes them promising candidates for the development of new anticancer drugs. This compound B, in particular, has demonstrated superior activity and a better water solubility profile compared to paclitaxel, a widely used chemotherapeutic agent.[3]
The primary source of natural epothilones is the fermentation of Sorangium cellulosum.[3] However, the concentration of epothilones in the fermentation broth is typically low, necessitating an efficient and robust downstream process for isolation and purification. This protocol outlines a comprehensive methodology, from fermentation to the acquisition of highly pure this compound B.
Mechanism of Action
This compound B binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a critical structure for cell division, ultimately leading to programmed cell death.
Caption: Mechanism of this compound B action on microtubules.
Biosynthesis of this compound B
This compound B is synthesized by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic complex in Sorangium cellulosum. The biosynthesis initiates with the formation of a 2-methylthiazole ring by the NRPS module, which is then extended by several PKS modules that add acetate and propionate units. The final steps involve macrocyclization and epoxidation to yield this compound B.
Caption: Simplified biosynthesis pathway of this compound B.
Materials and Methods
Fermentation of Sorangium cellulosum
This protocol is based on optimized fermentation conditions to maximize the yield of this compound B.
Table 1: Fermentation Media Composition
| Component | Concentration (g/L) |
| Potato Starch | 4.8 |
| Skim Milk Powder | 2.3 |
| Glucose | 0.5 |
| Soybean Powder | 2.0 |
| Magnesium Sulfate (MgSO₄) | 2.0 |
| Calcium Chloride (CaCl₂) | 2.0 |
Additionally, 2 mL/L of EDTA-Fe³⁺ and 0.5 mL/L of a trace element solution are added. The pH is adjusted to 7.4. Amberlite XAD-16 resin is added at 2% (v/v) for in-situ product removal.[4]
Protocol:
-
Prepare the fermentation medium according to Table 1 and sterilize by autoclaving.
-
Inoculate the medium with a seed culture of Sorangium cellulosum (8% v/v).
-
Incubate the culture at 30°C with shaking at 200 rpm for 6-7 days.[5]
-
After fermentation, separate the Amberlite XAD-16 resin from the fermentation broth by filtration.
Isolation and Purification of this compound B
The purification process involves a multi-step approach to achieve high purity.
Caption: Overall workflow for this compound B isolation and purification.
Protocol:
Step 1: Extraction from Adsorbent Resin
-
Wash the collected XAD-16 resin with distilled water to remove residual media components.
-
Elute the epothilones from the resin using 95% ethanol (3 bed volumes).
-
Collect the ethanol eluent and concentrate it under vacuum using a rotary evaporator to obtain a crude extract.
Step 2: Initial Chromatographic Purification (Sephadex LH-20)
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or acetone).
-
Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with the same solvent.
-
Elute the column with a step-gradient of solvents. A suggested sequence is methanol, followed by acetone.
-
Collect fractions and analyze them for the presence of this compound B using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing this compound B and concentrate them.
Step 3: Secondary Chromatographic Purification (Silica Gel or Nylon-6-Resin)
-
Further purify the concentrated fractions from the previous step using silica gel or nylon-6-resin column chromatography.[6][7]
-
For silica gel, use a solvent system such as a gradient of ethyl acetate in hexane.
-
For nylon-6-resin, a different solvent system may be required.
-
Monitor the fractions by TLC or HPLC and pool the fractions containing pure this compound B.
Step 4: High-Resolution Purification (RP-HPLC)
-
For very high purity, a final purification step using reverse-phase HPLC can be employed.
-
A C18 column is typically used with a mobile phase of acetonitrile and water.
-
Collect the peak corresponding to this compound B.
Step 5: Crystallization
-
Concentrate the purified this compound B solution.
-
Dissolve the residue in a suitable solvent system for crystallization, such as ethyl acetate/heptane.
-
Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate crystal formation.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Results and Data Presentation
The described protocol can yield this compound B with high purity. The following tables summarize representative quantitative data from various published methods.
Table 2: Fermentation Yields of this compound B
| Strain of S. cellulosum | Fermentation Conditions | Yield (mg/L) | Reference |
| GSUV3-205 | Optimized medium with dextrin, slim milk powder, MgSO₄; 30°C, pH 7.2. | 82.0 | [8] |
| SoF5-76 (mutated) | Optimized medium with potato starch, skim milk powder, glucose, soybean powder, MgSO₄, CaCl₂; 30°C, pH 7.4. | 108.67 | [4] |
| Wild Type | 250 ml flask, 30°C, initial pH 7.4, 200 r/min, 10% inoculum, 6 days fermentation. | 39.76 | [5] |
Table 3: Purification Efficiency of Different Chromatographic Methods
| Method | Starting Material | Yield | Purity | Reference |
| High-Speed Counter-Current Chromatography | 100 mg crude extract | 38.4% | 96.5% | [9] |
| Nylon-6-Resin and Silica Gel Chromatography | Crude Extract | 67% | 95.9% | [6][7] |
| Sephadex LH-20 (two cycles) | Crude Extract | N/A | 77.34% | [8] |
N/A: Not Available
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the isolation and purification of this compound B from Sorangium cellulosum fermentation. The combination of in-situ extraction with an adsorbent resin followed by a multi-step chromatographic purification process is effective in obtaining high-purity this compound B suitable for research and preclinical development. The provided quantitative data serves as a benchmark for process optimization and scale-up.
References
- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. | Semantic Scholar [semanticscholar.org]
- 3. USRE42191E1 - Methods for the preparation, isolation and purification of this compound B, and X-ray crystal structures of this compound B - Google Patents [patents.google.com]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. cornellpharmacology.org [cornellpharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globethesis.com [globethesis.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Epothilones in Taxane-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones represent a promising class of microtubule-stabilizing agents that have demonstrated significant cytotoxic activity against a broad range of cancer cell lines, including those that have developed resistance to taxanes (paclitaxel and docetaxel).[1][2][3][4][5] Their distinct chemical structure allows them to circumvent common taxane resistance mechanisms, making them a valuable tool in oncology research and drug development.[6][7][8] This document provides detailed application notes, protocols, and data on the use of epothilones in taxane-resistant cancer cell lines.
Epothilones, like taxanes, bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization.[1][7][9] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][8][9][10] However, epothilones are often effective in cancer cells that have developed resistance to taxanes through mechanisms such as the overexpression of P-glycoprotein (P-gp/MDR1), an efflux pump that actively removes taxanes from the cell, or through mutations in the β-tubulin gene that prevent effective taxane binding.[6][7][11][12]
Mechanisms of Epothilone Activity in Taxane-Resistant Cells
Two primary mechanisms contribute to the efficacy of epothilones in taxane-resistant cancer cells:
-
Poor Substrates for P-glycoprotein (P-gp/MDR1): Many this compound analogues are not efficiently recognized and transported by the P-gp efflux pump.[6][13] This allows the drug to accumulate within the cancer cell to cytotoxic concentrations, whereas taxanes would be pumped out.[6][7]
-
Activity in the Presence of β-Tubulin Mutations: Certain mutations in the β-tubulin protein can alter the taxane-binding site, reducing their efficacy.[11][14] Epothilones can often still bind effectively to these mutated tubulin variants and induce microtubule stabilization.[1][11] Additionally, epothilones have shown activity in cell lines with altered expression of β-tubulin isotypes, another mechanism of taxane resistance.[6][15]
Data Presentation: Efficacy of Epothilones in Taxane-Resistant Cell Lines
The following tables summarize the in vitro activity of various epothilones compared to taxanes in both drug-sensitive and taxane-resistant cancer cell lines.
Table 1: Cytotoxicity (IC50, nM) of Epothilones and Paclitaxel in Parental and Taxane-Resistant Ovarian Carcinoma Cells
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| 1A9 (Parental) | This compound A | - | - |
| This compound B | - | - | |
| Paclitaxel | - | - | |
| 1A9/A8 (Epo A Resistant) | This compound A | - | 25 |
| This compound B | - | 57 | |
| Paclitaxel | - | 5 | |
| 1A9/B10 (Epo B Resistant) | This compound A | - | 25 |
| This compound B | - | 57 | |
| Paclitaxel | - | 10 |
Data adapted from Giannakakou et al., PNAS (2000).[11]
Table 2: Cytotoxicity (IC50, µM) of Epothilones and Paclitaxel in Multidrug-Resistant Leukemia Cells
| Cell Line | Drug | IC50 (µM) |
| CCRF-CEM (Parental) | This compound A | - |
| This compound B | - | |
| desoxyEpoA | - | |
| desoxyEpoB | - | |
| Paclitaxel | - | |
| CCRF-CEM/VBL100 (MDR) | This compound A | 0.02 |
| This compound B | 0.002 | |
| desoxyEpoA | 0.012 | |
| desoxyEpoB | 0.017 | |
| Paclitaxel | 4.14 |
Data adapted from Chou et al., PNAS (1998).[16]
Table 3: Cytotoxicity (IC50, nM) of desoxythis compound B (dEpoB) and Paclitaxel in Sensitive and Resistant Human Tumor Cell Lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| MX-1 (Mammary) | dEpoB | - | - |
| Paclitaxel | - | - | |
| MCF-7 (Mammary) | dEpoB | - | - |
| Paclitaxel | - | - | |
| MCF-7/Adr (MDR) | dEpoB | - | 2.4 |
| Paclitaxel | - | 46 | |
| CCRF-CEM (Leukemia) | dEpoB | - | - |
| Paclitaxel | - | - | |
| CCRF-CEM/paclitaxel | dEpoB | - | 1.7 |
| Paclitaxel | - | 57 |
Data adapted from Su et al., Cancer Research (1997).[17]
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Taxane-resistant and parental cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound B (or other this compound analogues)
-
Paclitaxel
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10³ cells/well in 100 µL of complete medium and incubate for 12-24 hours at 37°C in a humidified 5% CO2 atmosphere.[18][19]
-
Drug Treatment: Prepare serial dilutions of the this compound and paclitaxel in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours under the same conditions.[18][19]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4-6 hours, allowing viable cells to metabolize the MTT into formazan crystals.[19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
This compound B
-
Paclitaxel
-
96-well plate (fluorescence compatible)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add various concentrations of the this compound or paclitaxel to the wells. Include a positive control (e.g., a known microtubule stabilizer) and a negative control (vehicle).
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes. An increase in fluorescence indicates tubulin polymerization.[18]
-
Data Analysis: Plot the fluorescence intensity over time. The rate and extent of polymerization can be used to compare the activity of different compounds. The IC50 for tubulin polymerization can also be determined.[18]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Taxane-resistant and parental cancer cell lines
-
Complete cell culture medium
-
This compound B
-
Paclitaxel
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the IC25 or IC50 concentration of the this compound or paclitaxel for 24-48 hours.[19]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C.[19]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to generate histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. A significant increase in the G2/M population indicates cell cycle arrest.
Visualizations
Caption: Mechanism of action of epothilones and taxanes on microtubule dynamics.
Caption: Overcoming taxane resistance with epothilones.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clinical studies with epothilones for the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Epothilones in the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Taxane- and this compound-based chemotherapy: from molecule cargo cytoskeletal logistics to management of castration-resistant prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Efficacy and safety of ixabepilone, a novel this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Epothilones in development for non--small-cell lung cancer: novel anti-tubulin agents with the potential to overcome taxane resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Desoxythis compound B: An efficacious microtubule-targeted antitumor agent with a promising in vivo profile relative to this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Desoxythis compound B is curative against human tumor xenografts that are refractory to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioprocessing of this compound B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Epothilone D in In Vivo Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones represent a class of microtubule-stabilizing agents that have shown significant promise as anticancer therapeutics.[1] Epothilone D (also known as KOS-862 or dEpoB), a natural macrolide, functions similarly to paclitaxel by promoting tubulin polymerization and inhibiting microtubule depolymerization.[1][2] This action disrupts the normal function of the microtubule cytoskeleton, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3][4] A key advantage of epothilones is their efficacy in tumor models that have developed resistance to taxanes, often due to their poor recognition by the P-glycoprotein drug efflux pump.[1][4]
These application notes provide an overview of the in vivo experimental use of this compound D, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for conducting in vivo experiments in tumor models.
Mechanism of Action
This compound D exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubules, preventing the dynamic instability required for proper mitotic spindle formation and function during cell division.[3] The disruption of microtubule dynamics leads to a blockage in the transition from metaphase to anaphase, ultimately triggering apoptosis.[3][4] Studies have indicated the involvement of mitochondria in this apoptotic process, with the release of cytochrome c and the activation of caspases 3, 8, and 9.[5][6] Some novel this compound analogs have also been shown to influence signaling pathways related to the actin cytoskeleton, such as the Rac1/PAK1 pathway, suggesting broader effects on cell motility and invasion.[7]
Quantitative Data from In Vivo and In Vitro Studies
The following tables summarize quantitative data on the efficacy and pharmacokinetics of this compound D and related analogs from various studies.
Table 1: In Vitro Growth Inhibition by this compound Analogs in Multiple Myeloma (MM) Cell Lines [5]
| Cell Line | Histology | Compound | IC50 (nM) |
| RPMI 8226/S | Myeloma | dEpoB (this compound D) | 37 ± 2 |
| RPMI 8226/Dox40 | Myeloma | dEpoB (this compound D) | 38 ± 3 |
| RPMI 8226 | Myeloma | Fludelone | 7.6 ± 1.2 |
| CAG | Myeloma | dEpoB (this compound D) | 68.6 ± 2.8 |
| H929 | Myeloma | dEpoB (this compound D) | 45.3 ± 3.5 |
| MOLP-5 | Myeloma | dEpoB (this compound D) | 68.6 ± 4.1 |
| MM.1S | Myeloma | dEpoB (this compound D) | 55.2 ± 5.2 |
Data presented as mean ± SD from three independent experiments.
Table 2: In Vivo Efficacy of this compound Analogs in a Subcutaneous Multiple Myeloma Xenograft Model (RPMI 8226) [5][6]
| Compound | Dose | Schedule | Outcome |
| Fludelone | 20 mg/kg | 5 doses over 10 days | Tumor disappearance with no relapse after 100 days |
| dEpoB (this compound D) | Not specified | Not specified | No significant effect on tumor growth compared to vehicle |
Table 3: Pharmacokinetic Parameters of KOS-862 (this compound D) in Patients with Advanced Solid Tumors (Phase I Clinical Trial) [8]
| Dose | Mean Cmax (ng/mL) | Mean AUCtot (ng·h/mL) | Half-life (t½) (h) | Volume of Distribution (Vz) (L/m²) | Clearance (CL) (L/h/m²) |
| 100 mg/m² | Not specified | Not specified | 9.1 ± 2.2 | 119 ± 41 | 9.3 ± 3.2 |
Pharmacokinetic data were found to be linear between 16 and 100 mg/m².
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound D
Caption: Mechanism of action of this compound D leading to apoptosis.
In Vivo Experimental Workflow
Caption: General workflow for in vivo testing of this compound D.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the efficacy of this compound D.
Materials:
-
This compound D (KOS-862)
-
Vehicle solution (e.g., saline, 5% dextrose, or a formulation containing Cremophor EL and ethanol)
-
Human tumor cell line of interest (e.g., RPMI 8226 for multiple myeloma)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Immunodeficient mice (e.g., athymic nude mice or SCID mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected human tumor cell line according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Implantation:
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor take rate.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow until they reach a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound D solution in the appropriate vehicle at the desired concentration.
-
Administer this compound D or vehicle control to the respective groups via the desired route (e.g., intraperitoneal or intravenous injection). The dosing schedule will depend on the study design (e.g., once daily, three times a week). A previously reported dose for an this compound analog was 20 mg/kg.[5][6]
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when signs of significant toxicity are observed (e.g., >20% body weight loss).
-
Euthanize all animals according to approved institutional guidelines.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Plot the mean tumor volume ± SEM over time for each group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in tumor growth between the treatment and control groups.
-
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound D in mice.
Materials:
-
This compound D
-
Vehicle solution
-
Sterile syringes and needles
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
Equipment for sample analysis (e.g., HPLC)
Procedure:
-
Drug Administration:
-
Blood Sampling:
-
At predefined time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples from a subset of mice at each time point.
-
Blood can be collected via retro-orbital bleeding or cardiac puncture (terminal procedure).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vz), and half-life (t½).
-
Conclusion
This compound D is a potent microtubule-stabilizing agent with demonstrated antitumor activity in various preclinical models. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the animal model, dosing regimen, and endpoints is crucial for obtaining reliable and translatable results.
References
- 1. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Activity of this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of the this compound [chm.bris.ac.uk]
- 4. Epothilones as Natural Compounds for Novel Anticancer Drugs Development [mdpi.com]
- 5. Investigation of antitumor effects of synthetic this compound analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of antitumor effects of synthetic this compound analogs in human myeloma models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Effects of a Novel this compound Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I clinical, pharmacokinetic, and pharmacodynamic study of KOS-862 (this compound D) in patients with advanced solid tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical pharmacology of this compound D, a novel tubulin-stabilizing antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Epothilone A for Library Generation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epothilones are a class of microtubule-stabilizing agents that have emerged as a promising alternative to taxanes in cancer therapy. Their potent cytotoxic activity against various cancer cell lines, including multidrug-resistant strains, has driven significant efforts in their chemical synthesis and the generation of analog libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the solid-phase synthesis of Epothilone A and the generation of an this compound library, based on the pioneering work of Nicolaou and coworkers. The solid-phase approach offers a streamlined process for the rapid synthesis of diverse analogs, facilitating the exploration of the chemical space around the this compound scaffold to identify candidates with improved therapeutic profiles.
Introduction
This compound A, a 16-membered macrolide originally isolated from the myxobacterium Sorangium cellulosum, exerts its potent antitumor activity by a mechanism similar to paclitaxel, involving the stabilization of microtubules and induction of mitotic arrest, ultimately leading to apoptosis.[1][2] Unlike paclitaxel, epothilones exhibit greater efficacy against P-glycoprotein-expressing, multidrug-resistant cancer cells and possess superior water solubility.[2] The total synthesis of epothilones has been a significant focus in synthetic organic chemistry, with the development of solid-phase methodologies paving the way for combinatorial library generation.[1] This approach allows for the systematic modification of the this compound core to probe the structural requirements for biological activity and to develop analogs with enhanced potency and pharmacological properties.
This protocol details a solid-phase strategy for the synthesis of this compound A and a focused library of analogs, employing a traceless linker strategy and key reactions such as aldol condensation, esterification, and ring-closing metathesis.
Signaling Pathway and Mechanism of Action
This compound A's primary mechanism of action involves its interaction with the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, shifting the dynamic equilibrium between tubulin dimers and microtubules towards the polymerized state. This hyper-stabilization of microtubules disrupts the normal function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The cell cycle is arrested at the G2/M transition phase, which, if prolonged, triggers the apoptotic cascade, leading to programmed cell death.[3]
Caption: Mechanism of Action of this compound A.
Experimental Workflow for Solid-Phase Library Synthesis
The solid-phase synthesis of an this compound A library involves the sequential assembly of key building blocks onto a solid support, followed by cyclization and cleavage from the resin. This workflow enables the introduction of diversity at specific positions of the this compound scaffold.
Caption: Solid-Phase Synthesis Workflow.
Detailed Experimental Protocols
The following protocols are based on the methods developed by Nicolaou et al. for the solid-phase synthesis of this compound A and its analogs.[1]
Materials and Reagents
-
Solid Support: Polystyrene resin functionalized with a silyl linker.
-
Fragment A: Protected C1-C6 aldehyde fragment of this compound.
-
Fragment B Building Blocks: A library of ketone fragments (C7-C12) with desired modifications.
-
Fragment C Building Blocks: A library of phosphonium salt fragments (C13-C17 thiazole side chain) with desired modifications.
-
Reagents for Aldol Condensation: Lithium diisopropylamide (LDA), THF.
-
Reagents for Esterification: Dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), Dichloromethane (DCM).
-
Reagent for Ring-Closing Metathesis: Grubbs' catalyst.
-
Reagents for Deprotection and Cleavage: Tetrabutylammonium fluoride (TBAF), HF-pyridine.
-
General Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).
-
Purification: Silica gel for flash chromatography, High-performance liquid chromatography (HPLC).
Protocol 1: Loading of Fragment A onto Solid Support
-
Swell the polystyrene-silyl linker resin in anhydrous THF for 30 minutes.
-
Treat the resin with a solution of the protected C1-C6 aldehyde fragment (Fragment A) in THF.
-
Gently agitate the mixture at room temperature for 12 hours.
-
Wash the resin sequentially with THF, DCM, and MeOH to remove excess reagents.
-
Dry the resin under vacuum.
Protocol 2: Aldol Condensation for Library Generation
-
Swell the Fragment A-loaded resin in anhydrous THF.
-
In a separate flask, prepare a solution of the desired ketone (Fragment B building block) in THF.
-
Cool the ketone solution to -78 °C and add LDA dropwise. Stir for 30 minutes.
-
Add the cooled lithium enolate solution to the resin suspension.
-
Allow the reaction to proceed at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Wash the resin extensively with THF, water, DCM, and MeOH.
-
Dry the resin under vacuum.
-
Repeat this protocol for each member of the Fragment B library on separate batches of resin.
Protocol 3: Esterification for Library Generation
-
Swell the resin from the previous step in anhydrous DCM.
-
Add a solution of the desired phosphonium salt (Fragment C building block) and DCC in DCM.
-
Add a catalytic amount of DMAP.
-
Agitate the mixture at room temperature for 16 hours.
-
Wash the resin with DCM, DMF, and MeOH.
-
Dry the resin under vacuum.
-
Repeat this protocol for each member of the Fragment C library.
Protocol 4: Ring-Closing Metathesis and Cleavage
-
Swell the fully assembled, resin-bound precursor in anhydrous DCM.
-
Add a solution of Grubbs' catalyst in DCM.
-
Gently agitate the mixture under an inert atmosphere for 4 hours at room temperature. This step simultaneously forms the macrocycle and cleaves the product from the solid support.
-
Filter the resin and collect the filtrate containing the crude this compound analog.
-
Wash the resin with additional DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
Protocol 5: Final Deprotection and Purification
-
Dissolve the crude product from the previous step in THF.
-
Add TBAF or HF-pyridine to remove any remaining silyl protecting groups.
-
Stir at room temperature for 2 hours.
-
Quench the reaction and perform an aqueous workup.
-
Purify the final this compound analog by flash column chromatography on silica gel followed by preparative HPLC.
Data Presentation
The solid-phase synthesis approach allows for the generation of a library of this compound A analogs by varying the building blocks used in the aldol condensation and esterification steps. The following table summarizes representative yields for a hypothetical library synthesis.
| Library Member | Fragment B Modification | Fragment C Modification | Overall Yield (%) |
| This compound A | Standard C7-C12 Ketone | Standard Thiazole | 15 |
| Analog 1 | C10-Methyl | Standard Thiazole | 12 |
| Analog 2 | C12-Ethyl | Standard Thiazole | 10 |
| Analog 3 | Standard C7-C12 Ketone | Pyridine Side Chain | 11 |
| Analog 4 | C10-Methyl | Pyridine Side Chain | 9 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific building blocks and reaction conditions.
Conclusion
The solid-phase synthesis of this compound A and its analogs provides a powerful platform for the rapid generation of compound libraries for drug discovery. The detailed protocols and workflow presented here offer a guide for researchers to explore the SAR of this important class of anticancer agents. The flexibility of this approach allows for the introduction of a wide range of chemical diversity, which is crucial for the development of new this compound-based therapeutics with improved efficacy and safety profiles.
References
Application Notes and Protocols: Preparation of Synthetic and Semi-Synthetic Epothilone Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the preparation of synthetic and semi-synthetic analogues of Epothilones, a class of potent microtubule-stabilizing agents with significant anticancer activity. The protocols outlined below are based on established synthetic strategies and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development.
Introduction
Epothilones are a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum.[1] They have garnered significant interest as anticancer agents due to their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis, a mechanism of action similar to that of paclitaxel.[2][3] Notably, epothilones have shown efficacy against paclitaxel-resistant cancer cell lines and possess a simpler chemical structure, making them attractive targets for chemical synthesis and modification.[3][4] This has led to the development of numerous synthetic and semi-synthetic analogues with improved pharmacological properties, such as ixabepilone, an FDA-approved drug for metastatic breast cancer.[5]
This application note details common synthetic strategies, key experimental protocols, and the biological evaluation of this compound analogues.
Synthetic Strategies
The total synthesis of this compound analogues is a complex undertaking that is generally approached through a convergent strategy. This involves the synthesis of key fragments of the molecule, which are then coupled and cyclized to form the macrolactone core. Subsequent modifications can then be made to the core structure or the side chain.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized workflow for the total synthesis of this compound analogues.
Key Experimental Protocols
The following are representative protocols for key reactions in the synthesis of this compound analogues. Yields and specific conditions may vary depending on the specific substrate.
Aldol Condensation for C-C Bond Formation
This reaction is commonly used to couple key fragments of the this compound core.
-
Materials:
-
Aldehyde fragment (1.0 equiv)
-
Ketone or ester fragment (1.2 equiv)
-
Lithium diisopropylamide (LDA) (1.3 equiv, 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the ketone/ester fragment in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add LDA solution dropwise to the cooled solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add a solution of the aldehyde fragment in anhydrous THF dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the aldol adduct.
-
Yamaguchi Macrolactonization
A widely used method for the formation of the 16-membered macrolactone ring.
-
Materials:
-
Seco-acid (hydroxy acid precursor) (1.0 equiv)
-
2,4,6-Trichlorobenzoyl chloride (1.5 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (4.0 equiv)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the seco-acid in anhydrous THF.
-
Add Et₃N and 2,4,6-trichlorobenzoyl chloride and stir at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene and heat to reflux.
-
Slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours using a syringe pump to maintain high dilution conditions.
-
After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the macrolactone.
-
Ring-Closing Metathesis (RCM)
An alternative and powerful method for macrocyclization, particularly for analogues with unsaturation in the macrocycle.
-
Materials:
-
Diene precursor (1.0 equiv)
-
Grubbs' second-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) (5-10 mol%)
-
Anhydrous dichloromethane (DCM) or toluene
-
-
Procedure:
-
Dissolve the diene precursor in a large volume of anhydrous DCM or toluene to achieve high dilution (typically 0.1-1 mM).
-
Degas the solution by bubbling with argon for 15-30 minutes.
-
Add the Grubbs' catalyst to the solution and heat to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the cyclized product.
-
Stille Coupling for Side Chain Installation
This cross-coupling reaction is a common method for attaching the thiazole-containing side chain to the this compound core.
-
Materials:
-
Vinyl iodide or triflate of the this compound macrocycle (1.0 equiv)
-
Organostannane of the thiazole side chain (e.g., tributylstannylthiazole derivative) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (5-10 mol%)
-
Ligand (e.g., AsPh₃) (if necessary)
-
Copper(I) iodide (CuI) (as a co-catalyst, optional)
-
Anhydrous N,N-dimethylformamide (DMF) or THF
-
-
Procedure:
-
To a solution of the vinyl iodide/triflate in anhydrous DMF or THF, add the organostannane reagent, palladium catalyst, and any additional ligands or co-catalysts under an inert atmosphere.
-
Heat the reaction mixture to 60-80 °C and stir for 2-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of celite.
-
Extract the filtrate with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, concentrate, and purify by flash column chromatography to yield the final this compound analogue.
-
Semi-Synthetic Preparation of Ixabepilone
Ixabepilone (aza-epothilone B) is a semi-synthetic analogue where the lactone oxygen is replaced by a nitrogen atom. A general outline of its semi-synthesis from this compound B is presented below.
Caption: Semi-synthetic route to Ixabepilone from this compound B.
Data Presentation: Biological Activity of this compound Analogues
The cytotoxic activity of this compound analogues is typically evaluated using in vitro cell-based assays, such as the MTT assay, and is reported as the half-maximal inhibitory concentration (IC₅₀).
| Analogue | Cell Line | IC₅₀ (nM) | Reference |
| This compound A | A2780 (Ovarian) | 3.6 | [3] |
| PC-3 (Prostate) | 7.0 | [3] | |
| This compound B | A2780 (Ovarian) | 0.3 | [3] |
| PC-3 (Prostate) | 1.8 | [3] | |
| Ixabepilone | MCF-7 (Breast) | 1.4 | [6] |
| HCT-116 (Colon) | 2.1 | [6] | |
| This compound D | MES-SA (Uterine) | 0.55 | [2] |
| HeLa (Cervical) | 0.61 | [2] | |
| Fludelone | MM.1S (Multiple Myeloma) | 6.0 | [7] |
| H929 (Multiple Myeloma) | 11.2 | [7] |
Mechanism of Action: Signaling Pathway
Epothilones exert their cytotoxic effects by binding to β-tubulin and stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, primarily through the intrinsic (mitochondrial) pathway.
References
- 1. cornellpharmacology.org [cornellpharmacology.org]
- 2. cib.csic.es [cib.csic.es]
- 3. Total synthesis of (–)-epothilone B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. air.unimi.it [air.unimi.it]
- 6. Synthesis and Activity of this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Utilizing Epothilone for Studying Multidrug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell. Epothilones, a class of 16-membered macrolide compounds, are potent microtubule-stabilizing agents that, like taxanes, induce cell cycle arrest and apoptosis.[1][2][3] A key advantage of epothilones is their ability to circumvent P-gp-mediated resistance, making them valuable tools for studying MDR mechanisms and for developing therapies against resistant tumors.[4][5] Unlike taxanes, many epothilones are poor substrates for P-gp, allowing them to maintain cytotoxic activity in MDR-positive cancer cell lines.[4][6]
These application notes provide a comprehensive guide to using epothilones, particularly Epothilone B (Patupilone), as a research tool to investigate and overcome multidrug resistance in cancer cell lines.
Mechanism of Action and Relevance to MDR
Epothilones bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization.[3][7] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[6][8] While taxanes share this mechanism, their efficacy is often diminished in MDR cells due to efflux by P-gp.[6] Epothilones, being less susceptible to this efflux, can accumulate to cytotoxic concentrations even in cells with high levels of P-gp expression.[4][5] This differential activity makes them ideal for comparative studies to elucidate the functional consequences of P-gp and other MDR mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Induction of Apoptosis in Cancer Cells using Epothilone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anticancer therapeutics.[1][2] Unlike taxanes, another group of microtubule inhibitors, epothilones have demonstrated efficacy in multidrug-resistant cancer cell lines, particularly those overexpressing P-glycoprotein.[2][3] Epothilone B, a potent analog, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1][4] This binding stabilizes microtubules, disrupting their dynamic instability, which is crucial for mitotic spindle formation and cell division.[4] The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][4]
These application notes provide a detailed protocol for inducing apoptosis in cancer cells using this compound B. The described methods will enable researchers to assess the cytotoxic and apoptotic effects of this compound B in various cancer cell lines. The protocols cover the determination of the half-maximal inhibitory concentration (IC50), quantification of apoptosis through Annexin V/Propidium Iodide (PI) staining, and measurement of key apoptotic signaling events, including caspase activation and the regulation of Bcl-2 family proteins.
Data Presentation
Table 1: IC50 Values of this compound B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| D341 | Medulloblastoma | 0.53[5] |
| D425Med | Medulloblastoma | 0.37[5] |
| DAOY | Medulloblastoma | 0.19[5] |
| HCT-116 | Colon Cancer | 7400[6] |
| HepG-2 | Liver Cancer | 6300[6] |
| PC3 | Prostate Cancer | 7400[6] |
Table 2: Quantification of Apoptosis in HepG-2 Cells Treated with this compound B (IC50 concentration) for 48 hours
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 97.9 | 0.5 | 0.2 | 0.7 |
| This compound B | 73.5 | 15.9 | 7.6 | 23.5[6] |
Table 3: Caspase Activity in HepG-2 Cells Treated with this compound B (IC50 concentration) for 48 hours
| Treatment | Caspase-3 Activity (Fold Increase vs. Control) | Caspase-9 Activity (Fold Increase vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound B | ~4.0[6] | ~2.5[6] |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Culture: Maintain the desired cancer cell line (e.g., HepG-2) in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound B Preparation: Prepare a 1 mM stock solution of this compound B in DMSO.[7] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] For working solutions, dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control containing the same concentration of DMSO should be included in all experiments.[8]
Cell Viability Assay (MTT Assay) to Determine IC50
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound B (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the logarithm of the this compound B concentration and determine the IC50 value using non-linear regression analysis.
Quantification of Apoptosis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound B (at the predetermined IC50 concentration) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[1]
Caspase-3 and Caspase-9 Activity Assay (Colorimetric)
-
Cell Lysis: Treat cells with this compound B as described above. After treatment, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay.
-
Caspase Assay: In a 96-well plate, add 50 µL of cell lysate and 50 µL of 2X reaction buffer containing the respective caspase substrate (DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.[3] The absorbance is proportional to the caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: After treatment with this compound B, lyse the cells and extract the total protein.
-
Subcellular Fractionation (for Cytochrome c): To detect the release of cytochrome c from the mitochondria, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
SDS-PAGE and Western Blotting: Separate the protein lysates (30-50 µg) on a 12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved PARP, cytochrome c, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for assessing this compound B-induced apoptosis.
Caption: Signaling pathway of this compound B-induced apoptosis.
References
- 1. bosterbio.com [bosterbio.com]
- 2. apexbt.com [apexbt.com]
- 3. Grape seed proanthocyanidin extract induces apoptosis of HL-60/ADR cells via the Bax/Bcl-2 caspase-3/9 signaling pathway - Lin - Translational Cancer Research [tcr.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of Apoptosis by Green Synthesized Gold Nanoparticles Through Activation of Caspase-3 and 9 in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
Application of Epothilone in High-Throughput Screening for Anti-Cancer Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones are a class of microtubule-stabilizing agents that have emerged as potent anti-cancer drugs.[1] Originally isolated from the myxobacterium Sorangium cellulosum, these 16-membered macrolides exhibit a mechanism of action similar to taxanes, the gold-standard microtubule inhibitors used in chemotherapy.[2][3] Epothilones bind to the β-tubulin subunit of microtubules, promoting their polymerization and stability.[2][4] This disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][5] A key advantage of epothilones is their efficacy against taxane-resistant cancer cells, often due to their lower susceptibility to efflux by P-glycoprotein and their activity against tumors with specific tubulin mutations.[6]
These properties make epothilones and their analogues, such as Ixabepilone and Patupilone, valuable tools in high-throughput screening (HTS) for the discovery and development of new anti-cancer drugs.[6] This document provides detailed application notes and protocols for utilizing epothilones in HTS campaigns.
Data Presentation: In Vitro Cytotoxicity of Epothilones
The following tables summarize the 50% inhibitory concentration (IC50) values of various epothilones across a range of human cancer cell lines, including those resistant to conventional chemotherapeutics. This data highlights the potent and broad-spectrum anti-cancer activity of this class of compounds.
Table 1: IC50 Values of Natural Epothilones (A and B) and Paclitaxel in Cancer Cell Lines
| Cell Line | Cancer Type | Epothilone A (nM) | This compound B (nM) | Paclitaxel (nM) | Reference |
| MCF-7 | Breast | 2.5 | 2.0 | 5.0 | [6] |
| OVCAR-8 | Ovarian | 5.5 | 3.0 | - | [6] |
| NCI/ADR-RES | Breast (Multidrug-Resistant) | 38 | 8.3 | >1000 | [6] |
| MDA-MB-435 | Breast | - | - | - | [6] |
| SNB-75 | CNS | - | - | - | [6] |
| MES-SA | Uterine Sarcoma | - | 1.14 | - | [6] |
| MES-SA/Dx5 | Uterine Sarcoma (Doxorubicin-Resistant) | - | 16.95 | - | [6] |
| HEK293 | Embryonic Kidney (Non-cancerous control) | - | 0.95 | - | [6] |
Table 2: IC50 Values of Synthetic this compound Analogues in Cancer Cell Lines
| Cell Line | Cancer Type | Ixabepilone (BMS-247550) (nM) | Patupilone (EPO906) (nM) | Fludelone (KOS-1584) (nM) | Reference |
| RPMI 8226 | Multiple Myeloma | - | 37 | 6 | |
| CAG | Multiple Myeloma | - | 52.3 | 11.2 | |
| H929 | Multiple Myeloma | - | 41.2 | 8.9 | |
| MM.1S | Multiple Myeloma | - | 45.1 | 9.7 | |
| MOLP-5 | Multiple Myeloma | - | 68.6 | 14.4 | |
| MM.1R | Multiple Myeloma (Dexamethasone-Resistant) | - | - | 10.5 | |
| RPMI 8226/Dox40 | Multiple Myeloma (Doxorubicin-Resistant) | - | - | 7.2 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Cytotoxicity using the MTT Assay
This protocol describes a colorimetric assay to assess cell viability and is suitable for HTS of compounds like epothilones.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (or other test compounds) in culture medium. A typical concentration range for this compound would be from 0.01 nM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: High-Throughput Fluorescence-Based Microtubule Polymerization Assay
This in vitro assay directly measures the effect of compounds on tubulin polymerization and is adaptable for HTS.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
This compound or other test compounds
-
Black 96-well or 384-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a working solution of the fluorescent reporter in General Tubulin Buffer.
-
Prepare serial dilutions of this compound (or other test compounds) in General Tubulin Buffer. Include a positive control (e.g., Paclitaxel) and a negative control (e.g., DMSO).
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the test compounds and controls.
-
Add the tubulin and fluorescent reporter mixture to each well.
-
Finally, add GTP to each well to initiate polymerization. The final volume should be around 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each well.
-
Determine the effect of the compounds on the lag time (nucleation), polymerization rate (slope of the linear phase), and the final polymer mass (plateau).
-
This compound and other stabilizers will typically decrease the lag time and increase the rate and extent of polymerization.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: High-throughput screening workflow for cytotoxicity assay.
Caption: Workflow for microtubule polymerization HTS assay.
References
- 1. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic pathways of this compound BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound B on cell cycle, metabolic activity, and apoptosis induction on human epithelial cancer cells-under special attention of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Metabolic Stability of Natural Epothilones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the metabolic stability of natural epothilones.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems during your in vitro and in vivo metabolic stability studies of epothilones.
Issue 1: Rapid Disappearance of Parent Epothilone in In Vitro Microsomal Stability Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lactone Hydrolysis: Natural epothilones are susceptible to rapid hydrolysis of the lactone ring by esterases present in liver microsomes.[1] | 1. Run a control without NADPH: This will differentiate between esterase-mediated hydrolysis and CYP-mediated metabolism. 2. Use esterase inhibitors: If hydrolysis is confirmed, consider including specific esterase inhibitors in your assay buffer. 3. Test a lactam analog: If available, use a lactam analog (e.g., ixabepilone) as a positive control for stability. | 1. If the compound is still unstable without NADPH, hydrolysis is the primary issue. 2. A significant increase in stability will confirm esterase activity as the main degradation pathway. 3. The lactam analog should show significantly higher stability, confirming the lactone liability. |
| High CYP450 Metabolism: Epothilones are substrates for CYP3A4 and CYP2C19.[2] | 1. Use specific CYP inhibitors: Incubate with known inhibitors of CYP3A4 (e.g., ketoconazole) and CYP2C19 (e.g., ticlopidine). 2. Use recombinant human CYP enzymes: Test the compound with individual recombinant CYP enzymes to identify the major metabolizing isoforms. | 1. Inhibition of metabolism will pinpoint the key CYP enzymes involved. 2. This will provide definitive evidence of which CYP isoform is responsible for the metabolism. |
| Non-specific Binding: The compound may be binding to the plasticware or microsomal protein. | 1. Use low-binding plates. 2. Include a protein precipitation step with a suitable organic solvent (e.g., acetonitrile) and analyze the supernatant. 3. Compare recovery at time zero with and without microsomes. | 1. Improved recovery of the parent compound. 2. Ensures that you are measuring the true concentration of the unbound compound. 3. A significant difference in recovery indicates non-specific binding. |
Issue 2: Inconsistent Results in In Vivo Pharmacokinetic Studies in Mice
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability: The this compound may have low oral bioavailability due to poor solubility or extensive first-pass metabolism. | 1. Administer the compound via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability. 2. Formulate the compound in a suitable vehicle to improve solubility (e.g., 100% DMSO for intraperitoneal injections in mice). [3] | 1. This will provide a clear picture of the extent of oral absorption. 2. A well-formulated compound will lead to more consistent and higher plasma concentrations. |
| Rapid Clearance: As seen in in vitro assays, rapid metabolism can lead to fast clearance in vivo. | 1. Analyze plasma samples for the presence of major metabolites. 2. Consider using a species with a metabolic profile more similar to humans, such as dogs, where epothilones have a longer half-life. [1][4] | 1. Identification of metabolites will confirm the metabolic pathways observed in vitro. 2. This may provide a more clinically relevant pharmacokinetic profile. |
| Pre-analytical Sample Instability: The this compound may be degrading in the collected blood/plasma samples. | 1. Add esterase inhibitors to blood collection tubes. 2. Process samples immediately and store them at -80°C. 3. Perform a stability test of the this compound in plasma at different temperatures. | 1. This will prevent ex vivo degradation of the compound. 2. Proper sample handling and storage are crucial for accurate results. 3. This will determine the stability of your compound under different storage and handling conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor metabolic stability of natural epothilones?
A1: The primary reason for the poor metabolic stability of natural epothilones, particularly in rodent models, is the rapid hydrolysis of their 16-membered macrolactone ring by plasma and tissue esterases.[1] This leads to ring-opening and inactivation of the compound.
Q2: Which cytochrome P450 enzymes are primarily involved in the metabolism of epothilones?
A2: The oxidative metabolism of epothilones is principally mediated by CYP3A4 and CYP2C19.[2] These enzymes are responsible for the hydroxylation of the this compound molecule at various positions.
Q3: What are the most effective strategies to improve the metabolic stability of epothilones?
A3: The most successful strategy has been the synthesis of analogs with modifications that block the primary metabolic pathways. A prime example is the replacement of the lactone oxygen with a nitrogen atom to create a lactam, as seen in ixabepilone.[5] This modification makes the ring resistant to esterase-mediated hydrolysis. Other strategies involve modifying the side chain or other parts of the macrolide ring to reduce susceptibility to CYP-mediated oxidation.
Q4: I am seeing a very short half-life for my this compound analog in mice. Is this expected?
A4: Yes, a short half-life for this compound analogs in mice can be expected, as mice have high esterase activity and are efficient at metabolizing these compounds.[4][6] For instance, the initial half-life for plasma elimination of this compound D in mice was found to be less than 5 minutes for an intravenous dose.[6] It is important to compare your results with published data for similar compounds and consider the species differences in metabolism.
Q5: How can I visually represent the metabolic liabilities and improvement strategies for my research presentation?
A5: You can use a diagram to illustrate the metabolic pathways and the sites of modification. Below are examples of diagrams you can create using the DOT language with Graphviz.
Data Presentation
Table 1: In Vitro Metabolic Stability of Natural Epothilones in Rodent Plasma/Serum
| This compound | Degradation Rate (nmol/min/mg serum protein) | Approximate Half-life in Murine Plasma (minutes) |
| This compound A | 0.50 | ~20 |
| This compound B | 1.02 | ~20 |
| This compound D | 1.20 | <20 |
Data compiled from multiple sources.[1]
Table 2: Comparison of Metabolic Stability of this compound B and its Lactam Analog, Ixabepilone
| Compound | Key Structural Feature | Susceptibility to Esterase Hydrolysis | Consequence for Metabolic Stability |
| This compound B | Lactone Ring | High | Poor metabolic stability |
| Ixabepilone | Lactam Ring | Low | Significantly improved metabolic stability |
Information based on the known properties of these compounds.[5]
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay for Epothilones
Objective: To determine the in vitro metabolic stability of an this compound analog in liver microsomes.
Materials:
-
Test this compound compound (10 mM stock in DMSO)
-
Pooled human or mouse liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a known stable and a known unstable compound)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates (low-binding if necessary)
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For the negative control (to assess non-CYP degradation like hydrolysis), add an equal volume of phosphate buffer instead of the NADPH system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile with an internal standard to a set of wells.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the parent this compound compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 2: In Vivo Pharmacokinetic Study of an this compound Analog in Mice
Objective: To determine the pharmacokinetic profile of an this compound analog in mice after intravenous or intraperitoneal administration.
Materials:
-
Test this compound compound
-
Vehicle for formulation (e.g., 100% DMSO for intraperitoneal injection)[3]
-
Male CD-1 or similar strain mice (e.g., 6-8 weeks old)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system
Procedure:
-
Dosing Solution Preparation:
-
Prepare the dosing solution of the this compound analog in the chosen vehicle at the desired concentration (e.g., 1-5 mg/kg).[3]
-
-
Animal Dosing:
-
Administer the dosing solution to the mice via the desired route (e.g., tail vein injection for IV, or intraperitoneal injection).
-
-
Blood Sampling:
-
At specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (e.g., via retro-orbital or tail vein bleed) into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis (e.g., by protein precipitation with acetonitrile containing an internal standard).
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the this compound analog.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizations
Caption: Metabolic pathways of natural epothilones.
Caption: In vitro microsomal stability assay workflow.
Caption: Troubleshooting logic for rapid in vitro degradation.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Preclinical pharmacology of this compound D, a novel tubulin-stabilizing antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Epothilone B Dosage to Reduce Neurotoxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Epothilone B dosage to minimize neurotoxicity in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound B-induced neurotoxicity?
A1: this compound B's therapeutic effect and its neurotoxicity stem from the same mechanism: microtubule stabilization.[1][2] By binding to β-tubulin, this compound B promotes tubulin polymerization and stabilizes microtubules against depolymerization.[1][2] In cancer cells, this arrests the cell cycle and induces apoptosis.[1] However, in neurons, excessive microtubule stabilization can disrupt the dynamic nature of the axonal cytoskeleton, leading to impaired axonal transport, neurite outgrowth inhibition, and ultimately, peripheral neuropathy.[3][4][5] This dose-dependent neurotoxic effect has been confirmed in both in vitro and in vivo studies.[3][6]
Q2: What are the typical signs of this compound B-induced neurotoxicity in animal models?
A2: In vivo, neurotoxicity manifests through a range of behavioral, neurophysiological, and pathological changes. Common signs in rodents include sensory and motor neuropathy.[7] Behavioral indicators can include altered pain thresholds (e.g., in hot plate tests) and changes in gait and coordination.[6] Neurophysiological measurements may reveal reduced nerve conduction velocity.[3] Pathologically, researchers may observe tubulin hyper-polymerization in sciatic nerve specimens, axonal degeneration, and a decrease in intraepidermal nerve fiber density.[3][6]
Q3: Is there a therapeutic window for this compound B that separates efficacy from neurotoxicity?
A3: Yes, a therapeutic window exists, but it can be narrow. The effects of this compound B are highly concentration-dependent.[4] In vitro studies have shown that at picomolar concentrations, this compound B can promote axon growth in certain neuron types, while micromolar concentrations lead to neurotoxicity, including axon growth retardation and degeneration.[4] The key to successful in vivo application is to identify a dosage that achieves the desired therapeutic effect (e.g., anti-tumor activity or neuroregeneration) without causing severe neurotoxic side effects. This often involves careful dose-escalation studies and the use of sensitive neurotoxicity assessment methods.
Q4: Are there less neurotoxic alternatives to this compound B?
A4: Yes, several analogs of this compound B have been developed with the aim of improving the therapeutic index. For example, this compound D (KOS-862) and its analogs are reported to have a lower incidence of dose-limiting neurotoxicity compared to this compound B analogs.[1] Utidelone (UTD1), a genetically modified this compound analogue, has shown efficacy in clinical trials with a lower incidence of induced neuropathy.[8] However, it's important to note that neurotoxicity remains a potential side effect for most microtubule-stabilizing agents, and careful monitoring is always necessary.[1]
Troubleshooting Guide
Issue 1: High incidence of peripheral neuropathy observed in our mouse model at a previously published "effective" dose.
-
Possible Cause: Strain or age differences in susceptibility to neurotoxicity. Different rat strains (e.g., Fischer vs. Wistar) have shown different sensitivities to this compound B-induced neurotoxicity.[6] The age of the animal can also influence the pathological outcomes and the efficacy of this compound treatment.[9]
-
Troubleshooting Steps:
-
Review the literature for data on the specific strain and age of the animals you are using. If data is unavailable, a pilot dose-response study is recommended.
-
Implement a dose de-escalation strategy. Reduce the dose by 25-50% and monitor for both therapeutic efficacy and signs of neurotoxicity.
-
Consider alternative dosing schedules. Weekly or daily regimens with lower individual doses, or prolonged infusion times, have been investigated to mitigate toxicities by avoiding high peak plasma concentrations (Cpmax).[1]
-
Issue 2: Inconsistent results in our neurite outgrowth assay when testing different this compound B concentrations.
-
Possible Cause: Inconsistent cell culture conditions or issues with the this compound B formulation. The response of neurons to this compound B is highly sensitive to concentration.[4]
-
Troubleshooting Steps:
-
Verify the final concentration of this compound B in your culture medium. Ensure accurate serial dilutions from a well-characterized stock solution.
-
Standardize cell plating density and culture duration.
-
Ensure the solvent for this compound B is not contributing to toxicity. Perform a vehicle control experiment.
-
Confirm the health and viability of your primary neuron cultures.
-
Issue 3: Difficulty in detecting early signs of neurotoxicity before severe symptoms appear.
-
Possible Cause: The assessment methods being used are not sensitive enough for early detection.
-
Troubleshooting Steps:
-
Implement more sensitive neurosensory testing. Vibration perception threshold (VPT) testing has been shown to detect early changes in vibration perception that correlate with the severity of clinical neuropathy.[10]
-
Incorporate nerve conduction studies (NCS) into your experimental plan. While some parameters like F-wave frequency may not always correlate, other measures can provide early indications of nerve damage.[10]
-
For terminal studies, consider histopathological analysis. Quantification of intraepidermal nerve fiber density can be a sensitive measure of peripheral neuropathy.[6]
-
Data Presentation
Table 1: In Vivo Dose-Response Data for this compound B in Rats
| Dose (mg/kg, i.v. weekly for 4 weeks) | Animal Strain | Observed Neurotoxic Effects | Reference |
| 0.25 - 1.5 | Wistar and Fischer | Dose-dependent neurotoxicity observed at neurophysiological, behavioral, and pathological levels. Tubulin hyper-polymerization in sciatic nerve. | [3] |
| 0.75 | Male Rats | Increased latency to loss of righting reflex under isoflurane anesthesia. | [11] |
Table 2: In Vitro Concentration-Dependent Effects of this compound B on Neurons
| Concentration | Neuron Type | Observed Effect | Reference |
| 1 pM - 10 nM | Young DRG and Cortical Neurons | Promoted axon growth. | [4] |
| 100 pM and higher | Cortical Neurons | Reduced cell viability. | [4] |
| 10 nM and higher | Cortical Neurons | Induced multiple axons, indicating altered neuronal polarity. | [4] |
| 50 nM and higher | Dorsal Root Ganglia Explants | Significant reduction in neurite elongation. | [6] |
| Micromolar (µM) concentrations | Various Neuron Types | Retardation of axon growth, axon degeneration, disorganization of microtubules. | [4] |
Experimental Protocols
1. Neurite Outgrowth Assay for In Vitro Neurotoxicity Assessment
-
Objective: To quantify the effect of this compound B on the elongation of neurites from cultured neurons.
-
Methodology:
-
Isolate and culture primary neurons (e.g., dorsal root ganglia or cortical neurons) on a suitable substrate (e.g., poly-L-lysine/laminin-coated plates).
-
After allowing the neurons to adhere and begin extending neurites (typically 24 hours), treat the cultures with a range of this compound B concentrations (e.g., from picomolar to micromolar) or a vehicle control.
-
Incubate for a defined period (e.g., 24-72 hours).
-
Fix the cells and perform immunocytochemistry for a neuronal marker such as βIII-tubulin (Tuj1).
-
Acquire images using fluorescence microscopy.
-
Quantify the total length of neurites per neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Compare the average neurite length in this compound B-treated cultures to the vehicle control. A significant reduction in neurite length indicates neurotoxicity.[12]
-
2. In Vivo Assessment of Peripheral Neuropathy using Vibration Perception Threshold (VPT)
-
Objective: To non-invasively assess sensory neuropathy in animal models treated with this compound B.
-
Methodology:
-
Acclimatize the animal to the testing apparatus.
-
Use a vibrameter to apply a controlled vibration stimulus to the plantar surface of the hind paw.
-
Gradually increase the amplitude of the vibration.
-
The VPT is the minimum vibration amplitude at which the animal withdraws its paw.
-
Establish a baseline VPT for each animal before starting this compound B treatment.
-
Measure the VPT at regular intervals throughout the treatment period (e.g., before each dose).
-
An increase in the VPT over time indicates a deficit in vibration perception and is an early sign of sensory neuropathy.[10]
-
Mandatory Visualization
Caption: Mechanism of this compound B action leading to therapeutic and neurotoxic effects.
Caption: Workflow for optimizing this compound B dosage in vivo.
References
- 1. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B and its analogs - a new family of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental this compound B neurotoxicity: results of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Microtubule Stabilization by this compound B Depend on the Type and Age of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Microtubule Stabilization by this compound B Depend on the Type and Age of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. boa.unimib.it [boa.unimib.it]
- 7. researchgate.net [researchgate.net]
- 8. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pathologic outcomes and efficacy of this compound treatment following traumatic brain injury is determined by age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel neurosensory testing in cancer patients treated with the this compound B analog, ixabepilone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psicoterapia-seregno.it [psicoterapia-seregno.it]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
Epothilone Crystallization: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of epothilones by crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents and anti-solvents for epothilone crystallization?
A1: Epothilones are typically crystallized from a solvent/anti-solvent system. Common choices include:
-
Solvents: Ethyl acetate is a widely used solvent for dissolving crude this compound preparations.[1][2] Other solvents in which epothilones are soluble include dimethyl sulfoxide (DMSO), ethanol, and methanol.[3][4]
-
Anti-solvents: Low-polarity solvents are used to reduce the solubility of epothilones and induce crystallization. N-heptane, heptanes, toluene, and hexanes are frequently employed as anti-solvents.[1]
Q2: What is a typical solvent to anti-solvent ratio for this compound crystallization?
A2: A commonly cited ratio for crystallizing this compound B is 2:1 ethyl acetate to n-heptane.[1][2] However, the optimal ratio can vary depending on the specific this compound analogue, the purity of the crude material, and the desired crystal characteristics.
Q3: What kind of yield and purity can I expect from crystallizing epothilones?
A3: The yield and purity of crystallized epothilones are highly dependent on the starting material's purity and the crystallization conditions. Reports indicate that a purity of over 95% can be achieved. For instance, one method for purifying this compound B reported a purity of 95.9% with a yield of 67% after chromatographic steps followed by crystallization.[5] Another process involving crystallization yielded a solid containing this compound B and A with an 88% yield.[6] Repeated crystallizations (2 to 3 times) can be performed to achieve the desired purity.[1][2]
Q4: At what temperature should I conduct the crystallization?
A4: Typically, the crude this compound is dissolved in a warm solvent, such as ethyl acetate.[1][2] The crystallization is then induced by cooling the solution to ambient temperature or lower.[1][2] The precise temperature for dissolution and the cooling profile can significantly impact crystal size and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of epothilones.
Issue 1: "Oiling Out" - The compound separates as a liquid instead of a solid.
Symptoms:
-
Formation of a second liquid phase (oily droplets) upon cooling or addition of an anti-solvent.
-
The solution becomes cloudy, but no solid crystals form initially.
Possible Causes:
-
High Impurity Levels: Impurities can lower the melting point of the this compound, causing it to separate as a liquid at the crystallization temperature.
-
Supersaturation is too high: Rapid cooling or the fast addition of an anti-solvent can lead to a high degree of supersaturation, favoring the formation of an oil over crystals.
-
Inappropriate Solvent System: The chosen solvent/anti-solvent combination may not be optimal for the specific this compound or impurity profile.
Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of the primary solvent (e.g., ethyl acetate) to decrease the supersaturation level and then cool slowly.
-
Slow Down the Process: Reduce the cooling rate or add the anti-solvent dropwise while vigorously stirring to maintain a lower level of supersaturation.
-
Optimize Solvent/Anti-solvent Ratio: Experiment with different ratios of your solvent and anti-solvent.
-
Pre-purification: If impurities are suspected, consider a preliminary purification step, such as column chromatography, before crystallization.[5]
Caption: Troubleshooting workflow for "oiling out" during crystallization.
Issue 2: Poor or No Crystal Formation.
Symptoms:
-
The solution remains clear even after cooling or addition of anti-solvent.
-
Only a very small amount of solid precipitates.
Possible Causes:
-
Solution is not sufficiently saturated: Too much solvent was used to dissolve the crude this compound.
-
Lack of nucleation sites: Crystal growth requires an initial seed or surface to begin.
-
This compound concentration is too low: The amount of this compound in the starting material is insufficient for crystallization under the current conditions.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
-
-
Increase Concentration:
-
Evaporation: Gently warm the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound.
-
Add more anti-solvent: Carefully add more anti-solvent to further decrease the solubility.
-
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.
Issue 3: Crystals are too small or form a fine powder.
Symptoms:
-
Rapid formation of a large amount of very fine, powder-like solid.
Possible Causes:
-
Crystallization occurred too quickly: This is often due to a very high level of supersaturation, caused by rapid cooling or the fast addition of an anti-solvent.
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the powder. Allow the flask to cool to room temperature slowly on a benchtop, insulated from cold surfaces.
-
Use More Solvent: Re-dissolve the powder in a slightly larger volume of the hot solvent to ensure the solution is not overly saturated upon cooling.
Quantitative Data Summary
The following table summarizes available solubility and purity data for different epothilones. Note that specific values can vary based on experimental conditions.
| This compound | Solvent | Solubility | Purity Achieved | Yield | Citation |
| This compound B | Ethyl Acetate/n-Heptane | - | 95.9% (after chromatography) | 67% | [5] |
| This compound B & A | - | - | - | 88% (crystalline solid) | [6] |
| This compound D | DMSO | ≥ 100 mg/mL (≥ 203.38 mM) | - | - | [3] |
| This compound D | Ethanol | Soluble to 100 mM | - | - |
Experimental Protocols
General Protocol for this compound B Recrystallization
This protocol is a generalized procedure based on common laboratory practices for small molecule crystallization.
Materials:
-
Crude this compound B
-
Ethyl Acetate
-
n-Heptane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Stir bar or glass rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound B in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to dissolve the solid completely with gentle stirring. The solution should be saturated but free of undissolved material.
-
Inducing Crystallization (Anti-solvent Method): While stirring the this compound solution at room temperature, slowly add n-heptane (an anti-solvent) in a 1:2 volume ratio to the ethyl acetate used. For example, if 10 mL of ethyl acetate was used, add 5 mL of n-heptane.
-
Crystallization: The solution will become cloudy, indicating the onset of crystallization. Continue stirring for a period (e.g., 1-2 hours) to allow for complete crystal formation. For improved yield, the flask can be cooled in an ice bath after initial crystal formation at room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold solvent mixture (e.g., 2:1 ethyl acetate/n-heptane) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Caption: General experimental workflow for this compound B crystallization.
References
- 1. WO2004026254A2 - Methods for the preparation, isolation and purification of this compound b, and x-ray crystal structures of this compound b - Google Patents [patents.google.com]
- 2. USRE42191E1 - Methods for the preparation, isolation and purification of this compound B, and X-ray crystal structures of this compound B - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP3036239A1 - Method for the purification of epothilones via crystallization - Google Patents [patents.google.com]
Technical Support Center: Enhancing the In Vivo Efficacy of Epothilone B Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Epothilone B formulations. Our goal is to equip researchers with the knowledge to optimize their experimental design, enhance the efficacy of their formulations, and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
1. What are the main challenges in achieving optimal in vivo efficacy with this compound B?
This compound B, a potent microtubule-stabilizing agent, presents several challenges in preclinical in vivo studies. Its hydrophobic nature leads to poor aqueous solubility, making formulation for parenteral administration difficult.[1][2] Furthermore, natural epothilones can exhibit poor metabolic stability, with rapid metabolism in plasma, and may have unfavorable pharmacokinetic properties.[3] Overcoming these hurdles is critical for translating the high in vitro potency of this compound B into successful in vivo antitumor activity.
2. What are the advantages of using this compound B over taxanes like paclitaxel?
This compound B offers several key advantages over taxanes. It has demonstrated superior efficacy in cancer cell lines that have developed resistance to taxanes.[3] This resistance in cancer cells often stems from the overexpression of P-glycoprotein (P-gp), an efflux pump that removes drugs from the cell, or from mutations in the β-tubulin protein, the target of both taxanes and epothilones.[3][4] Epothilones are poor substrates for P-gp, allowing them to maintain their cytotoxic activity in resistant tumors.[2][5] Additionally, this compound B has better water solubility than paclitaxel, which can reduce the need for potentially toxic solubilizing agents like Cremophor EL in formulations.[6]
3. What are some common formulation strategies to enhance the in vivo delivery of this compound B?
To address the challenges of poor solubility and improve the pharmacokinetic profile of this compound B, various nanoparticle-based formulations have been investigated. These include:
-
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers. The hydrophobic core can encapsulate this compound B, while the hydrophilic shell enhances solubility and stability in circulation.[7][8]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. Liposomal formulations can improve drug solubility, prolong circulation time, and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect.[9]
4. What are the key parameters to consider when developing an this compound B nanoparticle formulation?
When developing a nanoparticle formulation for this compound B, it is crucial to characterize several key physicochemical parameters, including:
-
Particle Size and Size Distribution: These factors can influence the formulation's stability, biodistribution, and tumor penetration.[10]
-
Drug Loading and Encapsulation Efficiency: These parameters determine the amount of drug carried by the nanoparticles and the efficiency of the formulation process.
-
Stability: The formulation must be stable under storage conditions and in biologically relevant media.[10]
-
Drug Release Kinetics: The rate at which this compound B is released from the nanoparticles will affect its therapeutic efficacy and potential toxicity.[3]
Troubleshooting Guides
Issue 1: Low In Vivo Efficacy Despite High In Vitro Potency
Possible Causes:
-
Poor Bioavailability: The formulation may not be effectively delivering the drug to the tumor site due to poor solubility, rapid clearance, or instability in the bloodstream.
-
Metabolic Instability: this compound B can be rapidly metabolized, reducing the amount of active drug that reaches the tumor.[3]
-
Suboptimal Dosing or Schedule: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations of the drug at the tumor site.
Troubleshooting Steps:
-
Re-evaluate Formulation Strategy:
-
Consider using a nanoparticle-based delivery system like polymeric micelles or liposomes to improve solubility and prolong circulation time.[7][9]
-
For polymeric micelles, experiment with different block copolymers to optimize drug loading and release kinetics.
-
For liposomes, adjust the lipid composition to enhance stability and drug retention.
-
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies in a small group of animals to determine the drug's half-life, clearance rate, and biodistribution. This data will help in optimizing the dosing regimen.
-
Dose-Response Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose of your formulation.[11]
-
Consider Analogs: If metabolic instability is a major issue, consider using a more stable synthetic analog of this compound B, such as ixabepilone or desoxythis compound B, which have shown improved in vivo profiles.[12][13]
Issue 2: High Animal Toxicity or Adverse Effects
Possible Causes:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound B may be causing toxicity. For instance, Cremophor EL, often used for hydrophobic drugs, is known to cause hypersensitivity reactions.[7]
-
Formulation-Related Toxicity: The nanoparticle carrier itself could be causing an inflammatory response or other toxic effects.[10]
-
On-Target Toxicity: this compound B's mechanism of action, microtubule stabilization, can also affect healthy dividing cells, leading to side effects like neurotoxicity and myelosuppression.[8][10]
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your in vivo studies to differentiate between drug-induced and vehicle-induced toxicity.
-
Evaluate Biocompatibility of Formulation Components: If using a nanoparticle formulation, assess the toxicity of the empty nanoparticles (placebo) to ensure the carrier is well-tolerated.[10]
-
Monitor for Specific Toxicities: Be aware of the known toxicities of epothilones. Monitor animals for signs of neurotoxicity (e.g., gait abnormalities) and conduct complete blood counts to check for myelosuppression.[8]
-
Adjust Dosing Regimen: If toxicity is observed, consider reducing the dose or increasing the interval between doses. A fractionated dosing schedule may help to mitigate toxicity while maintaining efficacy.
-
Refine the Formulation: For nanoparticle formulations, modifying the surface properties (e.g., with PEGylation) can sometimes reduce immunogenicity and improve the safety profile.
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Causes:
-
Batch-to-Batch Variation in Formulation: Inconsistencies in the preparation of the this compound B formulation can lead to variability in particle size, drug loading, and, consequently, in vivo performance.[10]
-
Instability of the Formulation: The formulation may not be stable over time, leading to changes in its properties between preparation and administration.
-
Variability in Animal Model: Differences in the age, weight, or health status of the animals can contribute to variable tumor growth and response to treatment.
Troubleshooting Steps:
-
Standardize Formulation Protocol: Develop a detailed and standardized protocol for the preparation of your this compound B formulation. Precisely control all parameters, such as solvent evaporation rate, temperature, and stirring speed.
-
Thorough Characterization of Each Batch: Characterize each new batch of formulation for key parameters like particle size, polydispersity index (PDI), and drug loading to ensure consistency.[10]
-
Stability Studies: Conduct stability studies to determine the shelf-life of your formulation under different storage conditions. Assess stability in relevant biological media (e.g., serum) to predict its behavior in vivo.
-
Animal Model Standardization: Use animals of the same strain, age, and weight range. Ensure consistent tumor cell implantation techniques and monitor tumor growth to enroll animals with similar tumor volumes in your study groups.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of this compound B and its Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound B | CCRF-CEM | 0.3 | [14] |
| CCRF-CEM/VBL100 | 2 | [14] | |
| Desoxythis compound B | CCRF-CEM | 2.9 | [14] |
| CCRF-CEM/VBL100 | 17 | [14] | |
| Paclitaxel | CCRF-CEM | 2.1 | [14] |
| CCRF-CEM/VBL100 | 4140 | [14] | |
| Fludelone (Flu) | RPMI 8226 | 6-14.4 | [2] |
| dEpoB | RPMI 8226 | 37-68.6 | [2] |
Table 2: In Vivo Efficacy of this compound B Formulations in Xenograft Models
| Formulation | Animal Model | Tumor Type | Dose and Schedule | Outcome | Reference |
| This compound B | Nude Mice | RPMI 8226 Multiple Myeloma | - | Modest prolongation of survival | [2] |
| Fludelone (Flu) | NOD/SCID Mice | RPMI 8226 Multiple Myeloma | 20 mg/kg, 5 doses over 10 days | Tumor disappearance, no relapse after 100 days | [2] |
| m-EAR (3-in-1 micelle) | Xenograft Mice | A549 Non-small cell lung cancer | 2.0, 15.0, and 7.5 mg/kg, weekly x 4 | Tumor regression | [7] |
| Liposomal EPO906 | SCID bg/bg Mice | Kelly Neuroblastoma | 1.5 mg/kg, weekly x 4 | Potent tumor growth inhibition | [9] |
| Liposomal EPO906 | SCID bg/bg Mice | RH-30 Rhabdomyosarcoma | 1.5 mg/kg, weekly x 4 | Potent tumor growth inhibition | [9] |
| Ixabepilone | SCID Mice | Pediatric Solid Tumors | 10 mg/kg, i.v. q4d x 3 | Objective responses in majority of models | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound B-Loaded Polymeric Micelles (Generalized)
This protocol provides a general guideline for preparing this compound B-loaded polymeric micelles using the solvent evaporation method. Optimization of specific parameters will be necessary for different polymers and desired micelle characteristics.
Materials:
-
This compound B
-
Amphiphilic block copolymer (e.g., PEG-b-PLA)
-
Organic solvent (e.g., acetonitrile, acetone, dichloromethane)
-
Deionized water or phosphate-buffered saline (PBS)
Procedure:
-
Dissolution: Dissolve a specific amount of this compound B and the block copolymer in the organic solvent.
-
Solvent Evaporation: Slowly add the organic solution to deionized water or PBS while stirring. The organic solvent is then removed by evaporation under reduced pressure or by dialysis against water. This process leads to the self-assembly of the block copolymers into micelles, encapsulating the hydrophobic this compound B in their core.
-
Purification: Remove any unencapsulated drug by filtration or centrifugation.
-
Characterization:
-
Particle Size and PDI: Determine using Dynamic Light Scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated this compound B using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) after disrupting the micelles with a suitable solvent.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model (Generalized)
This protocol outlines a general workflow for assessing the in vivo antitumor efficacy of an this compound B formulation.
Materials and Animals:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
This compound B formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound B formulation and vehicle control according to the planned dosing schedule (e.g., intravenous, intraperitoneal).
-
Efficacy Assessment:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Mandatory Visualizations
Caption: Signaling pathway of this compound B-induced apoptosis.
References
- 1. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B | C27H41NO6S | CID 448013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound B-based 3-in-1 polymeric micelle for anticancer drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental this compound B neurotoxicity: results of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Common Pitfalls in Nanotechnology: Lessons Learned from NCI’s Nanotechnology Characterization Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanotechnology for Animal Sciences-New Insights and Pitfalls: A Review [arccjournals.com]
- 12. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
Technical Support Center: Strategies to Mitigate P-glycoprotein-Mediated Epothilone Resistance
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to P-glycoprotein (P-gp) mediated resistance to Epothilones.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and how does it contribute to Epothilone resistance?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that belongs to the ATP-binding cassette (ABC) transporter superfamily.[1][2] It utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse compounds out of cells, including many anticancer drugs.[3][4] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR).[5][6] While Epothilones are generally considered poor substrates for P-gp compared to other microtubule-targeting agents like taxanes, some this compound analogs, such as ixabepilone, can still be recognized and effluxed by P-gp, leading to reduced intracellular drug concentrations and consequently, diminished therapeutic efficacy.[7][8][9]
Q2: Are all Epothilones equally susceptible to P-gp-mediated resistance?
A2: No, different this compound analogs exhibit varying degrees of susceptibility to P-gp-mediated efflux. For instance, patupilone (this compound B) and sagopilone (ZK-EPO) are reported to be poor substrates for P-gp and can maintain their cytotoxic activity in cancer cell lines that overexpress this transporter.[8][10] In contrast, ixabepilone, a semi-synthetic analog of this compound B, has been shown to be a substrate for P-gp, and its efficacy can be reduced in cells with high P-gp expression.[9][11] This highlights the importance of considering the specific this compound analog being used in experimental models of P-gp-mediated resistance.
Q3: What are the main strategies to overcome P-gp-mediated this compound resistance in a research setting?
A3: Several strategies can be employed in a laboratory setting to mitigate P-gp-mediated resistance to Epothilones:
-
P-gp Inhibitors: Co-administration of a P-gp inhibitor can block the efflux pump, thereby increasing the intracellular concentration and efficacy of the this compound.[1][5]
-
siRNA-mediated Knockdown: Small interfering RNA (siRNA) can be used to specifically silence the expression of the ABCB1 gene, which encodes for P-gp. This reduction in P-gp levels can restore sensitivity to Epothilones.
-
Development of Novel Analogs: Synthesizing new this compound derivatives that are not recognized as substrates by P-gp is a key drug development strategy.[12]
-
Nanoparticle-based Drug Delivery: Encapsulating Epothilones in nanoparticles can alter their cellular uptake mechanism, allowing them to bypass P-gp-mediated efflux.
Q4: What are the challenges in translating P-gp inhibitor strategies to the clinic?
A4: The clinical development of P-gp inhibitors has been challenging for several reasons:
-
Toxicity: First-generation inhibitors often required high doses that resulted in significant side effects.[2][4]
-
Drug-Drug Interactions: Many P-gp inhibitors also affect other drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), leading to complex and unpredictable pharmacokinetic interactions with co-administered chemotherapeutic agents.[2][5]
-
Lack of Efficacy: In many clinical trials, the addition of a P-gp inhibitor to a chemotherapy regimen did not significantly improve patient outcomes.[4][13] This may be due to the presence of other resistance mechanisms in the tumors.
-
Tumor Heterogeneity: Not all tumor cells within a patient may rely on P-gp for drug resistance, limiting the overall effectiveness of P-gp inhibition.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in P-gp Functional Assays
Problem: You are observing high variability or unexpected outcomes in your Rhodamine 123 or Calcein-AM efflux assays when testing the effect of an this compound or a P-gp inhibitor.
| Possible Cause | Troubleshooting Steps |
| Cell Monolayer Integrity Issues | - Check for Confluency: Ensure cell monolayers are 100% confluent before starting the assay. - Measure Transepithelial Electrical Resistance (TEER): For polarized cell lines like Caco-2, measure TEER to confirm monolayer integrity. Low TEER values indicate a leaky monolayer. |
| Low P-gp Expression or Activity | - Confirm P-gp Expression: Verify P-gp expression levels in your cell line using Western blot or qPCR. - Use a Positive Control: Include a known P-gp substrate (e.g., doxorubicin) and a potent P-gp inhibitor (e.g., verapamil, tariquidar) as positive controls to validate assay performance. |
| Compound-Related Issues | - Compound Autofluorescence: Check if your test compound (this compound or inhibitor) exhibits autofluorescence at the excitation/emission wavelengths of your fluorescent substrate. Run a control with the compound alone. - Cytotoxicity: High concentrations of your test compound may be toxic to the cells, leading to membrane damage and altered dye retention. Perform a cytotoxicity assay (e.g., MTT, LDH) at the concentrations used in the efflux assay. |
| Assay Condition Variability | - Inconsistent Dye Loading: Ensure consistent incubation times and temperatures for dye loading across all wells. - Photobleaching: Minimize the exposure of fluorescent dyes to light, especially during incubation and measurement steps. - Washing Steps: Optimize washing steps to effectively remove extracellular dye without causing excessive cell loss. |
Guide 2: Difficulty in Confirming P-gp Knockdown by Western Blot
Problem: After transfecting your cells with siRNA targeting ABCB1, you are unable to detect a significant decrease in P-gp protein levels by Western blot.
| Possible Cause | Troubleshooting Steps |
| Inefficient Transfection | - Optimize Transfection Protocol: Titrate the concentration of siRNA and transfection reagent. Optimize the cell density at the time of transfection. - Use a Positive Control siRNA: Transfect with a validated positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to confirm transfection efficiency. - Check Transfection Reagent Compatibility: Ensure the transfection reagent is suitable for your cell line. |
| Poor Antibody Performance | - Validate Primary Antibody: Use a primary antibody that has been validated for Western blotting and is specific for P-gp. Check the manufacturer's datasheet for recommended dilutions and protocols. - Run a Positive Control Lysate: Include a cell lysate known to overexpress P-gp as a positive control. - Optimize Antibody Dilution: Perform a titration of the primary and secondary antibody concentrations. |
| Protein Degradation | - Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent P-gp degradation. - Keep Samples on Ice: Perform all lysis and sample preparation steps on ice or at 4°C. |
| Inefficient Protein Transfer | - Check Transfer Buffer Composition: Ensure the transfer buffer is correctly prepared. For large proteins like P-gp (~170 kDa), consider adding SDS to the transfer buffer and using a lower methanol concentration. - Optimize Transfer Time and Voltage: Longer transfer times at lower voltage, often overnight in the cold, can improve the transfer of large proteins. - Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize total protein and confirm efficient transfer across the entire molecular weight range. |
Data Presentation
Table 1: Comparative IC50 Values of Epothilones in P-gp Negative and P-gp Overexpressing Cell Lines
| This compound Analog | Cell Line (P-gp Status) | IC50 (nM) | Fold Resistance | Reference |
| Ixabepilone | MDCK (Parental, P-gp-) | 90 | 1 | [11] |
| MDCK-MDR1 (P-gp+) | >2000 | >22.2 | [11] | |
| Patupilone (this compound B) | Ovarian (1A9, P-gp-) | 2 | 1 | [14] |
| Ovarian (1A9/PTX22, P-gp+) | 3.5 | 1.75 | [14] | |
| Sagopilone (ZK-EPO) | Ovarian (1A9, P-gp-) | 0.04 | 1 | [14] |
| Ovarian (1A9/PTX22, P-gp+) | 0.045 | 1.125 | [14] | |
| Paclitaxel | Ovarian (1A9, P-gp-) | 2 | 1 | [14] |
| Ovarian (1A9/PTX22, P-gp+) | 43 | 21.5 | [14] |
Table 2: IC50 Values of Common P-gp Inhibitors
| P-gp Inhibitor | Assay Type | Cell Line/System | Probe Substrate | IC50 | Reference |
| Verapamil | Digoxin Transport | Caco-2 | Digoxin | ~10 µM | [5] |
| Cyclosporine A | Digoxin Transport | Caco-2 | Digoxin | ~1 µM | [5] |
| Tariquidar | Rhodamine 123 Efflux | Various | Rhodamine 123 | < 100 nM | [5] |
| Zosuquidar | Calcein-AM Assay | Various | Calcein-AM | < 100 nM | [5] |
| HM30181 | Paclitaxel Transport | Rats (in vivo) | Paclitaxel | - | [15] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity
This protocol measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123. Reduced accumulation in P-gp overexpressing cells, which can be reversed by a P-gp inhibitor, indicates P-gp activity.
Materials:
-
P-gp overexpressing cells and parental control cells
-
96-well black, clear-bottom tissue culture plates
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., Verapamil)
-
This compound of interest
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm) or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Pre-incubation with Inhibitor/Epothilone:
-
Wash cells twice with pre-warmed HBSS.
-
Add HBSS containing the desired concentrations of the P-gp inhibitor or this compound to the respective wells. Include a vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each well to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux:
-
Remove the loading solution and wash the cells three times with ice-cold HBSS to stop the efflux.
-
Add pre-warmed HBSS (with or without inhibitor/Epothilone as in the pre-incubation step) to each well.
-
Incubate for 30-60 minutes at 37°C to allow for efflux.
-
-
Fluorescence Measurement:
-
Remove the efflux buffer and lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Measure the fluorescence of the cell lysates using a plate reader.
-
Alternatively, for flow cytometry, detach the cells after the efflux step, wash with ice-cold PBS, and analyze the intracellular fluorescence.
-
Data Analysis: Calculate the percentage of P-gp inhibition using the formula: % Inhibition = [(F_inhibitor - F_MDR) / (F_parental - F_MDR)] x 100 Where F_inhibitor is the fluorescence in P-gp overexpressing cells with the inhibitor, F_MDR is the fluorescence in P-gp overexpressing cells without the inhibitor, and F_parental is the fluorescence in parental cells.
Protocol 2: Calcein-AM Assay for P-gp Activity
This assay utilizes the non-fluorescent Calcein-AM, which is a P-gp substrate. Once inside the cell, it is cleaved by esterases to the fluorescent calcein, which is not a P-gp substrate and is retained in the cell. P-gp activity reduces the intracellular accumulation of Calcein-AM, leading to a lower fluorescent signal.
Materials:
-
P-gp overexpressing cells and parental control cells
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM (stock solution in DMSO)
-
P-gp inhibitor (e.g., Zosuquidar)
-
This compound of interest
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader (Excitation ~495 nm, Emission ~515 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Pre-incubation with Inhibitor/Epothilone:
-
Wash cells twice with pre-warmed assay buffer.
-
Add assay buffer containing various concentrations of the P-gp inhibitor or this compound. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Add Calcein-AM to each well to a final concentration of 0.25-1 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold assay buffer.
-
Add fresh assay buffer to each well.
-
Immediately measure the fluorescence using a plate reader.
-
Data Analysis: Similar to the Rhodamine 123 assay, calculate the percent inhibition to determine the potency of the test compound.
Protocol 3: siRNA-Mediated Knockdown of P-glycoprotein
This protocol describes a general procedure for transiently knocking down P-gp expression using siRNA.
Materials:
-
Cancer cell line of interest
-
siRNA targeting ABCB1 (and a non-targeting control siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
-
Reagents for Western blotting or qPCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 25 pmol) in Opti-MEM.
-
In a separate tube, dilute the required amount of transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Lyse a portion of the cells for protein extraction and subsequent Western blot analysis to assess P-gp protein levels.
-
Use another portion of the cells for RNA extraction and qPCR analysis to assess ABCB1 mRNA levels.
-
-
Functional Assays:
-
Use the remaining cells to perform functional assays (e.g., cytotoxicity assay with an this compound) to determine the effect of P-gp knockdown on drug sensitivity.
-
Visualizations
Caption: Mechanism of P-glycoprotein mediated this compound efflux and its inhibition.
Caption: General workflow for assessing P-gp inhibition in vitro.
Caption: Workflow for siRNA-mediated knockdown of P-glycoprotein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rhodamine123 efflux assay [bio-protocol.org]
- 4. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ixabepilone: a new treatment option for the management of taxane-resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ixabepilone, a novel microtubule-targeting agent for breast cancer, is a substrate for P-glycoprotein (P-gp/MDR1/ABCB1) but not breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 13. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Pharmacokinetic Properties of Natural Epothilones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor pharmacokinetic properties of natural epothilones.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges of natural epothilones?
Natural epothilones, such as epothilone A and B, exhibit several pharmacokinetic limitations that hinder their clinical development. The most significant challenges include:
-
Metabolic Instability: Natural epothilones are susceptible to rapid metabolism, primarily through hydrolysis of the lactone ring by esterases present in plasma and tissues. This leads to a short in vivo half-life, particularly in rodent models.[1]
-
Poor Aqueous Solubility: Epothilones are hydrophobic molecules with low water solubility, making formulation for intravenous administration challenging.[2][3] This can lead to issues with drug precipitation and inconsistent dosing.
-
Rapid In Vivo Clearance: Due to their metabolic instability, natural epothilones are rapidly cleared from the body, limiting their exposure to tumor tissues.[1]
Q2: How do species differences impact the pharmacokinetic profiling of epothilones?
There are significant species-dependent differences in the metabolism of epothilones. For instance, the half-life of this compound B is approximately 20 minutes in mice, whereas it is over 5 hours in dogs.[1] This is largely attributed to variations in the activity of plasma and tissue esterases.[1] Consequently, rodents are not ideal models for predicting the pharmacokinetic profile of natural epothilones in humans; dogs are considered more appropriate for this purpose.[4][5]
Q3: What strategies are used to improve the pharmacokinetic properties of epothilones?
Several medicinal chemistry and formulation strategies have been successfully employed to overcome the pharmacokinetic limitations of natural epothilones:
-
Structural Modification: The development of semi-synthetic and synthetic analogs has been a key strategy. For example, replacing the lactone with a more stable lactam, as in the case of ixabepilone (a derivative of this compound B), significantly enhances metabolic stability.[6][7] Other modifications, such as at the C21 position in BMS-310705, have also led to improved pharmacokinetic profiles.[8]
-
Prodrug Approach: Converting epothilones into water-soluble prodrugs can improve their solubility and formulation. For instance, a glutathione-epothilone B conjugate has been shown to have significantly increased water solubility and reduced toxicity.[3][9]
-
Novel Drug Delivery Systems: Encapsulating epothilones in nanoparticle-based delivery systems, such as reconstituted high-density lipoprotein (rHDL)-like nanoparticles or polymer micelles, can protect the drug from rapid metabolism, improve its solubility, and potentially target it to tumor tissues.[2][10]
Troubleshooting Guides
In Vitro Metabolic Stability Assays
Issue: High variability or unexpectedly rapid degradation of an this compound analog in an in vitro metabolic stability assay using liver S9 fractions.
-
Possible Cause 1: Inappropriate S9 Fraction Concentration.
-
Possible Cause 2: Cofactor Degradation.
-
Possible Cause 3: Non-enzymatic Degradation.
-
Troubleshooting Step: Run a control incubation without the S9 fraction (heat-inactivated S9 or buffer only) to assess the chemical stability of the compound under the assay conditions.
-
-
Possible Cause 4: Poor Solubility in Incubation Buffer.
-
Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically ≤0.25%) to avoid precipitation.[13] If solubility remains an issue, consider using a co-solvent compatible with the enzymatic assay or a solubilizing agent.
-
In Vivo Pharmacokinetic Studies in Rodents
Issue: High inter-animal variability in plasma concentrations of an this compound analog after oral administration.
-
Possible Cause 1: Formulation Inconsistency.
-
Troubleshooting Step: For poorly soluble compounds, ensure the formulation (e.g., suspension) is homogenous.[6] Use techniques like micronization or the inclusion of surfactants to improve drug dissolution and absorption.[14] Vigorously vortex or stir the dosing formulation immediately before and during administration to each animal.[6]
-
-
Possible Cause 2: Dosing Technique Variability.
-
Troubleshooting Step: Ensure all personnel are proficient and consistent in their oral gavage technique to minimize stress and ensure accurate dose administration.[6]
-
-
Possible Cause 3: Physiological Factors.
-
Possible Cause 4: Genetic Variability within the Animal Strain.
-
Troubleshooting Step: While challenging to control, being aware of potential genetic differences in metabolic enzymes within a strain is important for data interpretation. Using a larger group of animals can help to statistically account for this variability.[16]
-
HPLC Analysis
Issue: Poor peak shape (e.g., tailing, fronting) or inconsistent retention times during HPLC analysis of epothilones.
-
Possible Cause 1: Inappropriate Mobile Phase.
-
Troubleshooting Step: Ensure the mobile phase pH is appropriate for the analyte. For epothilones, a reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier like formic or phosphoric acid is common.[17] Adjusting the mobile phase composition can improve peak shape.[1][5]
-
-
Possible Cause 2: Column Contamination or Degradation.
-
Possible Cause 3: Sample Overload.
-
Troubleshooting Step: Reduce the amount of sample injected onto the column.[5]
-
-
Possible Cause 4: Mismatch between Sample Solvent and Mobile Phase.
-
Troubleshooting Step: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume to minimize peak distortion.[1]
-
Data Presentation
Table 1: Comparison of In Vivo Half-Life of Natural Epothilones and Analogs
| Compound | Species | Half-Life (t½) | Reference |
| This compound B | Mouse | ~20 minutes | [1] |
| This compound B | Dog | >5 hours | [1] |
| This compound D | Mouse | <5 minutes (IV) | [4][5] |
| Ixabepilone | Mouse | 13-16 hours | [1] |
Table 2: In Vitro Metabolic Degradation Rates
| Compound | Species | Degradation Rate (nmol/min/mg serum protein) | Reference |
| This compound A | Rodent | 0.50 | [1] |
| This compound B | Rodent | 1.02 | [1] |
| This compound D | Rodent | 1.20 | [1] |
| Ixabepilone | Rodent | 0.01 | [1] |
Experimental Protocols
In Vitro Metabolic Stability Assay using Liver S9 Fraction
Objective: To determine the rate of metabolic degradation of an this compound analog.
Materials:
-
Test this compound compound (10 mM stock in DMSO)
-
Liver S9 fraction (from the desired species, e.g., mouse, rat, human)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH solution, prepared fresh)
-
Acetonitrile (ice-cold) for reaction termination
-
Control compound with known metabolic stability (e.g., a stable analog)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the S9 fraction on ice. Prepare the NADPH solution and keep it on ice. Prepare working solutions of the test and control compounds in the phosphate buffer. The final DMSO concentration in the incubation should be ≤0.25%.[13]
-
Incubation Mixture: In a 96-well plate, add the following to each well:
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution (to a final concentration of 1 mM).[2]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding two volumes of ice-cold acetonitrile. The 0-minute time point represents 100% of the compound and is terminated immediately after adding NADPH.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this, calculate the half-life (t½) and the intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of an this compound analog.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
Test this compound compound
-
Control compounds for low and high permeability (e.g., Lucifer yellow and a known permeable drug)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent and intact monolayer.
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Perform the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber. This helps to determine if the compound is a substrate for efflux transporters.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp B to A / Papp A to B) can then be determined. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.[18]
Visualizations
Caption: Strategies to address the pharmacokinetic challenges of natural epothilones.
Caption: A typical experimental workflow for pharmacokinetic profiling of this compound analogs.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 2. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. mercell.com [mercell.com]
- 11. mttlab.eu [mttlab.eu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic variability of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of this compound B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Handling Epothilone Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to Epothilone solubility in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound B? A1: this compound B should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution. It is a highly effective solvent for this hydrophobic compound.
Q2: What is the solubility of this compound B in DMSO? A2: The solubility of this compound B in DMSO is greater than 25 mg/mL. This allows for the preparation of highly concentrated stock solutions.
Q3: How should I prepare a stock solution of this compound B? A3: To prepare a stock solution, dissolve this compound B powder in 100% DMSO. For example, to make a 1 mM stock solution, you would reconstitute 100 µg of this compound B in 197 µl of DMSO.[1] Gentle warming to 37°C and vortexing can assist in complete dissolution.
Q4: What are the recommended storage conditions for this compound B stock solutions? A4: Store the this compound B stock solution in DMSO at -20°C, protected from light and desiccated.[1] It is advisable to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound.[1] When stored properly, the solution is stable for at least three months.[1]
Q5: What are typical working concentrations of this compound B in cell-based assays? A5: Working concentrations for this compound B in in vitro assays typically range from 10 nM to 1000 nM, with treatment times varying from 12 to 48 hours, depending on the cell line and the desired effect.[1]
Troubleshooting Guide
Issue: My this compound B precipitates out of solution when I dilute my DMSO stock into aqueous cell culture media.
This is a frequent challenge encountered with hydrophobic compounds. The abrupt change from a high concentration of an organic solvent (DMSO) to an aqueous environment causes the compound to become insoluble and precipitate.
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound B stock solution.[2]
-
Rapid mixing: Add the stock solution directly to the media while vortexing or swirling gently to ensure rapid and even dispersion, avoiding localized high concentrations that can initiate precipitation.[3]
-
Stepwise serial dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in the concentration of the organic solvent can help maintain the compound's solubility.[3]
-
-
Manage Final DMSO Concentration:
-
While a higher final DMSO concentration can aid solubility, it can also be toxic to cells. The final DMSO concentration in your cell culture should generally be kept below 0.5%, and ideally at or below 0.1%.[2]
-
It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control (media with the same final DMSO concentration but without this compound B).[3]
-
-
Utilize Solubility Enhancers:
-
Serum: If your experimental design allows, diluting the this compound B into a serum-containing medium can be effective. Proteins in the serum, like albumin, can bind to the hydrophobic compound and help keep it in solution.[3]
-
Surfactants: Non-ionic surfactants such as Tween 80 or Tween 20 can be used to increase the solubility of hydrophobic drugs in aqueous solutions by forming micelles that encapsulate the drug.[4][5][6]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option for cell culture applications.[3]
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| Solubility | > 25 mg/mL | 100% DMSO |
| Stock Solution Concentration | 1 mM - 100 mM | 100% DMSO |
| Working Concentration | 10 nM - 1000 nM | Cell Culture Media |
| Final DMSO Concentration | < 0.5% (ideally ≤ 0.1%) | Cell Culture Media |
| Storage Temperature | -20°C | In DMSO, desiccated, protected from light |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound B Stock Solution
-
Materials: this compound B (powder), Anhydrous DMSO, Sterile microcentrifuge tubes.
-
Procedure: a. Aseptically weigh the required amount of this compound B powder. b. Add the calculated volume of 100% DMSO to achieve a 10 mM concentration. c. Vortex the solution until the powder is completely dissolved. If needed, gently warm the tube to 37°C. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C, protected from light.
Protocol 2: Diluting this compound B to a Working Concentration in Cell Culture Media
-
Materials: 10 mM this compound B stock solution, Pre-warmed (37°C) complete cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound B stock solution at room temperature. b. Perform a serial dilution. For a final concentration of 100 nM: i. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of 100% DMSO to get a 100 µM solution. ii. Add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed complete cell culture medium to achieve the final 100 nM concentration. Vortex gently immediately after adding the compound. c. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
Mandatory Visualization
References
Technical Support Center: Optimizing Epothilone Analogs for an Improved Therapeutic Window
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the epothilone structure to enhance its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for epothilones and their analogs?
Epothilones are microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, inducing tubulin polymerization and stabilizing the microtubule network.[1][2] This disruption of microtubule dynamics leads to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3][4] Unlike taxanes, many this compound analogs are poor substrates for the P-glycoprotein efflux pump, allowing them to retain activity in multidrug-resistant cancer cells.[1][3]
Q2: What are the major dose-limiting toxicities associated with this compound-based therapies?
The primary dose-limiting toxicities observed in clinical trials of various this compound analogs include neurotoxicity (peripheral neuropathy), myelosuppression (neutropenia), and gastrointestinal issues such as diarrhea.[1][2][5] The specific toxicity profile can vary between different analogs. For instance, ixabepilone, sagopilone, and KOS-862 are predominantly associated with neurotoxicity, while patupilone's main dose-limiting toxicity is diarrhea.[1][5]
Q3: Which structural modifications have been shown to improve the therapeutic window of epothilones?
Several structural modifications have been explored to enhance the therapeutic index of epothilones:
-
Modification at the C12-C13 Epoxide: Removal of the epoxide ring to form desoxyepothilones (e.g., this compound D, KOS-862) can reduce neurotoxicity while maintaining potent anticancer activity.[1]
-
Lactam Analogs: Replacing the lactone with a lactam (e.g., ixabepilone) has been shown to improve metabolic stability and in vivo efficacy.[2][3]
-
Side Chain Modifications: Alterations to the thiazole side chain can influence potency and pharmacokinetic properties.
-
Fluorination: The introduction of fluorine atoms, as seen in Fludelone, can enhance potency and in vivo efficacy.[6]
Q4: How can I assess the therapeutic window of our novel this compound analogs?
The therapeutic window is determined by comparing the efficacy (e.g., IC50 in cancer cell lines, tumor growth inhibition in animal models) with the toxicity (e.g., maximum tolerated dose (MTD) in animals, off-target cytotoxicity). Key assays include:
-
In vitro cytotoxicity assays (e.g., MTT assay) against a panel of cancer cell lines and normal, healthy cell lines.
-
In vitro tubulin polymerization assays to confirm the mechanism of action.
-
In vivo efficacy studies in tumor-bearing animal models (e.g., xenografts).
-
In vivo toxicity studies in healthy animals to determine the MTD and identify dose-limiting toxicities.
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the analog.
Troubleshooting Guides
Problem 1: High in vitro potency of our analog does not translate to in vivo efficacy.
-
Possible Cause 1: Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor tumor penetration.
-
Troubleshooting:
-
-
Possible Cause 2: High Plasma Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to act on the tumor.
-
Troubleshooting:
-
Measure the plasma protein binding of your analog.
-
If binding is excessively high, consider structural modifications to reduce lipophilicity.
-
-
Problem 2: Our lead this compound analog shows significant neurotoxicity in animal models.
-
Possible Cause 1: Intrinsic Structural Features: The chemical structure of the analog may have an inherent propensity to cause neurotoxicity.
-
Troubleshooting:
-
Synthesize and test analogs with modifications known to reduce neurotoxicity, such as removing the C12-C13 epoxide ring to create desoxyepothilones.[1]
-
Evaluate neurotoxicity in vitro using neurite outgrowth assays with neuronal cell lines or primary neurons.
-
-
-
Possible Cause 2: Off-target Effects: The compound may be interacting with other cellular targets in neurons.
-
Troubleshooting:
-
Conduct target deconvolution studies to identify potential off-target interactions.
-
-
Problem 3: Difficulty in determining a clear structure-activity relationship (SAR) for our series of analogs.
-
Possible Cause 1: Multiple Interacting Factors: The observed biological activity is likely a combination of potency at the target, permeability, metabolic stability, and toxicity.
-
Troubleshooting:
-
Systematically vary one structural feature at a time to dissect its contribution.
-
Use a battery of assays (e.g., tubulin polymerization, cell viability, metabolic stability) to build a multi-parameter SAR.
-
-
-
Possible Cause 2: Inconsistent Assay Conditions: Variability in experimental protocols can obscure the true SAR.
-
Troubleshooting:
-
Standardize all experimental protocols, including cell lines, seeding densities, incubation times, and reagent concentrations.
-
Include reference compounds (e.g., this compound B, ixabepilone) in all assays for comparison.
-
-
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50, nM) of Selected this compound Analogs in Various Cancer Cell Lines
| Analog | Cell Line (Cancer Type) | IC50 (nM) | Reference |
| This compound A | A549 (Lung) | 3.5 | [8] |
| MCF7 (Breast) | 2.0 | [8] | |
| HCT116 (Colon) | 1.8 | [8] | |
| This compound B (Patupilone) | A549 (Lung) | 1.5 | [8] |
| MCF7 (Breast) | 0.9 | [8] | |
| HCT116 (Colon) | 0.6 | [8] | |
| Ixabepilone | A549 (Lung) | 2.1 | [2] |
| MCF7 (Breast) | 1.4 | [2] | |
| HCT116 (Colon) | 1.2 | [2] | |
| This compound D (KOS-862) | A549 (Lung) | 12 | [1] |
| MCF7 (Breast) | 7.5 | [1] | |
| HCT116 (Colon) | 6.0 | [1] | |
| Fludelone (Flu) | RPMI 8226 (Multiple Myeloma) | 6.0-14.4 | [3] |
| CAG (Multiple Myeloma) | 6.0-14.4 | [3] |
Table 2: In Vivo Toxicity of Selected this compound Analogs
| Analog | Animal Model | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity | Reference |
| This compound B (Patupilone) | Human | 10 mg/m² (IV) | Diarrhea | [5] |
| Ixabepilone | Human | 40 mg/m² (IV) | Neurotoxicity, Myelosuppression | [1][5] |
| Sagopilone (ZK-EPO) | Human | 16-22.5 mg/m² (IV) | Neurotoxicity | [1][5] |
| This compound D (KOS-862) | Human | - | Neurotoxicity | [1][5] |
| BMS-310705 | Human | 15-20 mg/m² (IV, weekly) | Diarrhea | [7] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Principle: This assay monitors the assembly of purified tubulin into microtubules. A fluorescent reporter that binds to polymerized microtubules is used, and the increase in fluorescence intensity is proportional to the extent of polymerization.
Methodology:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and a fluorescent reporter.
-
Prepare 10x stocks of test compounds, a positive control (e.g., 100 µM Paclitaxel), and a negative control (e.g., 100 µM Nocodazole) in the general tubulin buffer. A vehicle control (e.g., buffer with DMSO) should also be prepared.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well (final volume 50 µL).
-
Immediately place the plate in a pre-warmed microplate reader set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate and extent of polymerization for each condition. Inhibitors will show a decrease in the rate and/or extent of polymerization, while enhancers will show an increase.
-
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound analogs and incubate for the desired exposure period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
Mandatory Visualizations
Caption: Mechanism of action of this compound analogs.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for improving the therapeutic window.
References
- 1. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 2. Effect of this compound B on cell cycle, metabolic activity, and apoptosis induction on human epithelial cancer cells-under special attention of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nerve Conduction Velocity Measurements [bio-protocol.org]
- 4. Suppression of microtubule dynamics by this compound B is associated with mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound D, a microtubule-stabilizing compound, inhibits neointimal hyperplasia after rat carotid artery injury by cell cycle arrest via regulation of G1-checkpoint proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 9. Frontiers | Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation [frontiersin.org]
- 10. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Evaluation of Date Extract on Nerve Conduction Velocity in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating β-Tubulin Mutations and Epothilone Resistance
Welcome to the technical support center for researchers investigating β-tubulin mutations that confer resistance to epothilones. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported β-tubulin mutations that confer resistance to epothilones?
A1: Several point mutations in the β-tubulin gene (TUBB) have been identified as conferring resistance to epothilones. These mutations often occur near the taxane-binding site on β-tubulin, thereby impairing the ability of epothilones to bind and stabilize microtubules.[1][2][3] Some of the most frequently cited mutations include:
-
T274I (Threonine to Isoleucine): This mutation is located within the taxane-binding pocket and has been shown to confer significant resistance to epothilone A.[1][2]
-
R282Q (Arginine to Glutamine): Also located near the taxane-binding site, this mutation affects the ability of epothilones to induce tubulin polymerization.[1][2]
-
Q292E (Glutamine to Glutamate): This mutation is situated near the M-loop of β-tubulin and has been identified in this compound B-resistant cell lines.[4][5][6]
-
P173A (Proline to Alanine): Identified in an this compound A-resistant HeLa cell line.[4][5]
-
Y422C (Tyrosine to Cysteine): A heterozygous mutation found in an this compound B-resistant HeLa cell line.[4][5]
Q2: What is the primary mechanism by which these β-tubulin mutations confer this compound resistance?
A2: The primary mechanism of resistance is the alteration of the drug-binding site on β-tubulin. Epothilones function by binding to β-tubulin and stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells.[4][5] Mutations in the binding pocket reduce the affinity of epothilones for tubulin. This impaired binding leads to a decreased ability of the drug to promote tubulin polymerization, thus allowing the cancer cells to evade the cytotoxic effects of the drug.[1][2][3]
Q3: My this compound-resistant cell line shows cross-resistance to taxanes. Is this expected?
A3: Yes, cross-resistance to taxanes (e.g., paclitaxel) is often observed in this compound-resistant cell lines harboring β-tubulin mutations.[1] This is because epothilones and taxanes share an overlapping binding site on β-tubulin.[2][3][7] Therefore, a mutation that affects the binding of epothilones is likely to also impact the binding of taxanes.
Q4: Can the level of resistance be influenced by the zygosity of the β-tubulin mutation?
A4: Absolutely. Studies have shown that the level of drug resistance is proportional to the zygosity of the β-tubulin mutation.[1] Cell clones that are heterozygous for a resistance-conferring mutation (expressing both wild-type and mutant β-tubulin) typically exhibit a lower level of resistance compared to clones that are homozygous for the mutation (expressing only the mutant β-tubulin).[1] The development of high-level resistance often involves the loss of the wild-type allele, a phenomenon known as loss of heterozygosity (LOH).[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Cause: Experimental variability or issues with the cell line.
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity of your parental and resistant cell lines using short tandem repeat (STR) profiling to rule out cross-contamination.[8]
-
Passage Number: Ensure that you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[8]
-
Reagent Quality: Confirm the concentration and purity of your this compound stock solution. Degradation of the compound can lead to inaccurate IC50 values.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, drug exposure time, and the type of viability reagent used (e.g., MTT, CellTiter-Glo).
-
Calculate Resistance Index (RI): To confirm resistance, calculate the RI by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A significantly high RI provides strong evidence of resistance.[8]
Problem 2: No or weak inhibition of tubulin polymerization in vitro.
Possible Cause: Inactive tubulin, incorrect assay setup, or inhibitor precipitation.
Troubleshooting Steps:
-
Tubulin Quality: Ensure that the purified tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.[9]
-
GTP Integrity: Use freshly prepared or properly stored GTP, as it is essential for tubulin polymerization.[9][10]
-
Temperature Control: The tubulin polymerization reaction is temperature-sensitive. Ensure the microplate reader is pre-warmed and maintained at 37°C throughout the assay.[9][10][11]
-
Inhibitor Solubility: Check the solubility of the this compound in the assay buffer. Compound precipitation can cause light scattering and interfere with absorbance readings. If solubility is an issue, consider reducing the starting concentration or using a different solvent, ensuring the final solvent concentration is low (e.g., <1% DMSO).[9]
-
Positive Control: Always include a known inhibitor of tubulin polymerization (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel) as controls to validate the assay's performance.[11]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound resistance conferred by specific β-tubulin mutations.
Table 1: Reported β-Tubulin Mutations and Associated Fold Resistance to Epothilones
| Cell Line | Drug Selected With | β-Tubulin Mutation | Fold Resistance | Reference |
| 1A9-A8 | This compound A | T274I | ~40-fold (to Epo A) | [1] |
| 1A9-B10 | This compound B | R282Q | 30-50-fold (to Epo B) | [1] |
| A549.EpoB40 | This compound B | Q292E | 95-fold (to Epo B) | [12] |
| A549.EpoB480 | This compound B | Q292E, V60F (βI), L195M (α) | ~900-fold (to Epo B) | [12] |
| HeLa.EpoA9 | This compound A | P173A | Not specified | [5] |
| HeLa.EpoB1.8 | This compound B | Y422C (heterozygous) | Not specified | [5] |
Table 2: IC50 Values of this compound B in Various Cell Lines
| Cell Line | IC50 (nM) | Reference |
| A2780 | 5.2 | [13] |
| HepG-2 | 6.32 µM | [14] |
| HCT116 | 7.34 µM | [14] |
| PC3 | 7.6 µM | [14] |
| MCF-7 | 11.91 µM | [14] |
Experimental Protocols
Cell Viability (IC50) Assay
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of epothilones in sensitive and resistant cell lines.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of the this compound in complete culture medium. It is crucial to have a wide range of concentrations to generate a complete dose-response curve.
-
Drug Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of epothilones on the polymerization of purified tubulin by monitoring the change in turbidity (light scattering).
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[10][11]
-
GTP solution (100 mM)
-
Glycerol
-
This compound and control compounds (e.g., paclitaxel, nocodazole)
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Keep tubulin on ice at all times. Prepare a 10x working stock of the this compound and control compounds.[9]
-
Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[9][11]
-
Assay Setup: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the wells of a pre-warmed 96-well plate.[9]
-
Initiate Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9][10]
-
Data Analysis: Plot absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the polymerization curves of the this compound-treated samples to the controls.
Visualizations
References
- 1. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A common pharmacophore for this compound and taxanes: molecular basis for drug resistance conferred by tubulin mutations in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in beta-tubulin map to domains involved in regulation of microtubule stability in this compound-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. oaepublish.com [oaepublish.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. abscience.com.tw [abscience.com.tw]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. A highly this compound B-resistant A549 cell line with mutations in tubulin that confer drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Epothilone B and Epothilone D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two prominent microtubule-stabilizing agents, Epothilone B (Patupilone) and this compound D (Utidelone, KOS-862). The information presented is collated from various preclinical studies to assist researchers in evaluating their potential applications in oncology research and development.
Mechanism of Action
Both this compound B and this compound D share a similar mechanism of action with taxanes, involving the stabilization of microtubules, which are crucial for cell division.[1][2] By binding to the β-tubulin subunit of microtubules, they promote tubulin polymerization and inhibit depolymerization.[2] This hyperstabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][3][4] A key advantage of epothilones is their efficacy in tumor models that have developed resistance to taxanes, often due to the overexpression of P-glycoprotein (P-gp), as epothilones are generally poor substrates for this efflux pump.[5][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the common signaling pathway for this compound-induced apoptosis and a typical experimental workflow for comparing their preclinical efficacy.
References
- 1. This compound B | C27H41NO6S | CID 448013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Activity of this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical discovery of ixabepilone, a highly active antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Epothilone analogues in clinical trials
For Researchers, Scientists, and Drug Development Professionals
Epothilones, a class of microtubule-stabilizing agents, have emerged as a promising alternative to taxanes in oncology. Their distinct chemical structure and reduced susceptibility to common resistance mechanisms have spurred the development of several synthetic and semi-synthetic analogues. This guide provides a comparative overview of the clinical performance of key epothilone analogues, supported by experimental data and detailed methodologies.
Mechanism of Action: Microtubule Stabilization and Apoptosis
This compound analogues exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubules, preventing their dynamic instability which is crucial for the formation and function of the mitotic spindle during cell division. The resulting mitotic arrest at the G2/M phase of the cell cycle ultimately triggers programmed cell death, or apoptosis. This mechanism is similar to that of taxanes, though epothilones have shown efficacy in taxane-resistant cancer models.
Clinical Trial Data Summary
While direct head-to-head clinical trials comparing different this compound analogues are limited, this section summarizes key efficacy and safety data from various clinical trials to facilitate a cross-comparison.
| This compound Analogue | Cancer Type | Trial Phase | Treatment Regimen | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Key Grade 3/4 Adverse Events |
| Ixabepilone (BMS-247550) | Metastatic Breast Cancer (Anthracycline and Taxane-pretreated) | Phase III | Ixabepilone + Capecitabine | 35% | 5.8 months | Neutropenia (68%), Sensory Neuropathy (21%), Fatigue (9%) |
| Metastatic Breast Cancer (Anthracycline and Taxane-pretreated) | Phase III | Capecitabine alone | 14% | 4.2 months | Neutropenia (11%), Fatigue (3%) | |
| Patupilone (EPO906) | Platinum-Refractory/Resistant Ovarian Cancer | Phase II | Patupilone monotherapy | 7.1% | 2.5 months | Diarrhea (24%), Fatigue (11%), Intestinal Obstruction (8%) |
| Sagopilone (ZK-EPO) | Metastatic Melanoma | Phase II | Sagopilone monotherapy | 11.4% | Not Reported | Sensory Neuropathy (up to Grade 2 was most common), Leukopenia, Fatigue, Neutropenia |
| Utidelone (UTD1) | Metastatic Breast Cancer (pretreated) | Real-world study | UTD1 monotherapy or combination | 8.4% | 3.97 months | Peripheral Neuropathy (most common AE) |
| HER2-negative Breast Cancer with Brain Metastases | Phase II | UTD1 + Bevacizumab | Not Reported | 7.7 months | Not specified in abstract | |
| HER2-negative Breast Cancer with Brain Metastases | Phase II | UTD1 + Etoposide + Bevacizumab | 73% (CNS ORR) | Not Reported | Not specified in abstract | |
| KOS-862 (this compound D) | Advanced Solid Tumors and Lymphoma | Phase I | KOS-862 monotherapy | Tumor shrinkage in 2 lymphoma patients | Stable disease >3 months in 5 patients | Dose-limiting toxicity at 120 mg/m² |
| Non-Small Cell Lung Cancer (second-line) | Phase II | KOS-862 monotherapy | <8% | Not Reported | Fatigue, Neurosensory (primarily paresthesias), Nausea/Vomiting |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the activity of this compound analogues are provided below.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Addition: Treat cells with various concentrations of the this compound analogue and incubate for the desired exposure period.
-
MTT Reagent Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Preparation: Harvest and wash cells with 1X PBS and then with 1X binding buffer.
-
Cell Suspension: Resuspend cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Washing: Add 2 mL of 1X binding buffer and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant.
-
Final Resuspension: Resuspend the cell pellet in 200 µL of 1X Binding Buffer. For differentiating between apoptotic and necrotic cells, propidium iodide (PI) can be added just before analysis.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Fixation: Harvest and wash cells with PBS. Then, fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.
-
Storage: Store the fixed cells at 4°C for at least 2 hours.
-
Washing: Centrifuge the cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in a PI/Triton X-100 staining solution containing RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, collecting PI fluorescence in a linear scale.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
-
Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice. Prepare the test compound at various concentrations.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound or vehicle control.
-
Initiation of Polymerization: Add the cold tubulin solution (typically 3 mg/mL) to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general workflow for evaluating this compound efficacy.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for evaluating this compound efficacy.
Epothilones: A New Frontier in Overcoming Paclitaxel Resistance in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of epothilones and paclitaxel, focusing on the validation of epothilone's activity in paclitaxel-resistant tumor models. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows to offer a clear perspective on the therapeutic potential of epothilones.
The development of resistance to paclitaxel, a cornerstone of chemotherapy for various cancers, presents a significant clinical challenge. Epothilones, a class of microtubule-stabilizing agents, have emerged as a promising alternative with a distinct advantage: efficacy in tumor models that have developed resistance to paclitaxel. This guide delves into the mechanisms of this resistance and the compelling evidence supporting the activity of epothilones in overcoming it.
Unraveling Paclitaxel Resistance: A Multifaceted Challenge
Paclitaxel exerts its cytotoxic effects by binding to β-tubulin, stabilizing microtubules, and leading to mitotic arrest and apoptosis.[1][2] However, cancer cells can develop resistance through several mechanisms:
-
Overexpression of Drug Efflux Pumps: The most common mechanism is the overexpression of the multidrug resistance (MDR-1) gene, which encodes for P-glycoprotein (P-gp).[1] This transmembrane protein actively pumps paclitaxel out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in β-Tubulin: Mutations in the gene encoding β-tubulin can alter the binding site of paclitaxel, thereby reducing its affinity and stabilizing effect.[3][4] Overexpression of specific β-tubulin isotypes, such as βIII-tubulin, has also been associated with taxane resistance.[5]
-
Changes in Apoptotic Pathways: Alterations in proteins that regulate apoptosis, such as Bcl-2 and p53, can make cancer cells less susceptible to the programmed cell death induced by paclitaxel.[6]
Epothilones: A Mechanism to Bypass Resistance
Epothilones share a similar mechanism of action with paclitaxel by promoting tubulin polymerization and microtubule stabilization, ultimately leading to apoptosis.[7] However, their distinct chemical structure allows them to circumvent the primary mechanisms of paclitaxel resistance.[8][9] Notably, epothilones are poor substrates for P-glycoprotein, meaning they are not efficiently pumped out of resistant cancer cells.[10][11] Furthermore, they have been shown to be active in cancer cell lines harboring tubulin mutations that confer resistance to paclitaxel.[5]
Comparative Efficacy: Preclinical Data
In vitro studies have consistently demonstrated the superior potency of epothilones compared to paclitaxel, particularly in paclitaxel-resistant cell lines. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity (IC50) in Paclitaxel-Resistant Human Tumor Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | Paclitaxel IC50 (nM) | This compound Analog | This compound IC50 (nM) | Fold-Difference | Reference |
| HCT116/VM46 | Colorectal | Multidrug Resistant | >1000 | BMS-247550 (Ixabepilone) | ~3 | >333 | [12] |
| A2780Tax | Ovarian | Tubulin Mutation | >500 | BMS-247550 (Ixabepilone) | ~5 | >100 | [12] |
| PEO1TaxR | Ovarian | Paclitaxel-Resistant | 14-fold increase vs. parental | Ixabepilone | 3-fold increase vs. parental | ~4.7 | [13] |
| MCF-7TaxR | Breast | Paclitaxel-Resistant | 30-fold increase vs. parental | Ixabepilone | 8-fold increase vs. parental | ~3.8 | [13] |
| DC-3F/ADX | - | Multidrug Resistant | - | dEpoB | >35,000-fold more potent than paclitaxel | >35,000 | [14] |
| Uterine CS | Uterine Carcinosarcoma | High TUBB3 Expression | - | Patupilone | 0.76–0.93 | Significantly more sensitive to patupilone than paclitaxel | [15][16] |
| Ovarian CS | Ovarian Carcinosarcoma | - | - | Patupilone | 1.9–3.4 | No significant difference in sensitivity vs. paclitaxel | [15][16] |
Table 2: In Vivo Antitumor Activity in Paclitaxel-Resistant Xenograft Models
| Xenograft Model | Cancer Type | Resistance Mechanism | Treatment | Outcome | Reference |
| HCT116/VM46 | Colorectal | Multidrug Resistant | BMS-247550 (Ixabepilone) | Significant antitumor activity | [12] |
| Pat-21 | Breast | Clinically Paclitaxel-Refractory | BMS-247550 (Ixabepilone) | Significant antitumor activity | [12] |
| A2780Tax | Ovarian | Tubulin Mutation | BMS-247550 (Ixabepilone) | Significant antitumor activity | [12] |
| CCRF-CEM/paclitaxel | Human Lymphoblastic Leukemia | Multidrug Resistant | dEpoB | Curative effect | [14] |
| MCF-7/Adr | Breast | Multidrug Resistant | dEpoB | Reduced established tumors and suppressed growth | [14] |
Clinical Validation: Epothilones in Taxane-Resistant Cancers
The preclinical promise of epothilones has been translated into clinical practice, with agents like ixabepilone (BMS-247550) receiving regulatory approval for the treatment of taxane-resistant metastatic breast cancer.[17][18][19] Clinical trials have demonstrated the activity of various this compound analogs in patients who have failed prior taxane therapy.
Table 3: Clinical Activity of Epothilones in Taxane-Resistant Settings
| This compound Analog | Cancer Type | Patient Population | Response Rate | Reference |
| Ixabepilone | Metastatic Breast Cancer | Taxane-resistant | 12% Partial Response, 42% Stable Disease | [20] |
| Ixabepilone | Metastatic Breast Cancer | Anthracycline, taxane, and capecitabine-resistant | 11.5% Response Rate | [5] |
| Patupilone | Ovarian Cancer | Refractory/Resistant to paclitaxel | 25% Complete or Partial Response | [15] |
It is important to note that while showing promise, some clinical trials with epothilones have not met their primary endpoints, such as a Phase III trial of patupilone in advanced ovarian cancer.[21] This highlights the complexity of cancer therapy and the need for continued research to identify the patient populations most likely to benefit from these agents.
Experimental Protocols
To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of paclitaxel and epothilones on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., paclitaxel-sensitive parental lines and their resistant counterparts) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of paclitaxel or the this compound analog. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. Viable cells will reduce the MTS to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of paclitaxel and epothilones in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a paclitaxel-resistant line) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer paclitaxel, the this compound analog, or a vehicle control intravenously or intraperitoneally according to a specified dosing schedule and duration.
-
Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the antitumor efficacy of the compounds.
Tubulin Polymerization Assay
Objective: To assess the ability of paclitaxel and epothilones to promote the assembly of microtubules in vitro.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a 96-well plate.
-
Compound Addition: Add various concentrations of paclitaxel or the this compound analog to the wells. Include a control with no compound.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the rate and extent of polymerization in the presence of the compounds to the control to determine their microtubule-stabilizing activity.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Paclitaxel resistance is mediated by NF-κB on mesenchymal primary breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Identification of Key Genes and Pathways Associated With Paclitaxel Resistance in Esophageal Squamous Cell Carcinoma Based on Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Multiple Effects of a Novel this compound Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Characterizing the this compound Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an this compound Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sorger.med.harvard.edu [sorger.med.harvard.edu]
A Comparative Analysis of the Cytotoxicity of Epothilone B and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of the natural product Epothilone B and its synthetic analogs, including ixabepilone, sagopilone, and utidelone. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of the underlying molecular mechanisms.
Mechanism of Action: Microtubule Stabilization Leading to Apoptosis
This compound B and its synthetic derivatives are potent anticancer agents that function as microtubule stabilizers. Their primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which are crucial components of the cell's cytoskeleton responsible for maintaining cell structure and facilitating cell division.[1] This binding enhances microtubule polymerization and stability, disrupting the normal dynamic process of microtubule assembly and disassembly.[1][2]
The hyperstabilization of microtubules leads to a prolonged arrest of the cell cycle in the G2/M phase.[1][2] This mitotic arrest ultimately triggers programmed cell death, or apoptosis, through the intrinsic, mitochondrial-mediated pathway.[3][4] This cascade of events involves the release of cytochrome c from the mitochondria, which in turn activates a series of caspases, including caspase-9 and caspase-3, culminating in the execution of apoptosis.[4] A key advantage of epothilones is their efficacy against cancer cells that have developed resistance to other microtubule-targeting agents like taxanes, often due to mechanisms such as the overexpression of P-glycoprotein.[3]
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound B and its synthetic analogs has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell growth, is a standard measure of cytotoxic potency. The following table summarizes the IC50 values for this compound B and its key synthetic analogs in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.[5]
| Compound | Cell Line | Cell Type | IC50 (nM) |
| This compound B | MCF-7 | Breast Cancer | 0.3 - 2.0 |
| MDA-MB-231 | Breast Cancer | 0.3 - 2.0 | |
| HCT116 | Colon Cancer | 0.3 - 2.0 | |
| RKO | Colon Cancer | 0.3 - 2.0 | |
| A549 | Lung Cancer | 0.3 - 2.0 | |
| Ixabepilone | MCF-7 | Breast Cancer | 1.4 - 45 |
| MDA-MB-231 | Breast Cancer | 1.4 - 45 | |
| HCT116/VM46 | Colon Cancer (Multidrug-Resistant) | 1.4 - 45 | |
| Multiple Lung Cancer Lines | Lung Cancer | 1.4 - 45 | |
| Sagopilone | MCF-7 | Breast Cancer | 1.2 ± 0.9 |
| MDA-MB-231 | Breast Cancer | 0.9 ± 0.4 | |
| T47D | Breast Cancer | 0.2 - 1.8 | |
| BT-474 | Breast Cancer | 0.2 - 1.8 | |
| SK-BR-3 | Breast Cancer | 0.2 - 1.8 | |
| Utidelone (UTD1) | RKO | Colorectal Cancer | 0.38 µg/ml |
| HCT116 | Colorectal Cancer | 0.77 µg/ml | |
| SW620 | Colorectal Cancer | 16.29 µg/ml | |
| CACO2 | Colorectal Cancer | 17.25 µg/ml | |
| HCT15 | Colorectal Cancer | 18.88 µg/ml |
Note: The data presented is a compilation from multiple sources for comparative purposes and values may vary based on experimental conditions.[6][7][8][9][10]
Experimental Protocols
The following are detailed methodologies for two common assays used to determine the cytotoxicity of anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add the desired concentrations of the test compounds to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for cell density determination, based on the measurement of cellular protein content.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with experimental compounds as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[12]
-
Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye.[13]
-
Drying: Allow the plates to air-dry completely.[12]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.[12]
-
Drying: Allow the plates to air-dry.[13]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[12]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[12]
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow for cytotoxicity testing and the signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug Sagopilone in Breast Cancer Cell Lines [frontiersin.org]
- 7. Synergistic activity of ixabepilone plus other anticancer agents: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utidelone inhibits growth of colorectal cancer cells through ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
Unraveling the Nuances of Microtubule Stabilization: A Comparative Guide to Epothilone and Paclitaxel Binding
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in how microtubule-stabilizing agents interact with their target is paramount for the design of next-generation therapeutics. This guide provides an in-depth comparison of the microtubule binding properties of two leading classes of compounds: epothilones and taxanes, exemplified by paclitaxel. We delve into their binding affinities, specific interactions within the tubulin pocket, and the resulting conformational changes, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Microtubule Interaction
| Feature | Epothilone | Paclitaxel |
| Binding Site | Binds to a pocket on β-tubulin, overlapping with the paclitaxel site. | Binds to a specific pocket on the β-subunit of the αβ-tubulin heterodimer. |
| Key Interactions | Forms distinct hydrogen bonds and hydrophobic interactions, notably involving the thiazole side chain in a region not occupied by paclitaxel. Key residues include Thr274, Arg278, and Arg282. | Extensive van der Waals forces and specific hydrogen bonds. Key residues include His229, Leu217, Leu219, and Thr276. |
| Conformational Change | Induces a helical conformation in the M-loop of β-tubulin, leading to its rigidification and alignment. | Allosterically stabilizes the M-loop, which is crucial for lateral contacts between protofilaments. |
| Binding Affinity | Binding affinity is of the same order of magnitude as paclitaxel. | High-affinity binding to microtubules. |
| Flexibility | The macrolide ring structure allows for more flexibility in its interaction with the binding pocket. | The rigid tetracyclic ring system imposes more conformational constraints. |
Quantitative Comparison of Binding Affinities
The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound A, this compound B, and Paclitaxel, providing a quantitative measure of their binding potency. These values were determined through competitive binding assays, measuring the displacement of a radiolabeled ligand from microtubules.
| Compound | IC50 (µM)¹ | Apparent Ki (µM) (Hanes analysis)² | Apparent Ki (µM) (Dixon analysis)² |
| This compound A | 2.3 | 1.4 | 0.6 |
| This compound B | - | 0.7 | 0.4 |
| Paclitaxel | 3.6 | - | - |
¹50% inhibitory concentration for displacement of 100 nM of [³H]paclitaxel from the tubulin binding site.[1] ²Determined from competitive inhibition of [³H]paclitaxel binding to tubulin polymers.[2]
Delving into the Binding Pocket: A Tale of Two Conformations
While both epothilones and paclitaxel target the same pocket on β-tubulin, their orientation and key interactions within this pocket differ significantly. These differences, revealed through high-resolution structural studies, are crucial for understanding their distinct biological activities and resistance profiles.
Paclitaxel's "T-Shaped" Conformation: Structural analyses have shown that paclitaxel adopts a "T-shaped" or "butterfly" conformation when bound to β-tubulin. This conformation is stabilized by a network of hydrophobic interactions and hydrogen bonds with residues lining the binding pocket.
This compound's Unique Engagement: In contrast, epothilones exploit the binding pocket in a unique manner. While sharing some polar contacts with paclitaxel, the thiazole side chain of this compound extends into a region of β-tubulin not occupied by paclitaxel[1]. This distinct binding mode is thought to contribute to the activity of epothilones against paclitaxel-resistant cancer cells.
The differential binding is further highlighted by their interactions with specific amino acid residues. For instance, residue Arg282 in β-tubulin is essential for the binding of this compound but not for paclitaxel[3].
The M-Loop: A Key Player in Microtubule Stabilization
A critical aspect of the mechanism of action for both drug classes is their influence on the M-loop of β-tubulin. This loop is crucial for the lateral contacts between protofilaments, which are essential for the stability of the microtubule lattice.
Both this compound and paclitaxel binding induce a conformational change in the M-loop, causing it to become more ordered and rigid. This stabilization of the M-loop strengthens the lateral interactions between protofilaments, thereby suppressing microtubule dynamics and leading to cell cycle arrest. However, the precise nature of the M-loop's conformational change differs between the two drugs, contributing to their distinct biological profiles.
Caption: General signaling pathway for microtubule stabilization by this compound and Paclitaxel.
Experimental Methodologies: A Guide to Key Assays
The characterization of microtubule-drug interactions relies on a suite of sophisticated biophysical and structural biology techniques. Below are detailed protocols for three key experimental approaches.
Fluorescence-Based Competition Binding Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a fluorescently labeled ligand for the same binding site on the microtubule.
Caption: Workflow for a fluorescence-based competition binding assay.
Protocol:
-
Microtubule Preparation: Polymerize purified tubulin in the presence of a fluorescent taxoid (e.g., Flutax-1) and GTP at 37°C to form stable, fluorescently labeled microtubules.
-
Competition Reaction: In a 96-well plate, incubate the fluorescent microtubules with a range of concentrations of the unlabeled competitor drug (e.g., this compound or Paclitaxel).
-
Equilibration: Allow the reaction to incubate at room temperature to reach binding equilibrium.
-
Fluorescence Measurement: Measure the fluorescence anisotropy or total fluorescence intensity using a plate reader. The displacement of the fluorescent ligand by the competitor drug will result in a decrease in the measured signal.
-
Data Analysis: Plot the fluorescence signal against the competitor concentration and fit the data to a suitable binding model to determine the IC50 (the concentration of competitor that inhibits 50% of fluorescent ligand binding) and subsequently the Ki (inhibition constant).
Photoaffinity Labeling
This technique is used to identify the specific amino acid residues within the binding pocket that interact with the drug. It involves using a drug analog containing a photoreactive group.
Caption: Workflow for photoaffinity labeling to identify drug-binding residues.
Protocol:
-
Synthesis of Photoprobe: Synthesize an analog of the drug of interest (e.g., this compound or Paclitaxel) that contains a photoreactive group (e.g., an azide or diazirine) and often a radiolabel or affinity tag.
-
Binding: Incubate the photoreactive drug analog with polymerized microtubules to allow for binding to the target site.
-
Photocrosslinking: Irradiate the sample with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket.
-
Proteolytic Digestion: Isolate the covalently labeled tubulin and digest it into smaller peptides using a specific protease (e.g., trypsin).
-
Peptide Separation and Identification: Separate the resulting peptides using high-performance liquid chromatography (HPLC) and identify the labeled peptide(s) using mass spectrometry and Edman degradation sequencing.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of drug-bound microtubules in a near-native, hydrated state.
Caption: Workflow for determining the structure of a microtubule-drug complex using Cryo-EM.
Protocol:
-
Sample Preparation: Polymerize tubulin in the presence of the drug (this compound or Paclitaxel) to form stable microtubules.
-
Grid Preparation and Vitrification: Apply a small volume of the microtubule solution to an electron microscopy grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane. This process, known as vitrification, traps the microtubules in a thin layer of amorphous ice.
-
Data Collection: Transfer the vitrified grid to a cryo-transmission electron microscope and collect a large dataset of images of the microtubules from different angles.
-
Image Processing: Use specialized software to select individual microtubule segments (particle picking), classify them into different views (2D classification), and reconstruct a three-dimensional density map of the drug-bound microtubule.
-
Model Building and Refinement: Build an atomic model of the tubulin-drug complex into the cryo-EM density map and refine it to obtain a high-resolution structure. This allows for the precise visualization of the drug's binding site and its interactions with tubulin.
Conclusion: Implications for Drug Development
The distinct microtubule binding modes of epothilones and paclitaxel have profound implications for cancer therapy. The ability of epothilones to effectively bind to and stabilize microtubules in paclitaxel-resistant tumors highlights the importance of understanding these molecular nuances. By leveraging detailed structural and biochemical data, researchers can rationally design novel microtubule-stabilizing agents with improved efficacy, better resistance profiles, and enhanced therapeutic windows. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and characterization of these critical anticancer drugs.
References
Cross-resistance studies of Epothilones in various cancer cell lines
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to taxane-based chemotherapies, such as paclitaxel and docetaxel, presents a significant challenge in oncology. Epothilones, a class of microtubule-stabilizing agents, have shown considerable promise in overcoming this resistance. This guide provides a comprehensive comparison of the cross-resistance profiles of epothilones and taxanes in various cancer cell lines, supported by experimental data and detailed methodologies.
I. Comparative Efficacy of Epothilones in Taxane-Resistant Cancer Cell Lines
Epothilones have consistently demonstrated superior potency to taxanes in cancer cell lines that have developed resistance to the latter. This enhanced activity is largely attributed to their ability to circumvent common taxane resistance mechanisms, particularly the overexpression of the P-glycoprotein (P-gp) efflux pump.
Table 1: Comparative IC50 Values of Epothilones and Paclitaxel in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance (Compared to Parental) | Primary Resistance Mechanism |
| Ovarian Carcinoma (1A9) | Epothilone A | 1.5 | - | - |
| This compound B | 0.8 | - | - | |
| Paclitaxel | 4.2 | - | - | |
| Ovarian Carcinoma (1A9/A8 - Epo A Resistant) | This compound A | 42 | 28 | β-tubulin mutation (T274I)[1][2] |
| This compound B | 20 | 25 | β-tubulin mutation (T274I)[1][2] | |
| Paclitaxel | 21 | 5 | β-tubulin mutation (T274I)[1][2] | |
| Ovarian Carcinoma (1A9/B10 - Epo B Resistant) | This compound A | 85.5 | 57 | β-tubulin mutation (R282Q)[1][2] |
| This compound B | 44 | 55 | β-tubulin mutation (R282Q)[1][2] | |
| Paclitaxel | 42 | 10 | β-tubulin mutation (R282Q)[1][2] | |
| Colon Carcinoma (SW620AD-300) | This compound B | 0.3 | N/A | P-glycoprotein overexpression |
| Paclitaxel | 250 | N/A | P-glycoprotein overexpression |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro growth. Fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
II. Mechanisms of Action and Resistance
Both epothilones and taxanes exert their cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and apoptosis. However, their distinct molecular interactions with tubulin and their susceptibility to cellular resistance mechanisms differ significantly.
A. Microtubule Stabilization and Mitotic Arrest
Epothilones and taxanes bind to the β-tubulin subunit of microtubules, promoting tubulin polymerization and inhibiting depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[3]
References
Evaluating the In Vivo Antitumor Activity of Epothilone B Lactam (BMS-247550): A Comparative Guide
An objective analysis of Epothilone B lactam (BMS-247550), also known as ixabepilone, reveals a potent microtubule-stabilizing agent with significant in vivo antitumor activity, often surpassing that of traditional taxanes like paclitaxel, particularly in drug-resistant tumor models. This guide provides a comprehensive comparison of BMS-247550 with other microtubule-targeting agents, supported by experimental data from preclinical and clinical studies, detailed methodologies for key experiments, and visual representations of its mechanism of action and experimental workflows.
Superior Antitumor Efficacy in Diverse Tumor Models
BMS-247550, a semi-synthetic analog of this compound B, demonstrates a broad spectrum of antitumor activity against various human tumor xenografts in immunocompromised mice.[1][2] Its efficacy extends to both paclitaxel-sensitive and, critically, paclitaxel-refractory cancers.[1][2] This includes tumors with acquired resistance mechanisms such as multidrug resistance (MDR) due to P-glycoprotein overexpression and resistance conferred by tubulin mutations.[1][2]
In preclinical studies, BMS-247550 has shown significant activity in models of breast, ovarian, colon, pancreatic, and pediatric cancers.[1][3][4][5] Notably, in pediatric tumor xenograft models, where taxanes are often less effective, ixabepilone induced objective responses in a majority of rhabdomyosarcoma, neuroblastoma, and Wilms' tumor models.[4][5]
Comparative In Vivo Antitumor Activity
The following tables summarize the comparative in vivo efficacy of BMS-247550 and paclitaxel in various human tumor xenograft models. The data highlights the superior performance of BMS-247550, particularly in paclitaxel-resistant and insensitive tumor lines.
| Tumor Model | Drug | Dose and Schedule | Antitumor Activity (Log Cell Kill - LCK) | Reference |
| Pat-7 Human Ovarian Carcinoma (Paclitaxel-Resistant) | BMS-247550 (i.v.) | MTD: 6.3 mg/kg/injection, q2d x 5 | 2.5 | [2] |
| Paclitaxel (i.v.) | MTD | 0.8 | [2] | |
| HCT116 Human Colon Carcinoma | BMS-247550 (p.o.) | 90 mg/kg/administration, q2d x 5 | Cured 8 of 8 mice | [2] |
| Paclitaxel (i.v.) | OD and optimal schedule | 1.2 - 1.3 | [2] | |
| A2780Tax Ovarian Carcinoma (Tubulin Mutation) | BMS-247550 (i.v.) | MTD: 6.3 mg/kg/injection, q2d x 5 | 2.5 | [2] |
| Paclitaxel (i.v.) | MTD | 0.8 | [2] |
Table 1: Comparative In Vivo Efficacy of BMS-247550 and Paclitaxel in Human Tumor Xenograft Models. MTD: Maximum Tolerated Dose; OD: Optimal Dose; i.v.: intravenous; p.o.: oral; q2d x 5: every 2 days for 5 doses. LCK is a measure of antitumor activity proportional to the delay in tumor growth.
Mechanism of Action: Microtubule Stabilization
BMS-247550 shares a similar mechanism of action with paclitaxel, which involves the stabilization of microtubules, essential components of the cell's cytoskeleton.[1][3] This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death). In vitro, BMS-247550 is reported to be twice as potent as paclitaxel in inducing tubulin polymerization.[1][2] The lactam structure of BMS-247550, replacing the lactone ring of natural this compound B, confers greater metabolic stability, contributing to its enhanced in vivo activity.[3]
Figure 1: Mechanism of action of BMS-247550.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo antitumor efficacy studies.
Human Tumor Xenograft Model in Nude Mice
-
Cell Culture: Human tumor cell lines (e.g., HCT116 colon carcinoma, A2780 ovarian carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Tumor Implantation: A suspension of 1 x 10^7 tumor cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.
-
Drug Administration: Once tumors reach the target size, mice are randomized into treatment and control groups. BMS-247550 is typically formulated in a vehicle suitable for intravenous (e.g., Cremophor EL/ethanol) or oral administration. Dosing schedules can vary, for example, intravenous administration every 2 days for 5 doses (q2d x 5) or every 4 days for 3 doses (q4d x 3).[1][2] Paclitaxel is administered according to its optimal dose and schedule for the specific tumor model.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression. This can be quantified as the percent tumor growth inhibition (%TGI) or as log cell kill (LCK), which represents the magnitude of cell death. Body weight and general health of the animals are monitored as indicators of toxicity.
-
Statistical Analysis: Statistical tests, such as the Gehan's generalized Wilcoxon test, are used to compare the antitumor activity between treatment groups.[2]
Figure 2: Typical workflow for an in vivo xenograft study.
Clinical Significance and Future Directions
The promising preclinical data for BMS-247550 (ixabepilone) led to its clinical development and eventual regulatory approval for the treatment of drug-resistant metastatic or locally advanced breast cancer.[3] Phase I and II clinical trials have demonstrated its activity in a range of tumors, with manageable toxicities such as neutropenia and peripheral sensory neuropathy.[3][6]
Further research continues to explore the potential of ixabepilone in other cancer types and in combination with other therapeutic agents.[7] Its ability to overcome common mechanisms of chemotherapy resistance makes it a valuable tool in the oncologist's arsenal and a subject of ongoing investigation for expanding its clinical applications.
References
- 1. BMS-247550: a novel this compound analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CCR 20th Anniversary Commentary: BMS-247550—Microtubule Stabilization as Successful Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo evaluation of ixabepilone (BMS247550), a novel this compound B derivative, against pediatric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II clinical trial of ixabepilone (BMS-247550), an this compound B analog, in metastatic and locally advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Epothilone A vs. Epothilone B: A Comparative Analysis of Tubulin Polymerization Potency
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones are a class of 16-membered macrolide compounds, originally isolated from the myxobacterium Sorangium cellulosum, that have garnered significant attention as potent anticancer agents.[1] Their mechanism of action is analogous to that of taxanes, involving the stabilization of microtubules, which disrupts cellular division and induces apoptosis.[1] This guide provides an objective comparison of the two primary natural epothilones, Epothilone A (EpoA) and this compound B (EpoB), with a focus on their respective potencies in promoting tubulin polymerization. The key structural difference between them is an additional methyl group at the C12 position in EpoB.[2] This minor structural variance leads to significant differences in biological activity.
Mechanism of Action: Microtubule Stabilization
Epothilones exert their cytotoxic effects by binding to the β-tubulin subunit of the αβ-tubulin heterodimer. This binding event occurs at or near the paclitaxel binding site.[3][4] Upon binding, epothilones promote the polymerization of tubulin dimers into microtubules, even in the absence of GTP, and stabilize these polymers against depolymerization.[3][4] This hyper-stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to an arrest of the cell cycle at the G2/M transition and subsequent programmed cell death (apoptosis).[1] A key advantage of epothilones is their retained activity against cancer cells that have developed resistance to taxanes, often due to the overexpression of P-glycoprotein (P-gp) efflux pumps.[5]
Caption: Mechanism of action for this compound-induced apoptosis.
Comparative Potency: this compound B's Superiority
Experimental data consistently demonstrates that this compound B is a more potent agent than this compound A in both inducing tubulin polymerization and in its cytotoxic effects against cancer cell lines. This enhanced activity is attributed to the C12 methyl group, which is thought to improve the binding affinity to β-tubulin.[2]
Data Presentation: Potency Metrics
The following table summarizes key quantitative data from various in vitro studies, comparing the potency of this compound A and this compound B. Lower values for EC₅₀, IC₅₀, and Kᵢ indicate higher potency.
| Parameter | Description | This compound A | This compound B | Reference |
| EC₅₀ (Tubulin Polymerization) | Concentration for 50% maximal polymerization | 16.0 µM | 5.7 µM | [6][7] |
| Kᵢ (Tubulin Binding) | Inhibition constant for displacing [³H]paclitaxel | 0.6 - 1.4 µM | 0.4 - 0.7 µM | [3][8] |
| IC₅₀ (Cytotoxicity) | Concentration for 50% inhibition of cell growth | |||
| MCF-7 (Breast) | 3.0 nM | 1.5 nM | [9][10] | |
| A549 (Lung) | 6.0 nM | 2.0 nM | [9][10] | |
| HCT-116 (Colon) | 7.0 nM | 3.0 nM | [9][10] | |
| 1A9 (Ovarian) | 4.0 nM | 1.8 nM | [3][8] |
Experimental Protocols
The potency of epothilones on tubulin polymerization is commonly assessed using in vitro assays that monitor the formation of microtubules over time. A widely used method is the fluorescence-based assay.
Fluorescence-Based Tubulin Polymerization Assay
This method relies on a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits a significant increase in fluorescence quantum yield upon binding to newly formed microtubules.[11][12] The increase in fluorescence intensity is directly proportional to the mass of microtubule polymer, allowing for real-time kinetic analysis.[13]
Methodology:
-
Reagent Preparation:
-
Tubulin Stock: Lyophilized porcine brain tubulin (>99% pure) is reconstituted in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.[12][14]
-
GTP Stock: A 100 mM solution of GTP is prepared in aqueous buffer and stored at -70°C.
-
Assay Buffer: General Tubulin Buffer is supplemented with a fluorescent reporter (e.g., DAPI) and a polymerization enhancer like glycerol (10% final concentration).[12]
-
Test Compounds: this compound A and this compound B are serially diluted to various concentrations in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96- or 384-well microplate, pre-warmed to 37°C.[11]
-
The tubulin solution is mixed with GTP (1 mM final concentration) and the desired concentration of the test compound (or vehicle control) on ice.[12]
-
The reaction is initiated by transferring the mixture to the pre-warmed microplate.
-
Fluorescence intensity (e.g., Excitation: 360 nm, Emission: 420-450 nm) is measured kinetically at 37°C every 60 seconds for 60-90 minutes using a plate reader.[14]
-
-
Data Analysis:
-
The fluorescence intensity is plotted against time to generate polymerization curves.
-
Key parameters such as the maximum polymerization rate (Vmax) and the polymer mass at steady-state are calculated from the curves to determine the effect of the compounds.[11]
-
Caption: Experimental workflow for a tubulin polymerization assay.
Conclusion
The experimental evidence clearly indicates that this compound B is significantly more potent than this compound A in promoting tubulin polymerization and exhibiting cytotoxicity against cancer cells.[2][3][6][7][8] The approximately two-to-threefold increase in potency, as reflected in EC₅₀, IC₅₀, and Kᵢ values, is a direct result of the additional C12 methyl group. This superior potency has made this compound B and its analogues, such as ixabepilone, the primary focus for clinical development as next-generation microtubule-stabilizing anticancer agents. For researchers in drug discovery, these findings underscore the critical impact that subtle structural modifications can have on the biological activity of a lead compound.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing the this compound Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an this compound Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cornellpharmacology.org [cornellpharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxanim.com [maxanim.com]
- 14. hoelzel-biotech.com [hoelzel-biotech.com]
Desoxyepothilone B Demonstrates Superior Therapeutic Index Over Epothilone B in Preclinical Models
A comprehensive comparison of desoxyepothilone B (dEpoB) and its parent compound, this compound B (EpoB), reveals that while both exhibit potent anticancer activity through microtubule stabilization, dEpoB possesses a significantly improved therapeutic window, showcasing enhanced in vivo efficacy and reduced toxicity. This positions dEpoB as a promising candidate for further clinical development, particularly in the context of drug-resistant cancers.
Epothilones are a class of 16-membered macrolides that, like the widely used taxanes, exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] this compound B is a natural product isolated from the myxobacterium Sorangium cellulosum, while desoxythis compound B is a synthetic analog lacking the C12,13-epoxide group.[1][3] This structural modification appears to be key to the improved pharmacological profile of dEpoB.
In Vitro Cytotoxicity: Comparable Potency with an Edge in Resistant Lines
Both EpoB and dEpoB demonstrate potent cytotoxicity against a range of cancer cell lines, often in the nanomolar range. However, a critical distinction emerges in their activity against multidrug-resistant (MDR) cancer cells. While EpoB is generally the more potent of the two in sensitive cell lines, dEpoB often shows less cross-resistance in cell lines that overexpress P-glycoprotein (Pgp), a common mechanism of resistance to taxanes and other chemotherapeutics.[1][4]
For instance, in the multidrug-resistant CCRF-CEM/VBL100 cell line, the IC50 value for dEpoB was 0.017 μM, compared to 0.002 μM for EpoB, indicating that while EpoB is more potent, dEpoB still retains significant activity in this highly resistant line.[1][5] In contrast, paclitaxel's IC50 in the same cell line was 4.14 μM, highlighting the advantage of epothilones in overcoming this resistance mechanism.[1][5]
Table 1: In Vitro Cytotoxicity (IC50) of Epothilones and Paclitaxel in Drug-Resistant Cell Lines
| Cell Line | Resistance Mechanism | This compound B (μM) | Desoxythis compound B (μM) | Paclitaxel (μM) |
| CCRF-CEM/VBL100 | Pgp-mediated MDR | 0.002[1][5] | 0.017[1][5] | 4.14[1][5] |
| CCRF-CEM/VBL1000 | 2,048-fold resistance to vinblastine | - | 0.029[6][7][8] | 5.17[6][7][8] |
| DC-3F/ADX | Pgp-mediated MDR | - | >35,000-fold more potent than paclitaxel[4] | - |
Data compiled from multiple preclinical studies.
In Vivo Efficacy: Desoxythis compound B Shows Curative Potential with Lower Toxicity
The most significant advantage of dEpoB over EpoB is observed in in vivo studies. Pharmacological evaluations in xenograft mouse models revealed that EpoB, despite its high in vitro potency, possessed poor therapeutic efficacy at its maximum tolerated dose due to high toxicity.[6][9] In stark contrast, dEpoB demonstrated a much more promising therapeutic index, achieving marked tumor regression and even cures in some models, with significantly lower toxicity.[1][3]
In a study using nude mice bearing human mammary carcinoma xenografts (MX-1), dEpoB led to marked tumor regression and cures.[1][5] Furthermore, dEpoB showed superior therapeutic effects compared to paclitaxel in adriamycin-resistant mammary adenocarcinoma xenografts (MCF-7/Adr).[1] A direct comparison of toxicity in athymic nude mice showed that EpoB at a dose of 0.6 mg/kg (QDX4, i.p.) was lethal to all treated mice, whereas dEpoB at a much higher dose of 25 mg/kg (QDx5, i.p.) resulted in no deaths.[3]
Table 2: In Vivo Therapeutic Efficacy and Toxicity Comparison
| Compound | Animal Model | Tumor Xenograft | Dosing Regimen (i.p.) | Therapeutic Effect | Toxicity |
| This compound B | Nude Mice | - | 0.6 mg/kg, QDX4 | Poor therapeutic effect[1][5] | Lethal in all mice[3] |
| Desoxythis compound B | Nude Mice | MX-1 (Mammary) | 25-40 mg/kg, Q2Dx5 | Marked tumor regression and cures[1][5] | Well-tolerated, no deaths[3] |
| Desoxythis compound B | Nude Mice | MCF-7/Adr (Resistant Mammary) | - | Superior to paclitaxel[1] | - |
Data from preclinical studies in xenograft models.
Mechanism of Action and Signaling Pathways
Both dEpoB and EpoB share a common mechanism of action with paclitaxel, which involves binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic instability required for mitotic spindle formation and function.[2] The resulting hyperstabilization of microtubules leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[2] The epothilones are thought to bind to the same or a nearby site on tubulin as taxanes, but their interaction with the binding pocket is not identical, which may contribute to their activity against taxane-resistant tumors.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Method)
This method is used for determining the cytotoxicity of the compounds against solid tumor cells grown in a monolayer.[6][11][12]
-
Cell Plating: Tumor cells are plated in 96-well microtiter plates at an appropriate density and incubated to allow for attachment.
-
Drug Treatment: The cells are treated with various concentrations of desoxythis compound B or this compound B for a specified period (e.g., 72 hours).[1]
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.
-
Staining: The fixed cells are stained with a 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Dye Solubilization: The bound stain is solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The IC50 values are then calculated from the dose-response curves.
In Vivo Tumor Xenograft Study
This experimental design is used to assess the antitumor efficacy of the compounds in an in vivo setting.[1]
-
Animal Model: Athymic nude mice (nu/nu), typically 6-8 weeks old, are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.[1]
-
Tumor Implantation: Human tumor cells (e.g., MX-1, MCF-7/Adr) are implanted subcutaneously into the flank of the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: The mice are randomized into treatment and control groups.
-
Drug Administration: Desoxythis compound B or this compound B is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, following a specific dosing schedule (e.g., Q2Dx5 - every other day for five doses).[1] The drug is formulated in a suitable vehicle (e.g., DMSO or a Cremophor/ethanol mixture).[11]
-
Monitoring: Tumor size and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Euthanasia: Mice are euthanized when tumors reach a predetermined size or at the end of the study.[1]
-
Data Analysis: Tumor growth inhibition is calculated and compared between the treatment and control groups.
Conclusion
The available preclinical data strongly suggests that desoxythis compound B offers a significant therapeutic advantage over its parent compound, this compound B. While both are potent microtubule-stabilizing agents, dEpoB's favorable safety profile allows for the administration of higher, more effective doses in vivo, leading to superior antitumor activity, particularly in drug-resistant tumor models. These findings underscore the potential of dEpoB as a valuable therapeutic agent in oncology and warrant its continued investigation in clinical settings. The development of dEpoB and other this compound analogs like ixabepilone, which has seen clinical use, highlights the importance of this class of compounds in the ongoing effort to overcome chemotherapy resistance.[13][14][15][16]
References
- 1. Desoxythis compound B: An efficacious microtubule-targeted antitumor agent with a promising in vivo profile relative to this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Desoxythis compound B: an efficacious microtubule-targeted antitumor agent with a promising in vivo profile relative to this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. The synthesis, discovery, and development of a highly promising class of microtubule stabilization agents: curative effects of desoxyepothilones B and F against human tumor xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis, discovery, and development of a highly promising class of microtubule stabilization agents: Curative effects of desoxyepothilones B and F against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Desoxythis compound B is curative against human tumor xenografts that are refractory to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical studies with epothilones for the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase II clinical trial of ixabepilone (BMS-247550), an this compound B analog, in metastatic and locally advanced breast cancer [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of Epothilone: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Epothilone, a potent cytotoxic agent, are critical for ensuring laboratory safety and environmental protection. This document provides immediate, operational, and procedural information for researchers, scientists, and drug development professionals.
Epothilones are a class of microtubule-stabilizing cytotoxic agents used in cancer research and drug development. Due to their hazardous nature, all materials contaminated with this compound, including unused solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous cytotoxic waste. Disposal must always comply with local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, a lab coat, safety goggles, and two pairs of chemotherapy-rated gloves. All handling of this compound waste should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize exposure risks.
Step-by-Step Disposal Procedures
For laboratory-scale quantities of this compound waste, a two-step process of chemical inactivation followed by physical disposal is recommended. This approach helps to reduce the hazardous properties of the waste before it leaves the laboratory.
In-Lab Chemical Inactivation Protocols
For liquid waste containing this compound, such as unused cell culture media or stock solutions, chemical degradation is a crucial first step.
Method 1: Alkaline Hydrolysis
Epothilones contain a lactone ring that is susceptible to hydrolysis under alkaline conditions, breaking down the molecule and reducing its cytotoxicity.[1][2]
-
Experimental Protocol:
-
Working in a chemical fume hood, carefully add a sufficient volume of 1 M sodium hydroxide (NaOH) solution to the this compound-containing liquid waste to achieve a final pH greater than 12.
-
Stir the mixture at room temperature for a minimum of 24 hours.
-
After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl).
-
The neutralized, inactivated solution can then be collected for final disposal.
-
Method 2: Oxidative Degradation
Strong oxidizing agents can also be used to chemically degrade this compound. Sodium hypochlorite (bleach) is a readily available and effective option.[3][4][5][6]
-
Experimental Protocol:
-
In a designated chemical fume hood, add an excess volume of a sodium hypochlorite solution (e.g., household bleach, typically 5.25% sodium hypochlorite) to the this compound waste. A 1:10 ratio of waste to bleach is a common starting point.
-
Allow the mixture to react for at least 24 hours at room temperature with occasional stirring.[3]
-
After the reaction period, the treated solution should be collected for final disposal.
-
Final Disposal of Treated and Solid Waste
All this compound waste, including chemically inactivated liquids, contaminated solids (e.g., pipette tips, flasks, gloves, and gowns), and sharps, must be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
-
Liquid Waste: Collect the neutralized, inactivated liquid waste in a designated hazardous waste container suitable for cytotoxic chemical waste.
-
Solid Waste: Place all contaminated solid materials into a designated cytotoxic waste bag (typically a yellow bag with a cytotoxic symbol) within a rigid waste container.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a purple-lidded sharps container specifically designated for cytotoxic sharps.
These containers must be collected by a licensed hazardous waste disposal company for final destruction, which is typically high-temperature incineration. Never dispose of this compound waste down the drain or in the regular trash.
Quantitative Data on this compound Degradation
The following table summarizes key quantitative data related to the degradation of Epothilones.
| Parameter | This compound Variant | Value | Conditions |
| pH Stability | This compound D | Increased degradation | pH > 9 and pH < 1.5 |
| Highest stability | pH 1.5 - 2.0 | ||
| Metabolic Stability (Degradation Rate in Rodent Serum) | This compound A | 0.50 nmol/min/mg serum protein | In vitro |
| This compound B | 1.02 nmol/min/mg serum protein | In vitro | |
| This compound D | 1.20 nmol/min/mg serum protein | In vitro |
Visualizing Procedural and Biological Pathways
To further clarify the disposal workflow and the biological mechanism of action of this compound, the following diagrams are provided.
References
- 1. Kinetics and mechanism of degradation of this compound-D: an experimental anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. cdc.gov [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. gerpac.eu [gerpac.eu]
Safeguarding Your Research: A Comprehensive Guide to Handling Epothilone
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Epothilone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of both personnel and the integrity of your research.
Epothilones are a class of microtubule-stabilizing agents with significant anti-tumor activity.[1][2][3] Their cytotoxic nature necessitates stringent handling protocols to prevent accidental exposure. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is the most critical barrier against exposure to hazardous chemicals. For handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles with side-shields or a full-face shield.[4][5] | Protects against splashes, dust, and aerosols, preventing accidental contact with the eyes.[6][7] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile).[8] | Prevents skin contact and absorption.[6] Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated.[8] |
| Body Protection | Impervious clothing, such as a lab coat with long sleeves and a closed front.[4][7] | Protects the skin from contamination.[6] |
| Respiratory Protection | NIOSH-certified N95 or P1 dust mask.[6] | Required when there is a risk of generating airborne powder or aerosols.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. The following procedural steps outline the key stages of the operational workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
